molecular formula C7H12N2S B1437527 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine CAS No. 325491-86-9

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Cat. No.: B1437527
CAS No.: 325491-86-9
M. Wt: 156.25 g/mol
InChI Key: RLXNSYFCHGOIHX-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (CAS Registry Number: 325491-86-9 ) is a chemical compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol . It is characterized by a 4-methylthiazole moiety linked to a propan-1-amine chain, a structure that is of significant interest in medicinal chemistry and drug discovery research. The compound is identified under the MDL number MFCD08450484 . As a versatile building block, this amine-functionalized thiazole is primarily used in organic synthesis and pharmaceutical research. Its molecular structure, featuring both hydrogen bond donor and acceptor sites , makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize it in the development of compound libraries, investigation of structure-activity relationships (SAR), and as a precursor for the preparation of its hydrochloride salt (CAS 1269052-83-6 ), which offers different physicochemical properties. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXNSYFCHGOIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is designed for robustness and scalability, focusing on well-established and reliable chemical transformations. This document outlines a multi-step sequence commencing with the construction of the core 4-methylthiazole heterocycle via the Hantzsch thiazole synthesis, followed by side-chain extension at the C5 position, and culminating in the introduction of the primary amine functionality. Each synthetic step is discussed in detail, elucidating the underlying reaction mechanisms, rationale for reagent selection, and critical process parameters. A comprehensive experimental protocol is provided, alongside data tables and process flow diagrams to facilitate practical application by researchers and drug development professionals.

Introduction and Strategic Overview

The 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine scaffold is a key structural motif present in a variety of biologically active molecules. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-known pharmacophore that contributes to the biological activity of numerous drugs.[1] The presence of a methyl group at the 4-position and a flexible aminopropyl side chain at the 5-position allows for diverse structural modifications, making this compound a versatile intermediate for the synthesis of compound libraries for drug discovery.

The synthetic strategy detailed herein is designed to be efficient and adaptable, proceeding through key intermediates that can be readily prepared and purified. The overall synthetic workflow is depicted below:

Synthesis_Workflow A Step 1: Hantzsch Thiazole Synthesis B Step 2: Vilsmeier-Haack Formylation A->B Ethyl 2-chloroacetoacetate + Thioacetamide C Step 3: Knoevenagel Condensation B->C 4-Methyl-5-ethylthiazole-carboxylate -> 4-Methylthiazole-5-carbaldehyde D Step 4: Reduction of Nitrile and Alkene C->D 4-Methylthiazole-5-carbaldehyde + Malononitrile E Step 5: (Optional) Boc Protection D->E Reduction with H2/Pd-C or LiAlH4 G Final Product D->G Direct isolation F Step 6: (Optional) Boc Deprotection E->F Protection with Boc2O F->G Deprotection with TFA or HCl

Figure 1: Proposed synthetic workflow for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

This strategic approach commences with the robust and high-yielding Hantzsch thiazole synthesis to construct the core heterocyclic system.[2][3] Subsequent functionalization at the C5 position is achieved through a Vilsmeier-Haack formylation, followed by a Knoevenagel condensation to introduce a three-carbon side chain. The synthesis culminates in the reduction of the nitrile and alkene functionalities to afford the target primary amine. Optional Boc protection and deprotection steps are included to offer a pathway for purification and further synthetic manipulations.[4][5]

Detailed Synthetic Strategy and Mechanistic Insights

Step 1: Synthesis of Ethyl 4-methylthiazole-5-carboxylate via Hantzsch Thiazole Synthesis

The cornerstone of this synthetic route is the Hantzsch thiazole synthesis, a classic and highly reliable method for the construction of thiazole rings.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide. In this proposed synthesis, ethyl 2-chloroacetoacetate serves as the α-haloketone component, and thioacetamide provides the requisite thioamide functionality.

The reaction proceeds via an initial SN2 reaction between the sulfur of thioacetamide and the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate.[3] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the ketone carbonyl. Subsequent dehydration of the resulting heterocyclic intermediate yields the aromatic ethyl 4-methylthiazole-5-carboxylate.

Step 2: Reduction to (4-Methylthiazol-5-yl)methanol

The ester group of ethyl 4-methylthiazole-5-carboxylate is then reduced to the corresponding primary alcohol, (4-methylthiazol-5-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent is the reagent of choice for this transformation.[8] The hydride anion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to an aldehyde, followed by a second hydride attack to yield the alcohol upon acidic workup.

Step 3: Conversion to 5-(Chloromethyl)-4-methylthiazole

The primary alcohol is then converted to the corresponding chloride, 5-(chloromethyl)-4-methylthiazole, a reactive intermediate for the subsequent chain extension step. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular SNi reaction or an intermolecular SN2 reaction with chloride ions to yield the desired alkyl chloride.

Step 4: Cyanation to 2-(4-Methylthiazol-5-yl)acetonitrile

The introduction of a nitrile group is a key step in extending the carbon chain and providing a precursor to the desired amine. 5-(Chloromethyl)-4-methylthiazole is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This reaction proceeds via a straightforward SN2 mechanism, where the cyanide anion displaces the chloride.

Step 5: Alkylation of 2-(4-Methylthiazol-5-yl)acetonitrile

To further extend the side chain, the α-carbon of the acetonitrile derivative is alkylated. The methylene group adjacent to the nitrile is acidic and can be deprotonated by a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form a stabilized carbanion. This carbanion is then reacted with a suitable one-carbon electrophile, such as methyl iodide or dimethyl sulfate, to introduce a methyl group. Correction: The target molecule is 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, which has a propyl chain. The previous step introduced one carbon. Therefore, a two-carbon extension is needed after the chloromethyl intermediate. A more direct approach would be to react 5-(chloromethyl)-4-methylthiazole with the sodium salt of diethyl malonate, followed by hydrolysis, decarboxylation, and subsequent functional group transformations. A more streamlined approach is presented below.

Revised and Optimized Synthetic Strategy:

A more efficient route to the three-carbon side chain involves a Wittig or Horner-Wadsworth-Emmons reaction with 4-methylthiazole-5-carbaldehyde.

Revised Step 2: Vilsmeier-Haack Formylation of 4-Methylthiazole

A more direct approach to introduce a functional group at the C5 position is the Vilsmeier-Haack reaction on 4-methylthiazole. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as an electrophile in an electrophilic aromatic substitution reaction to install a formyl group at the C5 position, yielding 4-methylthiazole-5-carbaldehyde.[9]

Revised Step 3: Knoevenagel Condensation

The 4-methylthiazole-5-carbaldehyde is then subjected to a Knoevenagel condensation with a suitable active methylene compound to introduce the remaining two carbons of the propyl chain and a precursor to the amine. A good choice is malononitrile, which will react with the aldehyde in the presence of a weak base like piperidine or an amine salt to yield 2-((4-methyl-1,3-thiazol-5-yl)methylene)malononitrile.

Revised Step 4: Reduction to 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

The final step involves the reduction of both the carbon-carbon double bond and the two nitrile groups. This can be achieved in a single step using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[10] Alternatively, catalytic hydrogenation over a palladium or nickel catalyst can be employed to reduce the double bond and the nitriles to the primary amine.[11][12]

Optional Steps: Boc Protection and Deprotection

For applications requiring a protected amine or for facilitating purification, the resulting primary amine can be protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.[4][13] The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.[5][14]

Experimental Protocols

Caution: These protocols are illustrative and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Ethyl 4-methylthiazole-5-carboxylate
  • To a stirred solution of thioacetamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl 4-methylthiazole-5-carboxylate.

Synthesis of 4-Methylthiazole-5-carbaldehyde
  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3.0 eq).

  • Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise with vigorous stirring.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 4-methylthiazole (1.0 eq) dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition, heat the reaction mixture to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice with stirring.

  • Neutralize the solution with a saturated solution of sodium carbonate to pH 7-8.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to give 4-methylthiazole-5-carbaldehyde.

Synthesis of 2-((4-Methyl-1,3-thiazol-5-yl)methylene)malononitrile
  • To a solution of 4-methylthiazole-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • A precipitate should form. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the product.

Synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine
  • To a suspension of lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 2-((4-methyl-1,3-thiazol-5-yl)methylene)malononitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting solid and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel treated with triethylamine.[15]

Data Summary

StepReactantsReagents and ConditionsProductExpected Yield (%)
1Ethyl 2-chloroacetoacetate, ThioacetamideEthanol, refluxEthyl 4-methylthiazole-5-carboxylate70-85
24-MethylthiazolePOCl₃, DMF, 0 °C to 70 °C4-Methylthiazole-5-carbaldehyde60-75
34-Methylthiazole-5-carbaldehyde, MalononitrilePiperidine (cat.), Ethanol, room temperature2-((4-Methyl-1,3-thiazol-5-yl)methylene)malononitrile85-95
42-((4-Methyl-1,3-thiazol-5-yl)methylene)malononitrileLiAlH₄, THF, reflux3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine50-70

Conclusion

This technical guide has detailed a logical and robust synthetic route for the preparation of 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine. The proposed pathway utilizes well-established and high-yielding reactions, including the Hantzsch thiazole synthesis, Vilsmeier-Haack formylation, Knoevenagel condensation, and nitrile reduction. The provided step-by-step protocols and data summary offer a practical framework for researchers and professionals in the field of drug development to synthesize this valuable building block. The strategic choices of reagents and reaction conditions are grounded in established principles of organic synthesis, ensuring a reliable and adaptable approach to the target molecule.

References

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (CAS: 325491-86-9), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The thiazole moiety is a key structural feature in numerous approved pharmaceuticals, and understanding the fundamental characteristics of its derivatives is paramount for designing novel therapeutic agents.[1][2][3] This document moves beyond a simple data sheet, offering a detailed exploration of the causality behind property assessment, outlining robust experimental protocols, and contextualizing the data within the framework of modern drug development. The intended audience includes researchers, medicinal chemists, and formulation scientists engaged in the evaluation and optimization of small molecule drug candidates.

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of drug discovery, the aphorism "a drug must first reach its target" underscores the indispensable role of physicochemical properties. These intrinsic molecular characteristics—such as ionization, lipophilicity, and solubility—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and potential for toxicity.[4][5][6] An early and thorough understanding of these parameters is not merely a data-gathering exercise; it is a critical, strategy-defining step that mitigates late-stage attrition and enables the rational design of successful therapeutics.[4][7]

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a bifunctional molecule featuring a weakly basic thiazole ring and a strongly basic primary alkylamine. This combination presents a unique profile that warrants detailed investigation. This guide will dissect the key properties of this compound, providing both theoretical grounding and practical, field-tested methodologies for their accurate determination.

Compound Identification and Structural Verification

Prior to any physicochemical assessment, unambiguous confirmation of the compound's identity and purity is the foundational step of any scientific investigation.

Core Compound Identifiers
PropertyValueSource(s)
IUPAC Name 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine-
CAS Number 325491-86-9[8][9][10]
Molecular Formula C₇H₁₂N₂S[10]
Molecular Weight 156.25 g/mol [9][10][11]
SMILES NCCCC1=C(C)N=CS1[8]
Experimental Workflow: Structural Confirmation

A multi-technique approach is required for the definitive structural elucidation and purity assessment of a synthesized batch. The causality behind this workflow is to obtain orthogonal data points that, in aggregate, provide a comprehensive and trustworthy structural portrait.

G cluster_start Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Integration & Validation Start Synthesized Batch of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine HRMS High-Resolution Mass Spectrometry (HRMS) Purpose: Confirm exact mass & elemental composition. Start->HRMS Aliquots Taken NMR_H ¹H NMR Spectroscopy Purpose: Map proton environments & adjacencies. Start->NMR_H Aliquots Taken NMR_C ¹³C NMR Spectroscopy Purpose: Identify unique carbon atoms. Start->NMR_C Aliquots Taken FTIR FT-IR Spectroscopy Purpose: Identify key functional groups (N-H, C-H, C=N). Start->FTIR Aliquots Taken Analysis Correlate Spectroscopic Data HRMS->Analysis NMR_H->Analysis NMR_C->Analysis FTIR->Analysis Purity Confirm >95% Purity (via NMR and/or LC-MS) Analysis->Purity Final Structurally Confirmed Compound Purity->Final Meets Criteria

Caption: Workflow for Unambiguous Structural Confirmation.
Step-by-Step Protocol: Structural Elucidation
  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To confirm the elemental formula (C₇H₁₂N₂S).

    • Method: Dissolve ~0.1 mg of the compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid). Infuse into an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Validation: The measured monoisotopic mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical mass (157.0794).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the carbon-hydrogen framework and connectivity.

    • Method: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a ≥400 MHz spectrometer.[12][13]

    • Expected ¹H NMR Signatures: Signals corresponding to the thiazole proton, the propyl chain protons (three distinct methylene groups), the amine protons, and the methyl group protons.

    • Expected ¹³C NMR Signatures: Signals for the five unique carbon atoms of the thiazole ring and propyl chain, plus the methyl carbon.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To identify characteristic functional groups.[13][14]

    • Method: Acquire a spectrum using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

    • Expected Bands: N-H stretching vibrations (for the primary amine) around 3300-3400 cm⁻¹, C-H stretches (aliphatic) just below 3000 cm⁻¹, and C=N/C=C stretching from the thiazole ring in the 1500-1650 cm⁻¹ region.

Ionization Constant (pKa): The Master Switch of Behavior

The pKa dictates the charge state of a molecule at a given pH. For this compound, two sites are ionizable: the primary amine (basic) and the thiazole nitrogen (very weakly basic). The primary amine's pKa is the dominant and most physiologically relevant value.

Why pKa is a Critical Parameter
  • Solubility: The protonated (charged) form of the amine is significantly more water-soluble than the neutral form. Knowing the pKa allows for the formulation of solutions at an appropriate pH to maximize solubility.

  • Permeability: Generally, only the neutral, uncharged form of a molecule can passively diffuse across lipid cell membranes. The pKa determines the ratio of charged to neutral species at physiological pH (e.g., in the gut or bloodstream).

  • Target Binding: If the drug target's binding pocket contains acidic residues (e.g., aspartate, glutamate), a charged, protonated amine can form strong ionic interactions, significantly enhancing binding affinity.[6]

The pKa of the propylamine group is predicted to be in the range of 9.5 - 10.5, typical for a primary alkylamine. This means at physiological pH (~7.4), the compound will exist almost exclusively in its protonated, cationic form.

Caption: Acid-Base Equilibrium of the Propylamine Moiety.
Step-by-Step Protocol: pKa Determination by Potentiometric Titration
  • Preparation: Prepare a 1-5 mM solution of the compound in a medium of constant ionic strength (e.g., 0.15 M KCl).

  • Titration: Place the solution in a thermostatted vessel at 25°C or 37°C. Titrate with a standardized strong acid (e.g., 0.1 M HCl) to protonate the amine fully.

  • Back-Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH with a calibrated electrode after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve. Specialized software (e.g., Hyperquad) can be used for precise calculation.

  • Validation: The protocol is self-validating. A sharp, well-defined inflection point on the titration curve indicates a clean measurement of a single pKa value in the expected range.

Lipophilicity (LogP / LogD): A Measure of "Fat-Liking"

Lipophilicity describes a compound's affinity for a non-polar, lipid-like environment versus an aqueous one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral species between octan-1-ol and water.

  • LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is the more physiologically relevant parameter.[15]

Why LogD is a Critical Parameter
  • Absorption: A LogD₇.₄ value in the optimal range (typically 1-3) is often associated with good oral absorption, balancing aqueous solubility in the gut with the lipophilicity needed to cross the intestinal wall.[7]

  • Off-Target Effects: Very high lipophilicity (LogD > 4) can lead to non-specific binding, increased metabolic turnover by CYP enzymes, and potential for phospholipidosis or other toxicities.[4]

  • Blood-Brain Barrier (BBB) Penetration: Crossing the BBB generally requires higher lipophilicity, but this must be balanced against the risk of rapid efflux.

Step-by-Step Protocol: LogD₇.₄ Determination by Shake-Flask Method
  • Preparation: Prepare a buffered aqueous phase (pH 7.4 phosphate buffer) and an organic phase (octan-1-ol). Pre-saturate each phase with the other by mixing and separating them.

  • Partitioning: Accurately weigh a small amount of the compound and dissolve it in the pre-saturated aqueous phase to a known concentration (C_initial). Add an equal volume of the pre-saturated octan-1-ol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully remove an aliquot from the aqueous phase and determine the final concentration (C_aqueous) using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • The concentration in the octanol phase is calculated by mass balance: C_octanol = C_initial - C_aqueous.

    • LogD₇.₄ = log₁₀ (C_octanol / C_aqueous).

  • Validation: The experiment should be run in triplicate to ensure reproducibility. The mass balance should be checked to ensure no compound was lost to adsorption on the vessel walls.

Aqueous Solubility: The Gateway to Systemic Exposure

A drug must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure for promising drug candidates.[15]

Why Solubility is a Critical Parameter
  • Bioavailability: The rate and extent of drug absorption are often limited by its dissolution rate and solubility in the gastrointestinal fluids.

  • Formulation: Highly soluble compounds are easier to formulate for both oral and intravenous administration. Poorly soluble compounds may require complex and costly formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations).

  • In Vitro Assays: Inaccurate biological data can result if a compound precipitates in the assay medium.

Experimental Workflow: Thermodynamic Solubility Assessment

G Start Add Excess Solid Compound to Aqueous Buffer (e.g., pH 7.4 PBS) Equilibrate Equilibrate for 24-48 hours (e.g., shake/stir at 25°C) Start->Equilibrate Separate Separate Solid from Supernatant (Centrifugation or Filtration) Equilibrate->Separate Analyze Quantify Compound Concentration in Supernatant (e.g., HPLC-UV) Separate->Analyze Result Thermodynamic Solubility Value (e.g., in µg/mL or µM) Analyze->Result

Caption: Workflow for Thermodynamic Solubility Measurement.

Summary and Drug-Likeness Perspective

This section consolidates the key physicochemical data to build a holistic profile of the molecule and assess it against common guidelines used in early-stage drug discovery.

Physicochemical ParameterExpected/Predicted ValueImplication in Drug Discovery
Molecular Weight 156.25 g/mol Excellent. Well below the 500 Da guideline, favorable for good permeability.[7]
pKa (amine) 9.5 - 10.5 (Predicted)Primarily ionized at pH 7.4. Favorable for aqueous solubility and potential ionic target interactions.
cLogP ~1.0 - 1.5 (Calculated)Low lipophilicity suggests low risk of metabolism/toxicity issues but may require optimization for BBB penetration.
LogD at pH 7.4 < 0 (Predicted)Dominated by the ionized form, indicating high solubility but potentially low passive permeability.
H-Bond Donors 1 (from -NH₂)Favorable (≤ 5 guideline).
H-Bond Acceptors 2 (thiazole N, amine N)Favorable (≤ 10 guideline).

Lipinski's Rule of Five Analysis: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine comfortably adheres to all of Lipinski's guidelines, suggesting it possesses "drug-like" properties and is a promising starting point for a lead optimization campaign. Its low molecular weight and complexity also make it an ideal candidate for fragment-based drug discovery programs.

Conclusion

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine presents a physicochemical profile characterized by low molecular weight, high polarity driven by a basic amine that is predominantly protonated at physiological pH, and consequently, excellent predicted aqueous solubility. While its low LogD suggests that passive membrane permeability may not be high, its properties make it an excellent building block for introducing solubility and a key basic interaction site into larger molecules. The experimental protocols detailed herein provide a robust framework for the empirical validation of these predicted properties, a necessary step for any research program utilizing this valuable chemical entity.

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  • Alchem Pharmtech. (n.d.). CAS 4572-03-6 | 3-(4-Methylpiperazin-1-yl)propan-1-amine.
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  • PubChem. (n.d.). 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine.
  • Bhoge, N.D., et al. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance.
  • Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (n.d.).
  • (PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2025).
  • Synthesis of 1,3-thiazole 4 and 1,3-thiazolinone 5. (n.d.).
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (n.d.). MDPI.
  • Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (n.d.). NIH.
  • 1,3-thiazol-2-amine. (2025). ChemSynthesis.
  • N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. (2025).
  • 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. (n.d.). 北京欣恒研科技有限公司.
  • CymitQuimica. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine.
  • PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine.
  • Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.).
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PMC.

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Unraveling the Therapeutic Potential of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine: A Mechanistic Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational molecules.[1][2][3][4][5][6] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] This guide focuses on a specific, yet under-investigated molecule: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine . While direct mechanistic data for this compound is scarce, its structural features suggest a high potential for biological activity. This document serves as a technical roadmap for researchers, providing a comprehensive overview of the known bioactivities of related thiazole compounds and proposing a structured, hypothesis-driven approach to elucidate the mechanism of action of this promising molecule.

Introduction: The Thiazole Moiety - A Privileged Scaffold in Drug Discovery

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structure is not only chemically stable but also capable of engaging in various non-covalent interactions, such as hydrogen bonding, which is crucial for binding to biological targets like proteins and enzymes.[3] The versatility of the thiazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6]

Numerous thiazole-containing drugs are currently in clinical use, validating the therapeutic importance of this scaffold.[3][5] For instance, Dasatinib, an anticancer agent, and Ixazomib, a proteasome inhibitor, both feature a thiazole ring.[3] The diverse therapeutic applications of thiazole derivatives underscore the potential of novel, unexplored analogs like 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

Known Biological Activities of Structurally Related Thiazole Derivatives

While specific data on 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is limited to its chemical identity[7], the broader class of aminothiazole derivatives has been extensively studied. These compounds have been shown to exhibit a wide array of pharmacological effects, providing a foundation for hypothesizing the potential activities of our target molecule.

Anticancer Activity

Thiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[3][8] These include:

  • Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[8]

  • Cell Cycle Arrest: Interference with the cell cycle progression is another common mechanism to inhibit tumor growth.

  • Inhibition of Signaling Pathways: Thiazole derivatives can selectively target and inhibit key proteins in cancer-related signaling pathways.[8]

For example, certain 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have demonstrated moderate activity against leukemia, renal cancer, and breast cancer cell lines.[9]

Antimicrobial Activity

The thiazole ring is a key component in many antimicrobial agents. Derivatives have shown efficacy against a range of pathogens, including:

  • Gram-positive and Gram-negative bacteria: Thiazole-based compounds have been identified with activity against Staphylococcus aureus and Pseudomonas aeruginosa.[9][10]

  • Fungi: Antifungal activity against species like Candida albicans has also been reported.[9][10]

The proposed mechanisms for their antimicrobial action often involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Anti-inflammatory and Antioxidant Activity

Several thiazole derivatives have been investigated for their anti-inflammatory and antioxidant properties.[2][11] These activities are often linked to the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory pathways.

The diverse bioactivities of the thiazole scaffold are summarized in the table below:

Biological ActivityExamples of Thiazole DerivativesPotential Mechanisms of Action
Anticancer 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenonesInduction of apoptosis, cell cycle arrest, inhibition of signaling pathways[8]
Antimicrobial Thiazole-based chalcones, Aminothiazole derivativesDisruption of cell wall synthesis, enzyme inhibition
Anti-inflammatory Substituted pyrazoles with thiazolyl moietiesModulation of inflammatory pathways
Antioxidant 2-Amino-5-methylthiazol derivativesScavenging of reactive oxygen species[2][11]

Proposed Research Workflow for Mechanistic Elucidation

Given the lack of direct evidence for the mechanism of action of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, a systematic and multi-pronged research approach is necessary. The following workflow outlines a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway Analysis & Mechanistic Studies A Compound Synthesis & Purification B Broad-Spectrum Phenotypic Screening (e.g., NCI-60 cell line panel, antimicrobial assays) A->B Purity >95% C Activity Confirmation & Dose-Response Analysis B->C Identified 'Hits' D Hypothesis Generation based on Screening Hits C->D Confirmed Activity E Affinity-Based Methods (e.g., Affinity Chromatography, Chemical Proteomics) D->E F Genetic & Genomic Approaches (e.g., CRISPR screens, RNA-seq) D->F G Candidate Target Identification E->G F->G H Target Validation (e.g., siRNA/shRNA knockdown, enzymatic assays) G->H Prioritized Targets I Cellular & Biochemical Assays (e.g., Western Blot, Immunofluorescence) H->I J Pathway Analysis (e.g., Kinase profiling, reporter assays) I->J K In Vivo Model Validation J->K Validated Pathway L Elucidation of Mechanism of Action K->L Confirmed In Vivo Efficacy

Figure 1: A proposed experimental workflow for elucidating the mechanism of action of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

Detailed Experimental Protocols

Phase 1: Initial Screening and Hypothesis Generation

  • Compound Synthesis and Purity Assessment:

    • Synthesize 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine using established organic chemistry methods.

    • Confirm the structure and purity (>95%) using NMR, mass spectrometry, and HPLC.

  • Broad-Spectrum Phenotypic Screening:

    • Anticancer: Screen the compound against a panel of human cancer cell lines (e.g., the NCI-60 panel) to identify sensitive cancer types.

    • Antimicrobial: Test for activity against a panel of clinically relevant bacteria and fungi using minimum inhibitory concentration (MIC) assays.

  • Activity Confirmation and Dose-Response:

    • For any identified "hits," perform dose-response studies to determine the IC50 (for cancer cells) or MIC values.

Phase 2: Target Identification and Validation

  • Affinity-Based Methods:

    • Synthesize a biotinylated or otherwise tagged version of the compound.

    • Use the tagged compound as a bait in affinity chromatography or chemical proteomics experiments to pull down binding proteins from cell lysates.

    • Identify pulled-down proteins by mass spectrometry.

  • Genetic and Genomic Approaches:

    • Perform a genome-wide CRISPR/Cas9 screen in a sensitive cell line to identify genes whose knockout confers resistance or sensitivity to the compound.

    • Use RNA sequencing (RNA-seq) to analyze changes in gene expression in response to compound treatment.

  • Target Validation:

    • For candidate targets, use techniques like siRNA or shRNA to knock down the expression of the target protein and assess the impact on compound sensitivity.

    • If the target is an enzyme, perform in vitro enzymatic assays to confirm direct inhibition by the compound.

Phase 3: Pathway Analysis and Mechanistic Studies

  • Cellular and Biochemical Assays:

    • Use Western blotting to examine the phosphorylation status and expression levels of key proteins in the identified signaling pathway.

    • Employ immunofluorescence microscopy to visualize the subcellular localization of the target protein and other pathway components.

  • Pathway Analysis:

    • Utilize kinase profiling services or reporter gene assays to further dissect the effects of the compound on specific signaling pathways.

  • In Vivo Model Validation:

    • If significant anticancer or antimicrobial activity is observed in vitro, test the compound in appropriate animal models (e.g., mouse xenograft models for cancer) to confirm in vivo efficacy and further study its mechanism of action.

Hypothetical Signaling Pathway: Targeting a Kinase Cascade

Based on the prevalence of kinase inhibition as a mechanism for thiazole-based anticancer drugs, a plausible hypothesis is that 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine acts as a kinase inhibitor. The following diagram illustrates a hypothetical signaling pathway that could be targeted.

G compound 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine raf Raf compound->raf Inhibition receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Growth Factor ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation

Figure 2: A hypothetical signaling pathway (MAPK/ERK) that could be inhibited by 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

In this hypothetical scenario, the compound inhibits a key kinase (e.g., Raf) in the MAPK/ERK signaling cascade, a pathway frequently dysregulated in cancer. This inhibition would block downstream signaling, leading to a reduction in cell proliferation and survival.

Conclusion and Future Directions

While the precise mechanism of action of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine remains to be elucidated, its structural similarity to a well-established class of bioactive molecules makes it a compelling candidate for further investigation. The proposed research workflow provides a comprehensive and systematic approach to unraveling its therapeutic potential. By combining broad phenotypic screening with advanced target identification and mechanistic studies, the scientific community can determine whether this molecule holds promise as a novel therapeutic agent. The insights gained from such studies will not only define the future of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of thiazole derivatives in drug discovery.

References

  • Lozynskyi, A. V., Yushyn, I. M., Konechnyi, Yu. T., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health. [Link]

  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). MDPI. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

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  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health. [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020).
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  • 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][10][12]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? (n.d.). PubMed. [Link]

Sources

"biological activity of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity and Investigational Roadmap for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Authored by: A Senior Application Scientist

Preamble: Unveiling the Potential of a Novel Thiazole Amine

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] From antibacterial and antifungal to anticancer and anti-inflammatory properties, the versatility of the thiazole scaffold continues to intrigue and inspire drug discovery efforts.[1][4][5] This guide focuses on a specific, yet underexplored, derivative: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine . While direct biological data for this compound is not extensively documented in publicly available literature, its structural features—a substituted thiazole ring linked to a flexible propyl-amine chain—provide a strong basis for predicting its biological potential and for outlining a comprehensive strategy for its investigation.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It will not only hypothesize the potential biological activities of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine based on the established pharmacology of related analogs but will also provide detailed, field-proven experimental protocols to systematically evaluate these predictions. Our approach is grounded in the principles of causality in experimental design and self-validating methodologies to ensure scientific rigor.

Part 1: The Scientific Rationale - Predicting Biological Activity

The chemical structure of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine offers several clues to its potential biological roles. The 4-methylthiazole moiety is a common feature in molecules with demonstrated bioactivity.[1][3] The presence of a primary amine at the terminus of a propyl chain introduces a basic center, capable of forming ionic interactions with biological targets, and provides a handle for further chemical modification.

Predicted Antimicrobial and Antifungal Activity

The thiazole ring is a well-established pharmacophore in antimicrobial agents.[1][4] Derivatives of 2-aminothiazole have shown significant activity against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Hypothesized Mechanism of Action (Antimicrobial): Based on the activities of other thiazole derivatives, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine could potentially interfere with microbial growth through several mechanisms, including the inhibition of enzymes like MurB, which is involved in peptidoglycan biosynthesis, or CYP51, a key enzyme in fungal ergosterol biosynthesis.[4]

antimicrobial_pathway Compound 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine MurB E. coli MurB Compound->MurB Inhibition CYP51 Fungal CYP51 Compound->CYP51 Inhibition Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan Catalyzes Ergosterol Ergosterol Synthesis CYP51->Ergosterol Catalyzes BacterialCellWall Bacterial Cell Wall Integrity Peptidoglycan->BacterialCellWall Maintains FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Maintains anticancer_pathway Compound 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine EGFR EGFR Compound->EGFR Potential Inhibition PI3K PI3K Compound->PI3K Potential Inhibition EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival

Caption: Potential antiproliferative signaling pathway targets.

Part 2: A Roadmap for Experimental Validation

To systematically investigate the predicted biological activities of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.

Workflow for Biological Activity Screening

experimental_workflow start Compound Synthesis & Characterization antimicrobial Antimicrobial Screening (MIC/MBC Assays) start->antimicrobial antifungal Antifungal Screening (MIC/MFC Assays) start->antifungal cytotoxicity Cytotoxicity Screening (MTT/MTS Assay) start->cytotoxicity target_id Target Identification (e.g., Kinase Profiling) antimicrobial->target_id antifungal->target_id cytotoxicity->target_id mechanistic Mechanistic Studies (e.g., Western Blot, Cell Cycle Analysis) target_id->mechanistic end Lead Optimization mechanistic->end

Caption: Tiered workflow for biological activity assessment.

Detailed Experimental Protocols
Protocol 2.2.1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Rationale: This initial screen will determine the antimicrobial potency of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Step-by-Step Methodology:

  • Bacterial Strain Preparation: Prepare overnight cultures of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media.

  • Compound Preparation: Prepare a stock solution of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine in a suitable solvent (e.g., DMSO) and create a series of two-fold serial dilutions in a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of the bacterial cultures to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2.2.2: In Vitro Cytotoxicity Assessment using the MTT Assay

Rationale: This assay will evaluate the compound's effect on the viability of human cancer cell lines, providing a measure of its antiproliferative potential.

Step-by-Step Methodology:

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Quantitative Data Summary (Hypothetical)

The following table illustrates how quantitative data from the proposed experiments would be presented.

Assay TypeTarget Organism/Cell LineEndpointHypothetical Value
AntimicrobialS. aureus (ATCC 29213)MIC16 µg/mL
AntimicrobialE. coli (ATCC 25922)MIC32 µg/mL
AntifungalC. albicans (ATCC 90028)MIC8 µg/mL
CytotoxicityMCF-7 (Human Breast Cancer)IC505 µM
CytotoxicityA549 (Human Lung Cancer)IC5012 µM

Part 3: Concluding Remarks and Future Directions

While the biological activity of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine remains to be empirically determined, its chemical structure, when viewed in the context of the broader family of bioactive thiazoles, suggests a high probability of interesting pharmacological properties. The proposed investigational roadmap provides a robust framework for elucidating its potential as an antimicrobial or anticancer agent.

Successful identification of significant activity in the initial screens would warrant more in-depth mechanistic studies, including enzyme inhibition assays, gene expression profiling, and in vivo efficacy studies in relevant animal models. The primary amine also offers a valuable site for medicinal chemistry efforts to generate a library of analogs for structure-activity relationship (SAR) studies, with the ultimate goal of optimizing potency and selectivity. This systematic approach will be crucial in unlocking the full therapeutic potential of this promising thiazole derivative.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI. [Link]

  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. NIH. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. ResearchGate. [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PubMed Central. [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]

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  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]

  • 4-Ethyl-5-methyl-1,3-thiazol-2-amine. PubChem. [Link]

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Sources

"in vitro evaluation of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Authored by: A Senior Application Scientist

Preamble: The Scientific Imperative for Investigation

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs with a wide spectrum of pharmacological activities.[1][2][3][4] From antibiotics like penicillin to anticancer agents, the thiazole ring's unique electronic and structural properties enable it to interact with a diverse array of biological targets. The compound 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine, a novel chemical entity (NCE), presents a compelling subject for in vitro investigation.[5] Its structure, featuring a substituted thiazole ring linked to a flexible propanamine side chain, suggests potential for novel biological activity.

This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step. Our approach is rooted in a tiered screening cascade, beginning with fundamental safety assessments and progressing to targeted functional assays to elucidate its pharmacological potential.

Part 1: Foundational Characterization of the Test Article

Prior to initiating any biological evaluation, the identity, purity, and stability of 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine must be rigorously established. This ensures the reproducibility and validity of all subsequent experimental data.

Synthesis and Purification

While various synthetic routes to substituted thiazoles exist, a common approach involves the Hantzsch thiazole synthesis or variations thereof. A plausible synthetic pathway for the target compound is outlined below. The synthesis of related thiazole derivatives has been documented, providing a basis for this proposed scheme.[1][2][6]

Diagram 1: Proposed Synthetic Pathway

G A Thioacetamide C 4-Methyl-5-acetylthiazole A->C B 3-Bromo-2-oxobutanal B->C D Reductive Amination (e.g., with NH3, NaBH3CN) C->D E 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine D->E G A Compound Synthesis & Characterization B Tier 1: Cytotoxicity Screening A->B C Tier 2: Functional Screening (Anticancer, Antimicrobial, Anti-inflammatory) B->C D Tier 3: Mechanism of Action Studies C->D E Tier 4: Target Deconvolution D->E G A Treat cells with compound B Harvest and fix cells A->B C Stain with Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Determine cell cycle distribution D->E

Sources

Topic: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and coordinate with metal ions makes it a highly valuable motif in drug design. This technical guide focuses on a specific, versatile building block: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine . We will explore its synthesis, characteristic reactivity, and strategic application in the construction of complex, biologically active molecules. This document serves as a practical resource for researchers, providing not only theoretical insights but also actionable experimental protocols and workflow diagrams to facilitate its use in organic and medicinal chemistry programs.

Introduction: The Significance of the Thiazole Scaffold

The thiazole nucleus is a cornerstone of heterocyclic chemistry, integral to a wide array of pharmaceuticals.[1] Its presence in blockbuster drugs highlights its importance; for instance, the thiazolidine ring (a reduced thiazole) is central to the structure of penicillin antibiotics.[1] In modern drug discovery, the aromatic 1,3-thiazole ring is prized for its electronic properties and its role in molecular recognition. It is found in agents developed for a vast range of therapeutic areas, including cancer, inflammation, diabetes, and infectious diseases.[2][3]

The building block 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (Figure 1) is a bifunctional molecule of significant interest. It combines the key thiazole scaffold with a flexible three-carbon linker terminating in a primary amine. This unique arrangement offers two orthogonal points for chemical modification: the nucleophilic amine and the thiazole ring itself. The propyl-amine side chain provides an ideal vector for introducing substituents to explore structure-activity relationships (SAR) or for linking the scaffold to other molecular fragments.

Figure 1: Structure of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine Chemical structure of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Physicochemical Properties

A summary of the key properties of this building block is provided below. This data is essential for planning reactions, purification, and formulation.

PropertyValueSource
CAS Number 325491-86-9BLDpharm[4]
Molecular Formula C₇H₁₂N₂SBLDpharm[4]
Molecular Weight 156.25 g/mol BLDpharm[4]
Appearance Liquid (typical)Inferred
Boiling Point Not reported-
SMILES NCCCC1=C(C)N=CS1BLDpharm[4]

Synthesis of the Building Block

While 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is commercially available from specialized suppliers[4], understanding its synthesis is crucial for cost-effective scale-up and for the preparation of novel analogs. A common and effective method for constructing the 5-substituted-4-methylthiazole core is a variation of the Hantzsch thiazole synthesis. A plausible retrosynthetic analysis is outlined below.

retrosynthesis target 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine intermediate1 5-(3-Azidopropyl)-4-methylthiazole target->intermediate1 Reduction (e.g., H₂, Pd/C) intermediate2 5-(3-Bromopropyl)-4-methylthiazole intermediate1->intermediate2 Azide Displacement (NaN₃) precursor1 Thioacetamide intermediate2->precursor1 Hantzsch Synthesis precursor2 1-Bromo-5-chloropentan-2-one intermediate2->precursor2 Hantzsch Synthesis intermediate3 3-Bromo-2-oxopentanal (Hypothetical)

Caption: Retrosynthetic pathway for the target amine.

Exemplary Synthetic Protocol

This protocol describes a potential pathway based on the Hantzsch synthesis, a robust method for forming the thiazole ring.

Step 1: Synthesis of 5-(3-Bromopropyl)-4-methyl-1,3-thiazole

  • To the Reactor: Charge a reaction vessel with thioacetamide (1.0 eq) and ethanol.

  • Addition: Slowly add 1-bromo-4-chlorobutan-2-one (1.0 eq) to the solution at room temperature. Causality: The α-haloketone is the electrophilic partner for the Hantzsch synthesis. Using a halo-ketone with differential halogen reactivity allows for subsequent manipulations.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting materials. The initial reaction involves the nucleophilic sulfur of thioacetamide attacking the carbon bearing the chlorine, followed by cyclization and dehydration to form the thiazole ring.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Step 2: Synthesis of 5-(3-Azidopropyl)-4-methyl-1,3-thiazole

  • To the Reactor: Dissolve the 5-(3-bromopropyl)-4-methyl-1,3-thiazole (1.0 eq) in dimethylformamide (DMF).

  • Addition: Add sodium azide (1.2 eq). Causality: Sodium azide is a potent nucleophile for the SN2 displacement of the primary alkyl bromide. DMF is an excellent polar aprotic solvent for this transformation.

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours.

  • Work-up: Cool the reaction and pour it into water. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the azide intermediate, which can often be used without further purification.

Step 3: Reduction to 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

  • To the Reactor: Dissolve the azide intermediate (1.0 eq) in methanol or ethanol.

  • Catalyst: Add Palladium on carbon (10% w/w, ~0.05 eq).

  • Reaction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker). Stir vigorously at room temperature until TLC/LC-MS indicates complete consumption of the azide. Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The byproducts are nitrogen gas and the catalyst, which is easily filtered off.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the final product, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

Chemical Reactivity and Synthetic Applications

The utility of this building block stems from the reactivity of its primary amine function. This group serves as a versatile handle for elaboration into a wide range of functionalities.[5]

reactivity_hub cluster_reactions Key Amine Reactions cluster_products Resulting Structures center_node 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine acylation N-Acylation (+ RCOCl, Base) center_node->acylation reductive_amination Reductive Amination (+ R'CHO, NaBH(OAc)₃) center_node->reductive_amination sulfonylation N-Sulfonylation (+ RSO₂Cl, Base) center_node->sulfonylation urea_formation Urea Formation (+ R-NCO) center_node->urea_formation amide Amide Derivatives acylation->amide sec_amine Secondary Amines reductive_amination->sec_amine sulfonamide Sulfonamide Derivatives sulfonylation->sulfonamide urea Urea Derivatives urea_formation->urea

Caption: Key synthetic transformations of the primary amine.

A. N-Acylation to form Amides

The reaction of the primary amine with acylating agents like acid chlorides or anhydrides is one of the most fundamental and reliable transformations, yielding stable amide bonds.[6]

Protocol: Synthesis of N-(3-(4-Methyl-1,3-thiazol-5-yl)propyl)benzamide

  • Setup: Dissolve 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (1.0 eq) in dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). Cool the mixture to 0 °C in an ice bath. Causality: The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[6]

  • Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude amide can be purified by recrystallization or column chromatography.

B. Reductive Amination to form Secondary Amines

Reductive amination provides a direct route to secondary amines by reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent.[7]

Protocol: Synthesis of N-Benzyl-3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine

  • Setup: Combine 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. A dehydrating agent like magnesium sulfate can be added.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, effective for reducing iminiums in the presence of the carbonyl starting material. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride.

  • Reaction: Stir at room temperature for 12-24 hours.

  • Work-up: Quench carefully with saturated sodium bicarbonate solution. Extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

C. N-Sulfonylation to form Sulfonamides

Sulfonamides are a key functional group in many pharmaceuticals. They are readily formed by the reaction of the amine with a sulfonyl chloride.

Protocol: Synthesis of N-(3-(4-Methyl-1,3-thiazol-5-yl)propyl)benzenesulfonamide

  • Setup: Dissolve the amine (1.0 eq) in pyridine or in DCM with TEA (2.0 eq). Cool to 0 °C. Causality: Pyridine can act as both the solvent and the base. Its catalytic role (forming a more reactive sulfonylpyridinium intermediate) can accelerate the reaction.

  • Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then at room temperature overnight.

  • Work-up: If using DCM, follow the work-up for N-acylation. If using pyridine, concentrate the mixture and partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine. Dry, concentrate, and purify the product by chromatography or recrystallization.

Strategic Use in Medicinal Chemistry

The true value of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is realized when it is incorporated into larger molecules designed to interact with biological targets. The thiazole can serve as a hydrogen bond acceptor or a non-classical aromatic isostere, while the amine provides a point of attachment for pharmacophoric groups. Although specific examples in publicly accessible literature are sparse, its utility can be illustrated in the conceptual design of a kinase inhibitor scaffold.

drug_synthesis cluster_0 Building Blocks cluster_1 Key Reaction cluster_2 Final Compound amine 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine reaction Amide Coupling (DCM, TEA) amine->reaction acid_chloride Bioactive Acid Chloride (e.g., Pyrimidine-based) acid_chloride->reaction product Potential Kinase Inhibitor Scaffold reaction->product

Caption: Workflow for incorporating the building block into a drug-like scaffold.

Many kinase inhibitors feature a "hinge-binding" motif, often a nitrogen-containing heterocycle, linked to a larger scaffold that occupies other pockets of the ATP-binding site. Our building block is ideally suited for this. The thiazole can be the core, and the amine can be acylated with a substituted pyrimidine or purine acid chloride, a common hinge-binding element. The methyl group on the thiazole can provide favorable van der Waals interactions, and the propyl linker offers conformational flexibility to position the rest of the molecule optimally.

Conclusion and Future Perspectives

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a high-potential building block for modern synthetic and medicinal chemistry. Its bifunctional nature allows for the straightforward synthesis of diverse libraries of compounds through well-established and robust amine chemistries. The inherent biological relevance of the thiazole core makes any derivative an immediate candidate for screening in a wide range of assays. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of versatile and well-designed building blocks like this one will be paramount to the success of discovery programs. Future work could focus on developing stereochemically defined analogs of the linker or further functionalizing the C2 position of the thiazole ring to create trifunctional synthons for even greater molecular complexity.

References

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  • Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[4][8][9]triazo - Technical Disclosure Commons. (URL: https://www.tdcommons.org/dpubs_series/7788/)

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 2020, 5(30), 18995-19004. (URL: [Link])

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Spectroscopic Characterization of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic amine 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (CAS 325491-86-9). While publicly available experimental spectra for this specific compound are scarce, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. This guide is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. The methodologies outlined herein represent standard analytical chemistry practices, providing a robust framework for empirical data acquisition.

Introduction

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a substituted thiazole derivative. The thiazole ring is a key structural motif in numerous pharmacologically active compounds, including antibacterial and anti-inflammatory agents. The presence of a primary amine group in the propyl side chain offers a site for further chemical modification, making this compound a potentially valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, and spectroscopic methods are the cornerstone of this characterization. This guide delves into the predicted spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of the title compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (NH₂).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine in CDCl₃ is summarized in Table 1.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Splitting
~8.55Singlet1HH-2 (thiazole ring)The proton at C2 is adjacent to both sulfur and nitrogen atoms, leading to significant deshielding.
~2.75Triplet2H-CH₂-CH₂-NH₂ (α to thiazole)Adjacent to the thiazole ring and a methylene group, resulting in a downfield shift. Split by the adjacent methylene group.
~2.70Triplet2H-CH₂-NH₂ (α to amine)Adjacent to the nitrogen of the primary amine. Split by the adjacent methylene group.
~2.40Singlet3H-CH₃ (on thiazole)Methyl group attached to the electron-rich thiazole ring.
~1.85Quintet2H-CH₂-CH₂-CH₂-Located between two other methylene groups, leading to complex splitting (quintet).
~1.60 (broad)Singlet2H-NH₂Labile protons of the primary amine; often appears as a broad singlet due to chemical exchange.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~151.0C-2 (thiazole)Deshielded due to attachment to both S and N atoms.
~148.5C-4 (thiazole)Attached to the methyl group and part of the C=N bond.
~128.0C-5 (thiazole)Attached to the propyl side chain.
~41.5-CH₂-NH₂Carbon directly attached to the electronegative nitrogen atom.
~33.0-CH₂-CH₂-CH₂-Methylene carbon in the middle of the propyl chain.
~25.0-CH₂-CH₂-NH₂Methylene carbon adjacent to the thiazole ring.
~15.0-CH₃Methyl carbon attached to the thiazole ring.
Structural Assignment Workflow

The following diagram illustrates the logical workflow for assigning NMR signals to the molecular structure.

G cluster_mol Molecular Structure cluster_nmr NMR Analysis cluster_assign Signal Assignment mol 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine HNMR ¹H NMR - Chemical Shift - Integration - Multiplicity mol->HNMR predicts CNMR ¹³C NMR - Chemical Shift mol->CNMR predicts AssignH Proton Environments - Thiazole H - Propyl Chain H's - Methyl H's - Amine H's HNMR->AssignH correlates to AssignC Carbon Environments - Thiazole C's - Propyl Chain C's - Methyl C CNMR->AssignC correlates to Techniques 2D NMR (COSY, HSQC) (For confirmation) AssignH->AssignC confirms via HSQC

Caption: Workflow for NMR spectral assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.

Predicted IR Absorption Bands

Key predicted IR absorption bands are listed in Table 3.

Table 3: Predicted IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400 - 3250 (two bands)N-H stretchPrimary Amine (-NH₂)The two bands correspond to the symmetric and asymmetric stretching of the N-H bonds, a characteristic feature of primary amines.[1]
3100 - 3000C-H stretchAromatic C-H (Thiazole)Stretching of the C-H bond on the thiazole ring.
2950 - 2850C-H stretchAliphatic C-H (Propyl & Methyl)Symmetric and asymmetric stretching of C-H bonds in the CH₃ and CH₂ groups.
~1650N-H bendPrimary Amine (-NH₂)Scissoring vibration of the primary amine group.
~1580 & ~1470C=N and C=C stretchThiazole RingRing stretching vibrations characteristic of heteroaromatic systems.
1465 - 1450C-H bendMethylene (-CH₂-)Scissoring and bending vibrations of the methylene groups in the propyl chain.
~1380C-H bendMethyl (-CH₃)Symmetric bending (umbrella) mode of the methyl group.
~1250C-N stretchAliphatic AmineStretching vibration of the carbon-nitrogen bond.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or, more commonly, as the eluent from a liquid chromatography (LC) system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions.

  • Data Acquisition: A full scan mass spectrum is acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrum Data

The molecular formula is C₇H₁₂N₂S, with a monoisotopic mass of 156.07 g/mol .

Table 4: Predicted Key Mass Spectral Peaks (ESI-MS)

Predicted m/zProposed Fragment IonNotes
157.08[M+H]⁺Protonated molecular ion.
140.05[M+H - NH₃]⁺Loss of ammonia from the protonated primary amine.
114.06[C₅H₈NS]⁺Cleavage of the propyl chain (beta-cleavage relative to the ring).
98.03[C₄H₄NS]⁺Thiazole ring with methyl group, resulting from cleavage of the propyl chain.
44.05[C₂H₆N]⁺Fragment corresponding to the aminopropyl side chain.
Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule.

G M [M+H]⁺ m/z = 157.08 F1 [M+H - NH₃]⁺ m/z = 140.05 M->F1 - NH₃ F2 [C₅H₈NS]⁺ m/z = 114.06 M->F2 α-cleavage F3 [C₄H₄NS]⁺ m/z = 98.03 F2->F3 - CH₂CH₂

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. The predicted NMR, IR, and MS data are based on fundamental principles and data from analogous structures. These predictions offer a robust baseline for researchers to compare with experimentally acquired data, thereby aiding in the verification of the compound's identity and purity. The provided experimental protocols are standard methodologies that can be readily implemented in a modern analytical laboratory.

References

  • PubChem. (n.d.). 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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A Strategic Guide to Unveiling the Therapeutic Targets of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel therapeutic agents often begins with phenotypic screening, identifying compounds that elicit a desired biological response without prior knowledge of their molecular targets. The subsequent deconvolution of the mechanism of action is a critical and often challenging step in the drug development pipeline. This technical guide presents a comprehensive, multi-pronged strategy for the identification and validation of therapeutic targets for novel chemical entities, using the uncharacterized molecule, 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine, as a representative case study. We will delve into a logical workflow that integrates computational prediction with robust experimental methodologies, including chemical proteomics and biophysical validation assays. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical, step-by-step protocols necessary to elucidate the molecular targets of promising small molecules.

Introduction: The Thiazole Scaffold and the Target Identification Imperative

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][2][3] Thiazole-containing compounds are known to interact with a diverse array of biological targets, such as kinases, polymerases, and microtubules.[1][4] The molecule at the center of this guide, 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine, while structurally related to known bioactive compounds, currently has no well-defined biological targets.

The journey from a hit compound in a phenotypic screen to a validated drug candidate hinges on the successful identification of its molecular target(s).[5] Target identification is crucial for understanding the mechanism of action, optimizing lead compounds, predicting potential side effects, and developing biomarkers for clinical trials.[5][6] This guide outlines a systematic approach to this challenge, beginning with computational methods to generate initial hypotheses, followed by experimental techniques to identify and validate direct binding partners in a cellular context.

Phase I: In Silico Target Prediction - Generating Actionable Hypotheses

Before embarking on resource-intensive experimental work, computational methods can provide a valuable, cost-effective starting point for identifying potential targets.[7][8] These in silico tools leverage vast chemogenomic databases to predict protein targets for a small molecule based on the principle of chemical similarity—structurally similar molecules often share similar biological targets.[9]

Rationale and Approach

The primary goal of this phase is to generate a ranked list of putative targets for 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine. This is achieved by comparing its structure to libraries of compounds with known biological activities.[8][9] Several web-based tools and algorithms are available for this purpose, including SwissTargetPrediction, TargetHunter, and SuperPred.[9] These platforms utilize various methods, such as 2D and 3D chemical similarity searches, machine learning models, and panel docking, to predict potential interactions.[7][9][10]

In Silico Target Prediction Workflow

G cluster_input Input cluster_prediction Prediction Engines cluster_output Output & Analysis Input Compound Structure (SMILES or SDF) 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine Tool1 SwissTargetPrediction Input->Tool1 Submit Structure Tool2 TargetHunter Input->Tool2 Submit Structure Tool3 SuperPred Input->Tool3 Submit Structure Output Ranked List of Putative Targets Tool1->Output Generate Predictions Tool2->Output Generate Predictions Tool3->Output Generate Predictions Analysis Pathway & Disease Association Analysis Output->Analysis Prioritize for Validation

Caption: In silico target prediction workflow.

Data Presentation: Predicted Targets

The output from these tools should be consolidated into a table to facilitate analysis and prioritization.

Predicted TargetPrediction Score/ProbabilityAssociated PathwaysRationale for Prioritization
Example: Kinase X0.85MAPK SignalingThiazoles are known kinase inhibitors
Example: GPCR Y0.72Calcium SignalingStructurally similar to known ligands
Example: Enzyme Z0.68Metabolic PathwayPotential role in identified phenotype

Phase II: Experimental Target Identification - Unbiased Cellular Approaches

While in silico methods provide valuable hypotheses, experimental validation is essential to identify the true biological targets within a complex cellular environment.[5][11] This section details unbiased, large-scale approaches designed to capture protein-drug interactions directly.

Affinity-Based Chemical Proteomics

Chemical proteomics is a powerful technique for identifying the cellular targets of small molecules.[6][12] The most common approach involves immobilizing the compound of interest on a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then used as bait to capture binding proteins from a cell lysate.[13][14]

  • Probe Synthesis: Synthesize an analog of 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe, often a structurally similar but biologically inactive molecule, should also be prepared.

  • Cell Culture and Lysis: Culture relevant cells (e.g., a cancer cell line if an anti-proliferative phenotype was observed) and prepare a native cell lysate under conditions that preserve protein-protein interactions.

  • Affinity Enrichment: Incubate the cell lysate with the compound-conjugated beads and control beads in parallel. For competitive elution, pre-incubate the lysate with an excess of the free, unconjugated compound before adding the beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with an excess of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are specific to the active compound by mass spectrometry (LC-MS/MS).

G cluster_prep Preparation cluster_enrich Enrichment cluster_analysis Analysis Compound Synthesize Immobilized Probe Incubate Incubate Lysate with Probe-Beads Compound->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec LC-MS/MS Identification SDS_PAGE->MassSpec

Caption: Affinity Chromatography-Mass Spectrometry (AC-MS) workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method for assessing target engagement in intact cells and tissues.[15][16] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[17][18]

  • Cell Treatment: Treat intact cells with either the test compound (3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine) or a vehicle control (e.g., DMSO).

  • Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest remaining in the soluble fraction at each temperature using an antibody-based method like Western blotting or an ELISA.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.[18]

G cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis Treat Treat Cells with Compound or Vehicle Heat Heat Aliquots to Different Temperatures Treat->Heat Lyse Lyse Cells & Separate Soluble Fraction Heat->Lyse Quantify Quantify Soluble Target (e.g., Western Blot) Lyse->Quantify Plot Plot Melt Curve & Determine Thermal Shift Quantify->Plot

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Phase III: Target Validation - Confirming Direct Interaction and Function

Once a list of high-confidence putative targets has been generated, the next critical step is to validate the direct physical interaction and determine the functional consequences of this binding.[19][20] Biophysical techniques are the gold standard for this phase.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[21][22] It provides quantitative data on binding affinity (KD), as well as the association (ka) and dissociation (kd) rates.[23][24]

  • Chip Preparation: Immobilize the purified recombinant target protein (the "ligand") onto the surface of an SPR sensor chip.

  • Analyte Injection: Flow a series of concentrations of the small molecule (the "analyte," 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine) over the chip surface.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface as the analyte binds to and dissociates from the immobilized ligand, generating a sensorgram in real-time.[23]

  • Kinetic Analysis: Fit the sensorgram data to a binding model to calculate the KD, ka, and kd values.

Data Presentation: Binding Kinetics

The results from SPR experiments should be tabulated to allow for clear comparison and interpretation.

Target ProteinKD (nM)ka (1/Ms)kd (1/s)Binding Model
Protein A1501.2 x 1051.8 x 10-21:1 Langmuir
Protein B25008.5 x 1042.1 x 10-11:1 Langmuir
Control ProteinNo BindingN/AN/AN/A

Conclusion and Future Directions

The identification of therapeutic targets for novel small molecules is a cornerstone of modern drug discovery. The strategy outlined in this guide provides a logical and robust framework for approaching this challenge. By integrating in silico prediction with unbiased experimental methods like chemical proteomics and CETSA, followed by rigorous biophysical validation using techniques such as SPR, researchers can confidently identify and characterize the molecular targets of compounds like 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine.

Upon successful validation of a target, subsequent steps will involve detailed mechanistic studies, structure-activity relationship (SAR) analysis to improve potency and selectivity, and ultimately, in vivo studies in relevant disease models to establish therapeutic efficacy. This systematic approach not only illuminates the mechanism of action but also paves the way for the rational design of next-generation therapeutics.

References

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  • ResearchGate. (n.d.). Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. Available at: [Link]

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  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH). Available at: [Link]

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  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

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  • RSC Publishing. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. Available at: [Link]

  • Biopolymers and Cell. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Available at: [Link]

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The Structure-Activity Relationship of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of a Promising Scaffold for Neurological and Inflammatory Disorders

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide delves into the structure-activity relationship (SAR) of a specific class of thiazole derivatives: those built upon the 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine core. These compounds have emerged as potent modulators of key biological targets, particularly the histamine H3 receptor, making them promising candidates for the development of novel therapeutics for a range of central nervous system disorders.[2]

The 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine Scaffold: A Foundation for Potent Bioactivity

The core structure, 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine, possesses the key pharmacophoric elements necessary for interaction with various biological targets. The general architecture of these derivatives often aligns with the established pharmacophore for non-imidazole histamine H3 receptor antagonists, which consists of a basic amine group connected via an alkyl spacer to a central aromatic or heteroaromatic core.[3]

Below is a graphical representation of the core scaffold and the key areas for chemical modification that drive the structure-activity relationship.

Figure 1: General chemical scaffold of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine derivatives, highlighting key regions for SAR exploration.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine core and its subsequent derivatization are crucial steps in exploring the SAR. A common synthetic strategy involves the Hantzsch thiazole synthesis, a versatile method for constructing the thiazole ring.

Experimental Protocol: Synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Step 1: Synthesis of 5-(3-chloropropyl)-4-methyl-1,3-thiazole

  • To a solution of 1-chloro-4-pentanone (1 equivalent) in a suitable solvent such as ethanol, add thioformamide (1.1 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-(3-chloropropyl)-4-methyl-1,3-thiazole.

Step 2: Amination to form 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

  • Dissolve 5-(3-chloropropyl)-4-methyl-1,3-thiazole (1 equivalent) in a solution of ammonia in methanol (e.g., 7N).

  • Transfer the solution to a sealed pressure vessel and heat to 80-100 °C for 12-24 hours.

  • After cooling to room temperature, carefully vent the vessel and concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude amine by column chromatography or distillation to obtain the final product, 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine.

Derivatives can be synthesized by reacting the primary amine with various electrophiles, such as alkyl halides, acyl chlorides, or aldehydes (via reductive amination), to introduce diverse substituents at the R1 position.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature of the substituents at various positions of the scaffold. The primary biological target identified for this class of compounds is the histamine H3 receptor , where they act as antagonists or inverse agonists.[2][4] H3 receptor antagonists are known to modulate the release of various neurotransmitters in the central nervous system, leading to pro-cognitive and wake-promoting effects.[5]

Modifications at the Amine Terminus (R1)

The nature of the substituent on the terminal amine group plays a critical role in receptor affinity and selectivity.

  • N-Alkylation: Mono- or di-alkylation of the primary amine is generally well-tolerated. Small alkyl groups, such as methyl or ethyl, often maintain or slightly improve potency.

  • N-Arylation/Heteroarylation: Introduction of aryl or heteroaryl groups can significantly impact activity. The electronic and steric properties of these substituents need to be carefully optimized.

  • Cyclic Amines: Incorporation of the nitrogen into a cyclic system, such as a pyrrolidine or piperidine ring, is a common strategy in the design of H3 antagonists and can lead to potent compounds.[6]

The Propyl Linker

The three-carbon (propyl) linker between the thiazole core and the basic amine appears to be optimal for H3 receptor antagonism. Shortening or lengthening this chain often leads to a decrease in activity, suggesting a specific spatial requirement for optimal receptor binding.

Modifications on the Thiazole Core (R2 and R3)

While the core topic focuses on the 4-methyl derivative, substitutions on the thiazole ring can further modulate the pharmacological profile.

  • Position 2 (R2): This position is often a key point for introducing diversity. Attaching various aryl or heteroaryl groups can influence potency and selectivity.

  • Position 4 (R3 - Methyl Group): The methyl group at the 4-position of the thiazole ring contributes to the overall lipophilicity and steric profile of the molecule. While essential in the core structure, its replacement with other small alkyl groups or hydrogen can be explored to fine-tune activity.

The following diagram illustrates the general workflow for a typical SAR study of these derivatives.

SAR_Workflow A Synthesis of Core Scaffold 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine B Design and Synthesis of Derivatives (Modification of R1, R2, R3) A->B C In Vitro Biological Evaluation B->C D Radioligand Binding Assay (e.g., [3H]-Nα-methylhistamine) C->D Affinity (Ki) E Functional Assay (e.g., Guinea Pig Jejunum Contraction) C->E Potency (pA2, IC50) F Data Analysis and SAR Determination D->F E->F G Lead Optimization F->G G->B H In Vivo Studies G->H

Figure 2: A representative workflow for the structure-activity relationship (SAR) study of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine derivatives.

Biological Evaluation: Protocols for Assessing Activity

To establish a robust SAR, rigorous biological evaluation is essential. The primary assays for this class of compounds focus on their interaction with the histamine H3 receptor.

Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.

  • Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: Guinea Pig Jejunum Functional Assay
  • Tissue Preparation: Isolate a segment of the guinea pig jejunum and mount it in an organ bath containing Krebs solution, maintained at 37 °C and aerated with 95% O₂ and 5% CO₂.

  • Electrical Field Stimulation: Stimulate the tissue with electrical pulses to induce contractions.

  • Agonist Response: Add a known H3 receptor agonist (e.g., R-α-methylhistamine) to the organ bath, which will inhibit the electrically induced contractions.

  • Antagonist Activity: In the presence of the test compound (the H3 antagonist), the inhibitory effect of the agonist will be reduced.

  • Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist. Calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[4]

Data Presentation and Interpretation

The results of the SAR studies are typically presented in a tabular format to facilitate comparison between different derivatives.

CompoundR1 SubstituentR2 SubstituentH3 Receptor Affinity (Ki, nM)Functional Potency (pA2)
1 -H-H>1000< 5.0
2a -CH₃-H50.27.3
2b -CH₂CH₃-H45.87.5
3a -CH₂(Phenyl)-H15.18.1
4a -HPhenyl25.67.8

Note: The data in this table is hypothetical and for illustrative purposes only.

The interpretation of this data allows researchers to identify key structural features that enhance activity. For instance, the hypothetical data above suggests that N-alkylation and particularly N-benzylation at the R1 position improve potency, as does the introduction of a phenyl group at the R2 position of the thiazole ring.

Conclusion and Future Directions

The 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine scaffold represents a promising starting point for the development of novel therapeutics, particularly histamine H3 receptor antagonists. The SAR studies of its derivatives have revealed critical insights into the structural requirements for potent biological activity. Future research in this area should focus on:

  • Exploring a wider range of substituents at the R1 and R2 positions to further optimize potency and selectivity.

  • Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their drug-likeness.

  • Conducting in vivo studies in relevant animal models of neurological disorders to validate the therapeutic potential of these derivatives.

By systematically applying the principles of medicinal chemistry and leveraging the knowledge gained from SAR studies, researchers can continue to develop novel and effective drugs based on this versatile thiazole scaffold.

References

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The Emergence of a Histamine H2 Receptor Antagonist Candidate: A Technical Guide to the Synthesis and Postulated History of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This privileged scaffold is present in a wide array of natural products, such as vitamin B1 (thiamine), and synthetic drugs with diverse therapeutic applications, including antimicrobial, antiretroviral, and anticancer agents.[1][2] The unique electronic properties and ability of the thiazole nucleus to engage in various biological interactions have made it a focal point for the design of novel therapeutic agents. This guide delves into the synthesis and postulated history of a specific thiazole derivative, 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine, a compound with structural similarities to known histamine H2 receptor antagonists.

This guide, therefore, presents a plausible and scientifically grounded synthetic pathway to this compound, drawing upon established chemical principles and analogous transformations. It aims to provide researchers with the technical knowledge to synthesize and explore the potential of this and similar molecules.

The 4-Methyl-1,3-thiazole Core: Synthesis and Significance

The journey to 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine begins with the construction of its core scaffold, the 4-methyl-1,3-thiazole ring. The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely used method for this purpose.[8][9][10] This reaction typically involves the condensation of an α-haloketone with a thioamide.[11][12]

The synthesis of the 4-methylthiazole-5-carboxylic acid, a key intermediate, can be achieved through the reaction of formamide and phosphorus pentasulfide, followed by cyclization with ethyl 2-chloroacetoacetate and subsequent hydrolysis.[13][14] This carboxylic acid can then be converted to other functional groups, providing a versatile entry point for further modifications at the 5-position of the thiazole ring.

A Proposed Synthetic Pathway for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

The following multi-step synthesis details a logical and experimentally sound approach to obtaining the target compound. The pathway leverages a key intermediate, 4-methyl-5-thiazoleethanol, which is commercially available and can be synthesized from readily accessible starting materials.[15][16]

Step 1: Oxidation of 4-Methyl-5-thiazoleethanol to 4-Methylthiazole-5-carbaldehyde

The initial step involves the oxidation of the primary alcohol of 4-methyl-5-thiazoleethanol to the corresponding aldehyde.

Experimental Protocol:

  • Dissolve 4-methyl-5-thiazoleethanol (1 equivalent) in a suitable solvent such as dichloromethane.[17]

  • Add an oxidizing agent, for instance, pyridinium chlorochromate (PCC) or a TEMPO-based system, at a controlled temperature, typically between 0°C and room temperature.[17][18]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the resulting 4-methylthiazole-5-carbaldehyde by column chromatography.[17]

ReagentMolar Equiv.Purpose
4-Methyl-5-thiazoleethanol1.0Starting Material
Pyridinium Chlorochromate (PCC)1.5Oxidizing Agent
Dichloromethane-Solvent
Step 2: Reductive Amination to Yield 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

The final step to the target molecule is a reductive amination of the synthesized aldehyde. This reaction converts the carbonyl group into an amine via an intermediate imine.[19][20]

Experimental Protocol:

  • Dissolve 4-methylthiazole-5-carbaldehyde (1 equivalent) in a suitable solvent like methanol or dichloromethane.

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Introduce a reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often the reagents of choice as they selectively reduce the imine intermediate in the presence of the aldehyde.[21][22][23]

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction by quenching any remaining reducing agent and extracting the product.

  • Purify the final compound, 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine, using column chromatography or distillation.

ReagentMolar Equiv.Purpose
4-Methylthiazole-5-carbaldehyde1.0Aldehyde Precursor
Ammonium Acetate1.5Ammonia Source
Sodium Cyanoborohydride1.2Reducing Agent
Methanol-Solvent

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 4-methyl-5-thiazoleethanol to the final product.

Synthetic_Pathway start 4-Methyl-5-thiazoleethanol intermediate 4-Methylthiazole-5-carbaldehyde start->intermediate Oxidation (e.g., PCC) product 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine intermediate->product Reductive Amination (NH3, NaBH3CN)

Caption: Proposed two-step synthesis of the target compound.

Characterization and Validation

To ensure the successful synthesis of 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine, a thorough characterization of the final product is essential. This self-validating process confirms the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the molecular structure. The proton NMR would show characteristic peaks for the methyl group on the thiazole ring, the protons on the thiazole ring, and the propyl-amine side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, particularly the N-H stretches of the primary amine.

Historical Context and Future Directions

While the specific history of 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine is not documented, its structure places it within the broader historical context of drug discovery, particularly in the area of histamine receptor antagonists. The structural motif of a heterocyclic ring connected to an alkylamine side chain is a common feature in many biologically active compounds.

The synthesis of this and similar thiazole derivatives opens up avenues for further research. Future work could involve:

  • Pharmacological Screening: Evaluating the compound's activity at histamine receptors (H1, H2, H3, and H4) to determine its potential as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the thiazole ring or the alkylamine side chain to optimize biological activity and selectivity.

  • Exploration of Other Biological Targets: The thiazole scaffold is known to interact with a wide range of biological targets, and this compound could be screened against other enzyme and receptor families.[24][25]

By providing a plausible synthetic route and placing the compound in a relevant scientific context, this guide serves as a valuable resource for researchers looking to explore the potential of novel thiazole derivatives in drug discovery and development.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.
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Methodological & Application

Application Notes & Protocols: A Roadmap for Interrogating 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and a Novel Chemical Entity

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of agents targeting a wide array of biological targets.[1] Thiazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2]

This document outlines a comprehensive strategic framework for the initial investigation of a novel compound, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (hereafter designated MTA-1 ). As MTA-1 is an uncharacterized chemical entity, this guide provides a series of robust, field-proven protocols to systematically explore its therapeutic potential, from initial computational predictions to functional cellular validation. The objective is to generate a foundational dataset that can guide future hit-to-lead optimization efforts.

Part 1: Foundational Analysis & Hypothesis Generation

Before embarking on extensive biological screening, a foundational understanding of MTA-1 is critical. This initial phase ensures data integrity and informs the strategic direction of the screening cascade.

Physicochemical Characterization

A successful drug discovery campaign begins with a well-characterized compound. The following parameters for MTA-1 must be established to ensure reproducibility and relevance of biological data.

ParameterMethodRationale
Purity High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR)Confirms the identity and isomeric purity of the test compound, ensuring that observed biological activity is not due to contaminants.
Solubility Kinetic and Thermodynamic Solubility Assays in Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO)Determines the maximum concentration achievable in aqueous buffers used for biological assays, preventing compound precipitation and false negatives.
Chemical Stability Incubation in assay buffer at 37°C over time, followed by HPLC or LC-MS analysisAssesses the compound's stability under physiological conditions to ensure it remains intact throughout the duration of the biological assays.
Hypothesis Generation: Leveraging the Thiazole Motif

The thiazole core is a known pharmacophore in many kinase inhibitors.[3] Protein kinases are a major class of drug targets, particularly in oncology and immunology.[3][4] Therefore, a primary hypothesis is that MTA-1 may exhibit inhibitory activity against one or more protein kinases. This hypothesis will form the basis for the initial screening strategy.

Part 2: Target Discovery & Validation Workflow

A multi-pronged approach combining computational and experimental methods will be employed to identify and validate the molecular target(s) of MTA-1. This workflow is designed to move from broad, predictive methods to specific, high-confidence validation.

G cluster_0 Phase 1: In Silico & HTS cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Validation A In Silico Target Prediction (Protocol 1) B High-Throughput Screening (HTS) Kinase Panel (Protocol 2) A->B Guides panel selection C Hit Confirmation & IC50 Determination B->C Identifies initial hits D Cellular Target Engagement CETSA (Protocol 3) C->D Confirms direct binding E Cell-Based Functional Assay (Protocol 4) D->E Validates cellular activity F Lead Optimization E->F Go/No-Go Decision

Caption: Drug discovery workflow for MTA-1.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of the MTA-1 investigation.

Protocol 1: In Silico Target Prediction

Objective: To computationally predict potential biological targets of MTA-1 to guide experimental screening. This approach leverages the principle that structurally similar molecules often share similar biological targets.[5]

Methodology: This protocol utilizes reverse-paradigm screening, where a compound is screened against a database of protein structures.[6]

  • Compound Preparation:

    • Generate a 3D structure of MTA-1 using computational chemistry software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

  • Database Selection:

    • Utilize publicly available or commercial databases for target prediction, such as TargetHunter, SwissTargetPrediction, or ChEMBL.[5] These platforms compare the chemical fingerprint of the query molecule against databases of known ligands with annotated biological targets.[5]

  • Similarity Searching & Docking:

    • Submit the 3D structure of MTA-1 to the selected platform.

    • Employ chemical similarity searching algorithms (e.g., Tanimoto similarity) and panel docking methods to predict potential targets.[5][6]

  • Data Analysis & Prioritization:

    • Analyze the output, which typically consists of a ranked list of potential protein targets based on a confidence score or probability.

    • Prioritize targets for experimental validation based on the prediction confidence and their therapeutic relevance, with a focus on protein kinases as hypothesized.

Protocol 2: High-Throughput Screening (HTS) Against a Kinase Panel

Objective: To experimentally screen MTA-1 against a diverse panel of protein kinases to identify initial hits.

Methodology: A radiometric kinase assay is considered the gold standard due to its direct measurement of enzymatic activity, which minimizes false positives.[7] The assay measures the transfer of a radiolabeled phosphate (³³P) from ATP to a substrate.[7]

  • Assay Preparation:

    • Prepare a 10 mM stock solution of MTA-1 in 100% DMSO.

    • Create a serial dilution plate for IC50 determination, typically with 10 concentrations.

    • The kinase panel should include a diverse representation of the human kinome.

  • Reaction Setup (in a 384-well plate):

    • To each well, add:

      • Kinase buffer.

      • The specific kinase being assayed.

      • The appropriate peptide or protein substrate.

      • MTA-1 at the desired final concentration (e.g., 10 µM for single-point screening). Include DMSO-only wells as a negative control and a known inhibitor for each kinase as a positive control.

  • Initiation and Incubation:

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Terminate the reaction by spotting the reaction mixture onto a filter membrane which captures the phosphorylated substrate.

    • Wash the membranes to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of MTA-1 relative to the DMSO control.

    • For hits showing significant inhibition (e.g., >50% at 10 µM), determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Objective: To confirm that MTA-1 directly binds to and stabilizes its putative kinase target within an intact cellular environment.[8][9] CETSA is based on the principle that ligand binding increases the thermal stability of a protein.[10][11]

Methodology: This protocol describes the melt-curve format of CETSA detected by Western Blot.

G A 1. Treat intact cells with MTA-1 or DMSO B 2. Heat cell aliquots to a range of temperatures A->B C 3. Lyse cells and separate soluble/precipitated fractions B->C D 4. Analyze soluble fraction by Western Blot for target protein C->D E 5. Quantify bands and plot melt curves D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.

    • Treat cells with MTA-1 at a concentration several-fold above its IC50 value (e.g., 10-50 µM) or with DMSO (vehicle control) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[8]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Measure the total protein concentration to ensure equal loading.

    • Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against the target kinase.

  • Data Interpretation:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein remaining versus temperature for both DMSO and MTA-1 treated samples.

    • A rightward shift in the melting curve for MTA-1 treated samples indicates thermal stabilization and confirms direct target engagement in the cellular context.[12]

Protocol 4: Cell-Based Functional Assay (Anti-Proliferation)

Objective: To determine if target engagement by MTA-1 translates into a functional cellular response.

Methodology: An anti-proliferative assay using a cancer cell line dependent on the target kinase's activity.

  • Cell Seeding:

    • Seed a cancer cell line (e.g., HCT-116, HepG2) into 96-well plates at an appropriate density and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Treat the cells with a serial dilution of MTA-1 (e.g., from 100 µM to 1 nM). Include a known inhibitor as a positive control and DMSO as a negative control.

  • Incubation:

    • Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment:

    • Measure cell viability using a standard method such as the MTT assay or a resazurin-based assay (e.g., CellTiter-Blue®).

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control for each concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Part 4: Data Summary and Path Forward

The data generated from this workflow will provide a comprehensive initial assessment of MTA-1's potential as a drug lead.

Hypothetical Data Summary Table:

AssayTarget KinaseResult TypeValue
HTS (Protocol 2)Kinase XIC5075 nM
CETSA (Protocol 3)Kinase XΔTₘ+4.5 °C
Anti-Proliferation (Protocol 4)Cancer Cell Line YGI50250 nM

A successful outcome, characterized by potent enzymatic inhibition, confirmed cellular target engagement, and a corresponding functional effect on cell proliferation, would provide a strong rationale for initiating a formal hit-to-lead medicinal chemistry program. Subsequent efforts would focus on improving potency, selectivity, and drug-like properties of the MTA-1 scaffold.

References

  • Lee, M. L., & Kim, D. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Methods in Molecular Biology. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3] The starting material, 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine, presents a versatile scaffold for the development of new chemical entities. The primary amine group serves as a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of the chemical space around the thiazole core to optimize therapeutic potential.

This document provides detailed protocols for the synthesis of amide, sulfonamide, and N-alkylated derivatives of 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine. The experimental choices are rationalized to provide a clear understanding of the underlying chemical principles, ensuring both reproducibility and adaptability.

General Synthetic Strategies

The primary amine of 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine is a nucleophilic center that readily reacts with electrophiles. This reactivity is harnessed in the following protocols to generate a library of derivatives. The general synthetic approaches are outlined below.

G cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_alkylation Reductive Amination start 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine acylation Amide Derivatives start->acylation Acyl Chloride/Anhydride, Base sulfonylation Sulfonamide Derivatives start->sulfonylation Sulfonyl Chloride, Base alkylation N-Alkylated Derivatives start->alkylation Aldehyde/Ketone, Reducing Agent

Caption: General synthetic routes for derivatization.

Protocol 1: Synthesis of Amide Derivatives via Acylation

Rationale: Acylation of the primary amine with acyl chlorides or anhydrides is a robust and high-yielding method for the synthesis of amides. The choice of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction without competing with the primary amine as a nucleophile. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Step-by-Step Protocol for the Synthesis of N-(3-(4-methylthiazol-5-yl)propyl)acetamide
  • Preparation of Reactants:

    • Dissolve 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine (1.0 eq) in anhydrous DCM (0.2 M).

    • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in DCM). The disappearance of the starting amine spot indicates reaction completion.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure amide derivative.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary for Amide Synthesis
R-Group (in R-COCl)Product NameTypical Yield (%)
MethylN-(3-(4-methylthiazol-5-yl)propyl)acetamide85-95
PhenylN-(3-(4-methylthiazol-5-yl)propyl)benzamide80-90
4-Chlorophenyl4-chloro-N-(3-(4-methylthiazol-5-yl)propyl)benzamide82-92
CyclopropylN-(3-(4-methylthiazol-5-yl)propyl)cyclopropanecarboxamide88-96

Protocol 2: Synthesis of Sulfonamide Derivatives via Sulfonylation

Rationale: The reaction of primary amines with sulfonyl chlorides provides sulfonamides, a class of compounds with significant therapeutic applications.[4] Similar to acylation, a base is required to neutralize the generated HCl. Pyridine can act as both a base and a catalyst in this reaction. The choice of solvent is typically an aprotic solvent like DCM or THF.

Step-by-Step Protocol for the Synthesis of N-(3-(4-methylthiazol-5-yl)propyl)benzenesulfonamide
  • Preparation of Reactants:

    • Dissolve 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine (1.0 eq) in anhydrous DCM (0.2 M).

    • Add pyridine (2.0 eq) to the solution.

  • Reaction Initiation:

    • Cool the mixture to 0 °C.

    • Add benzenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring:

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC for the consumption of the starting amine.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash with 1 M HCl solution to remove excess pyridine.

    • Subsequently, wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Summary for Sulfonamide Synthesis
R-Group (in R-SO₂Cl)Product NameTypical Yield (%)
PhenylN-(3-(4-methylthiazol-5-yl)propyl)benzenesulfonamide75-85
4-Tolyl4-methyl-N-(3-(4-methylthiazol-5-yl)propyl)benzenesulfonamide78-88
4-Nitrophenyl4-nitro-N-(3-(4-methylthiazol-5-yl)propyl)benzenesulfonamide70-80
MethylN-(3-(4-methylthiazol-5-yl)propyl)methanesulfonamide80-90

Protocol 3: Synthesis of N-Alkylated Derivatives via Reductive Amination

Rationale: Reductive amination is a powerful method for the N-alkylation of amines.[5][6] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7][8] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for this transformation as it is less sensitive to acidic conditions and can be used in a one-pot procedure.[7]

Step-by-Step Protocol for the Synthesis of N-benzyl-3-(4-methylthiazol-5-yl)propan-1-amine
  • Preparation of Reactants:

    • To a solution of 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine (1.0 eq) in 1,2-dichloroethane (DCE) (0.1 M), add benzaldehyde (1.1 eq).

  • Imine Formation:

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography on silica gel.

  • Characterization:

    • Confirm the identity and purity of the product by spectroscopic methods (NMR, MS).

Reductive Amination Workflow

G Amine Starting Amine Imine Imine Intermediate Amine->Imine Condensation (-H₂O) Carbonyl Aldehyde/Ketone Carbonyl->Imine Condensation (-H₂O) Product N-Alkylated Product Imine->Product STAB NaB(OAc)₃H STAB->Imine Reduction

Caption: Reductive amination workflow.

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The disappearance of the primary amine protons and the appearance of new signals corresponding to the introduced moiety (e.g., amide NH, alkyl groups) are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the C=O stretch of an amide or the S=O stretches of a sulfonamide.

  • Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or TLC.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of a diverse range of derivatives from 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine. By systematically applying these acylation, sulfonylation, and reductive amination reactions, researchers can generate novel compound libraries for screening in drug discovery programs. The inherent versatility of the thiazole scaffold, combined with the straightforward derivatization of the primary amine, makes this an attractive starting point for the development of new therapeutic agents.[2][9]

References

  • Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. (n.d.).
  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2017, January 10). ResearchGate. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. (2020, February 26). ResearchGate. Retrieved from [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). JOCPR. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 21.6: Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). PMC. Retrieved from [Link]

  • REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (2020, April 21). ResearchGate. Retrieved from [Link]

  • 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl). (n.d.). ResearchGate. Retrieved from [Link]

  • 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl). (n.d.). Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • 5-({3-[(5-Amino-1,3,4-thia-diazol-2-yl)sulfanylmeth-yl]benz-yl}sulfan-yl). (n.d.). PubMed. Retrieved from [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021, August 25). MDPI. Retrieved from [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). Jetir.Org. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Amine Preparation 4 - Reductive Amination. (2020, April 22). YouTube. Retrieved from [Link]

  • A review on thiazole based compounds andamp; it's pharmacological activities. (2024, October 23). Retrieved from [Link]

  • 2-amino-4-methyl-1,3-thiazole-5-sulfonic acid. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation N-[5-(1H-indol-3-yl)- 1,3,4-thiadiazol-2-yl]methanimine Derivatives.. (n.d.). AWS. Retrieved from [Link]

Sources

"application of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine in agrochemical research"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Agrochemical Potential of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Foreword for the Research Professional

The quest for novel agrochemicals is a critical endeavor to ensure global food security. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically formed the backbone of many successful pesticides.[1][2] The thiazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal and agrochemical discovery due to its diverse biological activities and capacity for structural modification.[3][4][5] Derivatives of thiazole have been successfully commercialized as fungicides, insecticides, and herbicides.[1][6][7]

This document serves as a specialized guide for investigating the potential agrochemical applications of a novel compound: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine . While this specific molecule is not extensively documented in existing literature, its structural components—a substituted thiazole ring and an alkylamine side chain—suggest a strong probability of biological activity.

Drawing from established principles of the thiazole class of agrochemicals, this guide focuses on its most probable application: as a novel fungicide . We will explore a hypothetical mechanism of action, provide robust, field-tested protocols for its synthesis and evaluation, and offer frameworks for data interpretation. This document is designed to be a practical starting point for researchers aiming to characterize this promising new chemical entity.

Section 1: The Thiazole Scaffold in Fungicide Discovery

Thiazole-based compounds are prominent in the agricultural industry for their fungicidal properties.[8] A well-known example is Thiabendazole, which has been used to control a variety of fungal diseases like mold and blight on fruits and vegetables.[8] The versatility of the thiazole ring allows for the development of compounds with diverse mechanisms of action.

Primary Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many azole antifungals, including thiazoles, function by disrupting the integrity of the fungal cell membrane.[8][9] They achieve this by inhibiting a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase, which is a cytochrome P450 enzyme.[8] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.

The inhibition of this enzyme leads to two critical downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the fluidity, permeability, and overall function of the fungal membrane.

  • Accumulation of Toxic Sterol Precursors: The blockage causes a buildup of lanosterol and other 14α-methylated sterols, which are toxic to the fungal cell and further compromise membrane structure.[8][9]

This disruption ultimately leads to the cessation of fungal growth (fungistatic effect) or cell death (fungicidal effect).

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol disrupted_membrane Disrupted Membrane (Growth Inhibition / Cell Death) lanosterol->disrupted_membrane Accumulation of Toxic Precursors enzyme Lanosterol 14α-demethylase (Cytochrome P450) lanosterol->enzyme ergosterol Ergosterol membrane Functional Fungal Cell Membrane ergosterol->membrane thiazole_compound 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (Hypothesized) thiazole_compound->enzyme enzyme->lanosterol enzyme->ergosterol Normal Pathway Synthesis_Workflow start1 3-Bromobutan-2-one cyclization Hantzsch Thiazole Synthesis (Condensation & Cyclization) start1->cyclization start2 4-Aminobutyronitrile intermediate1 Thioamide Formation (Lawesson's Reagent) start2->intermediate1 intermediate2 4-Thioxobutanamide intermediate1->intermediate2 intermediate2->cyclization intermediate3 3-(4-Methyl-1,3-thiazol-5-yl)propanenitrile cyclization->intermediate3 reduction Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) intermediate3->reduction product Final Product: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine reduction->product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Thioamide Synthesis:

    • To a solution of 4-aminobutyronitrile in a dry, inert solvent (e.g., toluene or THF), add Lawesson's reagent (0.5 equivalents).

    • Heat the reaction mixture under reflux until TLC or LC-MS analysis indicates complete conversion of the starting nitrile.

    • Cool the reaction, quench carefully, and purify via column chromatography to yield the corresponding thioamide.

  • Hantzsch Thiazole Synthesis (Cyclization):

    • Dissolve the thioamide intermediate in a suitable solvent like ethanol.

    • Add an equimolar amount of 3-bromobutan-2-one.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC/LC-MS.

    • Upon completion, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography to obtain 3-(4-methyl-1,3-thiazol-5-yl)propanenitrile.

  • Nitrile Reduction:

    • Carefully add the thiazole nitrile intermediate to a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in dry THF at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete.

    • Quench the reaction cautiously by sequential addition of water and NaOH solution.

    • Filter the resulting solids and extract the filtrate. Purify the crude product to yield the final amine.

    • Note: Catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) is an alternative reduction method.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Protocol 2: In Vitro Antifungal Activity Screening

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against key plant pathogenic fungi. [10][11] Materials:

  • Synthesized 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

  • Sterile 96-well microtiter plates

  • Fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth)

  • Positive control fungicide (e.g., Thiabendazole, Azoxystrobin)

  • Negative control (solvent, e.g., DMSO)

  • Spectrophotometer (plate reader)

Methodology:

  • Stock Solution Preparation: Dissolve the test compound and control fungicide in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound.

    • Add 100 µL of broth to all wells.

    • Add 100 µL of the stock solution to the first column, mix, and transfer 100 µL to the next column. Repeat across the plate to create a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation: Grow fungi on agar plates. Prepare a spore suspension in sterile water and adjust the concentration to approximately 1 x 10⁵ spores/mL.

  • Inoculation: Add 100 µL of the fungal spore suspension to each well of the microtiter plate. The final volume in each well will be 200 µL.

  • Controls: Include wells with:

    • Broth only (sterility control)

    • Broth + inoculum (growth control)

    • Broth + inoculum + DMSO (solvent toxicity control)

    • Broth + inoculum + control fungicide (positive control)

  • Incubation: Cover the plates and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the growth control wells.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

Screening_Workflow A Prepare Compound Stock Solution (in DMSO) B Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth A->B D Inoculate All Wells (except sterility control) B->D C Prepare Fungal Spore Suspension C->D E Incubate Plate (25-28°C, 48-72h) D->E F Assess Fungal Growth (Visually or Spectrophotometer) E->F G Determine MIC Value F->G

Caption: Workflow for in vitro antifungal screening.

Protocol 3: In Vivo Plant Protection Assay

This assay evaluates the compound's efficacy in a whole-plant system. [12] Materials:

  • Test compound and control fungicide

  • Wetting agent (e.g., Tween-20)

  • Healthy host plants (e.g., tomato or cucumber seedlings at the 2-3 true leaf stage)

  • Spore suspension of a relevant pathogen (e.g., Phytophthora infestans for tomato)

  • Spray bottle, growth chamber or greenhouse

Methodology:

  • Compound Formulation: Prepare spray solutions of the test compound at various concentrations (e.g., 200, 100, 50 µg/mL) in water with a small amount of wetting agent (e.g., 0.05% Tween-20).

  • Application: Spray the plants with the compound solutions until runoff. Ensure even coverage. Control plants are sprayed with water and the wetting agent only. Allow the foliage to dry completely.

  • Inoculation: 24 hours after treatment, inoculate the plants by spraying them with the pathogen spore suspension.

  • Incubation: Place the plants in a high-humidity chamber ( >90% RH) for 24-48 hours to promote infection, then move them to a greenhouse or growth chamber with controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Disease Assessment: After 5-7 days, assess the disease severity on the leaves. This is typically done by estimating the percentage of leaf area covered by lesions.

  • Efficacy Calculation: Calculate the protective efficacy using the formula:

    • Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Section 3: Data Presentation and Interpretation

Clear data presentation is essential for evaluating the potential of a new compound.

In Vitro Activity Data

Summarize the MIC values in a table for easy comparison across different fungal species.

Table 1: Minimum Inhibitory Concentrations (MICs) of Test Compounds

Compound MIC (µg/mL)
Botrytis cinerea Fusarium graminearum Alternaria solani
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine [Insert Value] [Insert Value] [Insert Value]
Thiabendazole (Control) 8 4 16

| Solvent (DMSO) | >128 | >128 | >128 |

Interpretation: Lower MIC values indicate higher potency. A compound with MIC values in the low single digits is generally considered a promising hit for further development.

In Vivo Efficacy Data

Present the plant protection data clearly, showing the dose-response relationship.

Table 2: In Vivo Protective Efficacy Against Phytophthora infestans on Tomato

Treatment Concentration (µg/mL) Mean Disease Severity (%) Protective Efficacy (%)
Untreated Control - 85.0 -
Test Compound 200 [Insert Value] [Calculate Value]
100 [Insert Value] [Calculate Value]
50 [Insert Value] [Calculate Value]

| Azoxystrobin (Control) | 100 | 5.0 | 94.1 |

Interpretation: High protective efficacy (>80-90%) at low application rates (≤ 100 µg/mL) suggests the compound is a strong candidate for further development as a foliar fungicide.

Section 4: Safety and Handling

As 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a novel chemical entity, its toxicological properties are unknown. All handling must be performed with appropriate caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Material Safety Data Sheet (MSDS): A comprehensive MSDS should be prepared, documenting all known information and handling procedures.

References

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters.
  • Weng, J., et al. (n.d.). Synthesis and Herbicidal Activity of Amide Derivatives Containing Thiazole Moiety. Asian Journal of Chemistry.
  • Li, S., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6612. [Link]

  • (2020). Synthesis and Herbicidal Activities of Novel Thiazole PPO Inhibitors. Bentham Science.
  • Wang, J., et al. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

  • de S. Dias, J. A., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]

  • Al-Quraan, N. A. (2024). Herbicidal activity of 1,3,4-thiadiazole derivatives.
  • Li, S., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads.
  • (n.d.). Insecticidal activity of selective pyridine and thiazole derivatives.
  • Wang, J., et al. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. PubMed. [Link]

  • Zang, L., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(2), 553. [Link]

  • (2025). Application Notes and Protocols for Isothiazole Derivatives in Agrochemical Research. BenchChem.
  • (2025).
  • Dyląg, M., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11, 16867. [Link]

  • Fan, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(70), 39593-39601. [Link]

  • de S. Dias, J. A., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • Fan, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
  • Fan, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Publishing. [Link]

  • (n.d.). Antifungal. Wikipedia.
  • Spriet, C., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(12), 1043. [Link]

  • (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
  • Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30. [Link]

  • Kaur, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4811. [Link]

Sources

"experimental setup for testing the antimicrobial effects of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Comprehensive Experimental Framework for Evaluating the Antimicrobial Effects of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiazole derivatives represent a promising class of heterocyclic compounds, with many exhibiting a wide range of biological activities, including potent antimicrobial effects.[1][2] This document provides a detailed experimental guide for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of a novel thiazole-containing compound, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. The protocols herein describe a logical, tiered approach, beginning with preliminary screening and progressing to quantitative assessments of antimicrobial efficacy and cytotoxicity. This framework is designed to generate robust, reproducible data essential for making informed decisions in the early stages of antimicrobial drug discovery.

Introduction: The Rationale for Investigating Thiazole Derivatives

The thiazole ring is a key structural motif found in numerous natural products and synthetic pharmaceuticals, including several clinically approved drugs.[2][3] Its unique chemical properties allow it to act as a versatile scaffold in medicinal chemistry, engaging in various biological interactions.[4] Many thiazole derivatives have been reported to exert antimicrobial activity through diverse mechanisms, such as the inhibition of essential bacterial enzymes like DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), or by disrupting cell wall synthesis.[1][3][5]

Given the proven potential of this chemical class, the systematic evaluation of new, uncharacterized thiazole derivatives like 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a rational strategy in the search for new antimicrobial leads. This guide provides the foundational assays to determine if the compound exhibits antimicrobial activity, quantify its potency, and assess its preliminary safety profile.

Recommended Experimental Workflow

A successful antimicrobial discovery campaign follows a structured progression from broad screening to detailed characterization. This workflow ensures that resources are focused on the most promising candidates. The proposed pathway involves three key stages:

  • Preliminary Screening: Rapidly determine if the compound has any detectable antimicrobial activity using the disk diffusion method.

  • Quantitative Potency Assessment: If activity is observed, determine the precise Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to quantify its bacteriostatic and bactericidal potency.

  • Selective Toxicity Evaluation: Assess the compound's toxicity against a mammalian cell line to determine its selectivity for microbial cells over host cells, a critical parameter for any potential therapeutic.

Experimental_Workflow cluster_0 Stage 1: Initial Screening cluster_1 Stage 2: Quantitative Analysis cluster_2 Stage 3: Safety & Selectivity cluster_3 Decision Point screening Preliminary Screening (Disk Diffusion Assay) mic_mbc Quantitative Potency (MIC & MBC Assays) screening->mic_mbc Activity Observed cytotoxicity Cytotoxicity Profiling (MTT Assay) mic_mbc->cytotoxicity selectivity Calculate Selectivity Index (SI = IC50 / MIC) cytotoxicity->selectivity decision Lead Candidate Prioritization selectivity->decision end_node End: Further Development (Mechanism, In Vivo) decision->end_node Favorable Profile start Start: Compound Synthesis & Purification start->screening

Sources

Application Note & Protocol: Safe Handling and Storage of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the safe handling, storage, and disposal of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (CAS No. 325491-86-9). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from established safety guidelines for its primary functional groups: a primary aliphatic amine and a substituted thiazole ring. The recommendations herein are conservative to ensure a high margin of safety for all laboratory personnel. The causality behind each procedural step is explained to foster a deeper understanding of chemical safety principles.

Introduction and Scientific Context

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a heterocyclic compound incorporating a thiazole ring, a structural motif present in numerous pharmacologically active molecules, including Vitamin B1 (Thiamine). Its primary amine functionality makes it a versatile building block in medicinal chemistry and drug development for introducing a basic, positively charged center, which can be critical for target engagement.

Given its potential utility, ensuring its safe manipulation is paramount. The guidance provided is based on the known hazard profiles of two key chemical classes:

  • Aliphatic Amines: This class of compounds is often associated with corrosive properties, causing skin and eye irritation or severe damage.[1][2] They can also be respiratory irritants.[2] Proper ventilation and personal protective equipment are crucial.[1][3]

  • Thiazole Derivatives: The thiazole ring system is generally stable, but substituted thiazoles can be flammable and may cause skin, eye, and respiratory irritation.[4][5][6] During combustion, they can release toxic oxides of nitrogen (NOx) and sulfur (SOx).[7]

This document serves as a self-validating system for laboratory safety, grounded in established chemical principles.

Hazard Identification and Risk Assessment

Based on structural analogy, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine should be treated as a hazardous substance with the following anticipated risks:

Hazard Category Anticipated Risk based on Structural Analogy Rationale
Skin Corrosion/Irritation Category 1C or 2: Causes severe skin burns and irritation. Primary aliphatic amines are known to be corrosive or irritating to the skin.[2][8]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage. The dihydrochloride salt of a similar compound is classified with H318 (Causes serious eye damage). Amines are particularly hazardous to the eyes.[2]
Respiratory Irritation May cause respiratory irritation. Inhalation of amine vapors can irritate the nose, throat, and respiratory tract.[2][6]
Acute Oral Toxicity Harmful if swallowed. Many amine and thiazole derivatives exhibit oral toxicity.[9]
Flammability Combustible Liquid. While not highly flammable, thiazole derivatives can be combustible.[4]
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides. Amines are basic and will react exothermically with acids.[1] They can also react vigorously with oxidizing agents.

Experimental Protocols

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure. The following must be worn at all times when handling the compound:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are required. Standard safety glasses are insufficient. This is mandated by the high risk of serious, irreversible eye damage posed by amines.[2]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., Nitrile or Neoprene, with appropriate thickness). Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[10]

    • Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: All handling of the neat compound or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of vapors.[8]

Engineering Controls
  • Chemical Fume Hood: Work exclusively in a well-ventilated, certified chemical fume hood with a face velocity appropriate for the work being performed.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]

Protocol for Receiving and Storing New Shipments

This workflow ensures that the compound is safely integrated into the laboratory inventory.

  • Preparation: Before the shipment arrives, designate a specific, labeled storage location within a ventilated cabinet away from incompatible materials.

  • Inspection: Upon receipt, transport the unopened package to a chemical fume hood. Wear full PPE. Inspect the external packaging for any signs of damage or leaks.

  • Unpacking: Inside the fume hood, carefully open the shipping container. Inspect the primary container for any breaches.

  • Labeling: Verify that the manufacturer's label is intact and legible. Add a laboratory-specific label indicating the date of receipt and the responsible researcher.

  • Storage: Tightly seal the container.[3][4] Place the container in the designated, cool, dry, and well-ventilated storage area.[1][3][10] Store below 30°C (86°F).[3]

  • Documentation: Update the chemical inventory system with the location, quantity, and date of receipt.

cluster_receiving Chemical Receipt Workflow prep 1. Designate Storage Location inspect_outer 2. Inspect Outer Package in Fume Hood prep->inspect_outer Shipment Arrives unpack 3. Unpack Primary Container in Fume Hood inspect_outer->unpack label_verify 4. Verify & Add Lab Label unpack->label_verify store 5. Transfer to Designated Storage label_verify->store doc 6. Update Chemical Inventory store->doc

Caption: Workflow for receiving a new chemical shipment.

Protocol for Weighing and Dispensing
  • Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered. Place absorbent, disposable bench paper on the work surface.

  • PPE: Don all required PPE as specified in section 3.1.

  • Dispensing: Perform all weighing and dispensing operations within the fume hood. Use a spatula to transfer the solid material. Avoid creating dust. If the material is a liquid, use a calibrated pipette or syringe.

  • Container Management: Keep the stock container tightly closed when not in use to prevent moisture absorption and vapor release.[3][4]

  • Clean-up: After dispensing, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol), collecting the waste in a designated hazardous waste container. Wipe down the work surface.

  • Waste Disposal: Dispose of contaminated bench paper, gloves, and pipette tips in the designated solid hazardous waste container.

Spill and Emergency Procedures

Spill Response

The immediate response to a spill is critical for mitigating exposure and contamination.

cluster_major Major Spill Response cluster_minor Minor Spill Response action_node action_node end_node end_node spill Spill Occurs is_major Major Spill? (>100 mL, outside hood) spill->is_major evacuate Evacuate Immediate Area Alert Others is_major->evacuate Yes alert_colleagues Alert Colleagues in Vicinity is_major->alert_colleagues No call_ehs Call Emergency Response / EHS evacuate->call_ehs secure Secure Area Prevent Entry call_ehs->secure absorb Cover with Absorbent Material (e.g., Vermiculite) alert_colleagues->absorb collect Collect & Place in Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Decision-making workflow for chemical spill response.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Disposal

All waste containing 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, pipette tips, etc., should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused material and contaminated solvents should be collected in a labeled, sealed hazardous waste container compatible with organic amines and solvents.

  • Disposal: All waste must be disposed of through the institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[4]

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved January 19, 2026, from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved January 19, 2026, from [Link]

  • Proper Use and Precautions of Synthetic Thiazole. (n.d.). Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet - Modified Aliphatic Amine. (2022, October 19). Epoxytec. Retrieved January 19, 2026, from [Link]

  • Aliphatic amines: Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines. Retrieved January 19, 2026, from [Link]

  • Amines, Aliphatic: Health Hazards. (2011, August 6). ILO Encyclopaedia of Occupational Health and Safety. Retrieved January 19, 2026, from [Link]

  • 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. (n.d.). Beijing Impulse Technology Co., Ltd. Retrieved January 19, 2026, from [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Retrieved January 19, 2026, from [Link]

  • Thakur, S., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Retrieved January 19, 2026, from [Link]

Sources

"analytical methods for quantifying 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Abstract

This document provides a comprehensive technical guide detailing robust analytical methodologies for the precise quantification of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (CAS: 325491-86-9)[1]. Intended for researchers, quality control analysts, and process chemists in the pharmaceutical and chemical synthesis sectors, this guide presents detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an alternative Gas Chromatography (GC-MS) method following derivatization. The causality behind experimental choices, method validation parameters, and sample preparation techniques are discussed in depth to ensure scientific integrity and reproducibility.

Introduction and Analytical Rationale

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a heterocyclic compound featuring a primary amine and a thiazole moiety. Thiazole derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities, including antibacterial and anti-inflammatory properties[2][3]. Accurate quantification of this amine is critical for ensuring purity of starting materials, monitoring reaction kinetics, determining final product yield, and identifying potential process-related impurities[4][5].

The analytical challenge for this molecule lies in its primary amine group, which is prone to causing poor peak shape (tailing) in traditional reversed-phase chromatography due to interactions with residual silanols on silica-based columns. Furthermore, its polarity requires careful method design for adequate retention. This guide presents multiple strategies to overcome these challenges, offering methods suitable for a range of laboratory capabilities and analytical requirements, from routine quality control to trace-level analysis.

Physicochemical Properties Influencing Analysis
PropertyValueImplication for Analysis
Molecular Formula C₇H₁₂N₂S---
Molecular Weight 156.25 g/mol Determines the mass-to-charge ratio (m/z) in mass spectrometry.
Structure Primary Aliphatic AmineThe basic nature of the amine (pKa ~9-10) is the primary driver of chromatographic behavior. It is readily protonated for positive mode ESI-MS.
UV Chromophore Thiazole RingThe heterocyclic ring provides a chromophore, enabling UV detection, likely in the 230-270 nm range, similar to other thiazole derivatives[2].

Primary Methodology: Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for purity and potency testing due to its robustness and accessibility. The key to successfully analyzing 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is controlling the ionization state of the amine to achieve symmetric peak shapes and reproducible retention. Two primary approaches are presented: low-pH and high-pH mobile phases.

Causality of Mobile Phase Selection
  • Low-pH (pH 2-3): At this pH, the primary amine is fully protonated (R-NH₃⁺), making it highly polar. Simultaneously, acidic modifiers like formic or phosphoric acid protonate and suppress the ionization of free silanol groups (Si-O⁻) on the column packing, which are the primary cause of peak tailing for basic analytes. This results in improved peak symmetry through minimized secondary ionic interactions.

  • High-pH (pH 9-11): At this pH, the primary amine is in its neutral, non-ionized state (R-NH₂), making it less polar and increasing its retention on a C18 column. The free silanol groups are fully deprotonated (Si-O⁻), but their interaction with the neutral amine is significantly reduced. This approach requires a pH-stable column.[6]

Protocol 1: Low-pH RP-HPLC-UV Method

This protocol is ideal for standard silica-based C18 columns and is compatible with LC-MS.

Instrumentation & Consumables:

  • HPLC system with UV/PDA Detector

  • Column: C18, 150 x 4.6 mm, 5 µm particle size (e.g., Agela Unisole, Phenomenex Luna)[7][8]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (or λmax determined by UV scan)

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 5%) to ensure retention of the polar, protonated amine.

    • Increase the gradient linearly to elute the compound (e.g., 5-95% B over 10 minutes).

    • Include a high-organic wash step (95% B) and a re-equilibration step at initial conditions.

Standard & Sample Preparation:

  • Prepare a stock solution of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine at 1.0 mg/mL in the sample diluent.

  • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Dilute unknown samples to fall within the calibrated range.

Protocol 2: High-pH RP-HPLC-UV Method

This protocol offers excellent peak shape but requires a column specifically designed for high-pH stability.

Instrumentation & Consumables:

  • HPLC system with UV/PDA Detector

  • Column: pH-stable C18, 150 x 4.6 mm, 5 µm (e.g., Waters XBridge BEH C18, Agilent Zorbax Extend-C18)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • Isocratic or Gradient Program:

    • Due to increased retention of the neutral amine, an isocratic method (e.g., 40% Mobile Phase B) may be suitable for simple mixtures.

    • For complex samples, a gradient similar to the low-pH method can be employed.

Standard & Sample Preparation:

  • Follow the same procedure as described in Protocol 1.

Comparative Data Summary for HPLC Methods
ParameterProtocol 1 (Low pH)Protocol 2 (High pH)
Analyte State Protonated (R-NH₃⁺), PolarNeutral (R-NH₂), Less Polar
Expected Retention Shorter retention timeLonger retention time
Peak Shape Good, sensitive to buffer choiceExcellent
Column Compatibility Most standard C18 columnsRequires pH-stable columns
MS Compatibility ExcellentPossible, but ion suppression can occur

Advanced Methodology: LC-MS/MS for High Sensitivity

For trace-level quantification or analysis in complex matrices (e.g., biological fluids, crude reaction mixtures), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity.

Scientific Principle

The analysis relies on separating the analyte chromatographically, ionizing it, and then detecting a specific precursor-to-product ion transition. For 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, Electrospray Ionization (ESI) in positive mode is the ideal choice, as the basic amine group readily accepts a proton to form the [M+H]⁺ ion. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which isolates the precursor ion, fragments it, and monitors for a specific product ion, virtually eliminating matrix interference.

Protocol 3: LC-MS/MS Method

Instrumentation & Consumables:

  • LC-MS/MS System (e.g., Triple Quadrupole) with an ESI source[8]

  • LC System: Use the chromatographic front-end from Protocol 1 (Low-pH RP-HPLC). Acidic mobile phases are optimal for positive mode ESI.[9]

Mass Spectrometer Optimization & Conditions:

  • Analyte Infusion: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to determine the mass of the precursor ion ([M+H]⁺, expected m/z 157.1) and optimize source parameters (e.g., capillary voltage, gas flow, source temperature).

  • Product Ion Scan: Perform a product ion scan on the precursor (m/z 157.1) to identify stable, high-intensity fragment ions. This involves varying the collision energy to induce fragmentation.

  • MRM Setup: Select at least two MRM transitions (one for quantification, one for confirmation). For example:

    • Transition 1 (Quantifier): 157.1 → [Fragment A]

    • Transition 2 (Qualifier): 157.1 → [Fragment B]

  • Final MS Conditions:

    • Ionization Mode: ESI Positive

    • Scan Type: MRM

    • Dwell Time: ~100 ms per transition

    • Optimize collision energy (CE) and other lens voltages for each transition.

Data Analysis:

  • Quantification is based on the peak area of the primary MRM transition, plotted against a calibration curve prepared using a suitable internal standard (ideally, an isotopically labeled version of the analyte).

Alternative Methodology: Gas Chromatography with Mass Spectrometry (GC-MS)

While less direct than HPLC, GC-MS can be a powerful alternative, particularly for volatile impurity profiling. Direct injection of primary amines onto standard GC columns often results in poor chromatography. Therefore, chemical derivatization is required to block the active amine group, reduce its polarity, and increase its volatility.[10]

Scientific Principle: Derivatization

Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is a common and effective strategy.[11] The reagent reacts with the primary amine to form a stable, less polar, and more volatile amide derivative that chromatographs well.

Protocol 4: GC-MS following Acylation

Instrumentation & Consumables:

  • GC-MS System with an Electron Ionization (EI) source

  • Column: Mid-polarity capillary column, e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm)

  • Derivatizing Reagent: Trifluoroacetic anhydride (TFAA)

  • Solvent: Ethyl Acetate (anhydrous)

Derivatization Procedure:

  • Evaporate the solvent from a known amount of the sample/standard to dryness under a stream of nitrogen.

  • Add 100 µL of Ethyl Acetate and 50 µL of TFAA to the dry residue.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

  • Reconstitute the derivatized sample in a known volume of Ethyl Acetate for GC-MS analysis.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium, constant flow (~1.2 mL/min)

  • Oven Program:

    • Initial Temp: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Conditions:

    • Ion Source Temp: 230 °C

    • Ionization Mode: EI, 70 eV

    • Scan Mode: Full Scan (e.g., m/z 40-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Method Validation and System Suitability

Any chosen method must be validated for its intended purpose. Key validation parameters, based on international guidelines, are summarized below.[7]

Validation ParameterAcceptance Criteria
Specificity The method must unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, matrix components). Peak purity should be confirmed with a PDA or MS detector.
Linearity A linear relationship between concentration and response should be established across the desired range. Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of test results to the true value. Typically 98-102% recovery for drug substance analysis.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should show a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of ~10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C).

Visualized Workflows

General Analytical Workflow

The following diagram outlines the universal process from sample receipt to final data reporting.

G cluster_prep Sample Handling & Preparation cluster_data Data Processing & Reporting Sample Receive Sample Dilution Dilution in Diluent Sample->Dilution SPE Solid-Phase Extraction (if required) Dilution->SPE complex matrix Deriv Derivatization (for GC) Dilution->Deriv HPLC HPLC-UV Analysis Dilution->HPLC LCMS LC-MS/MS Analysis SPE->LCMS GCMS GC-MS Analysis Deriv->GCMS Integration Peak Integration HPLC->Integration LCMS->Integration GCMS->Integration Calibration Calibration & Quantification Integration->Calibration Report Final Report Calibration->Report

Caption: General workflow for the quantification of the target analyte.

Method Selection Decision Tree

This diagram aids in choosing the most appropriate analytical technique based on the specific requirements of the analysis.

G start What is the Analytical Goal? c1 Routine QC? (Purity, Assay) start->c1 c2 Trace Analysis? (e.g., in biological matrix) c1->c2 No m1 Use RP-HPLC-UV (Protocol 1 or 2) c1->m1 Yes c3 Volatile Impurity Profile? c2->c3 No m2 Use LC-MS/MS (Protocol 3) c2->m2 Yes m3 Use GC-MS with Derivatization (Protocol 4) c3->m3 Yes

Caption: Decision tree for selecting the optimal analytical method.

References

  • OndaVia. (n.d.). Amine Analysis using Quantitative Raman Spectroscopy™. Retrieved from [Link]

  • Pratiwi, D., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. Retrieved from [Link]

  • MDPI. (n.d.). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. Retrieved from [Link]

  • ResearchGate. (2018). How can I quantify 1°, 2°, 3° Amines in a reaction product without NMR, potentiometric titration?. Retrieved from [Link]

  • Sun, Y., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances. Retrieved from [Link]

  • Spectrophotometric Determination of Secondary Amines. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from [Link]

  • ResearchGate. (2012). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • Development of LC-MS method for nitrosamine impurities separation and quantification. (2022). Retrieved from [Link]

  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (2011). PMC - NIH. Retrieved from [Link]

  • 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. (n.d.). anhui-chem.com. Retrieved from [Link]

  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International. Retrieved from [Link]

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Application Notes and Protocols for the Evaluation of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document provides a comprehensive guide for the investigation of novel thiazole derivatives, specifically using 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine as a case study, to determine its potential as an enzyme inhibitor. In the absence of specific literature on the enzyme inhibitory profile of this particular molecule, this guide will outline a systematic approach, from initial screening to mechanistic studies, to elucidate its biochemical activity. The protocols provided herein are designed to be adaptable and are grounded in established principles of enzyme kinetics and drug discovery.

Introduction: The Thiazole Moiety as a Pharmacophore

Thiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of pharmacological activities.[3][4] These activities include antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The versatility of the thiazole ring allows it to interact with a variety of biological targets, including enzymes, making it a valuable starting point for the design of novel therapeutic agents. The subject of this guide, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, is a structurally interesting molecule that warrants investigation into its potential enzyme inhibitory capabilities.

Rationale for Screening 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Given the broad bioactivity of the aminothiazole class of molecules, a systematic evaluation of novel derivatives like 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a rational starting point for identifying new enzyme inhibitors. The presence of the thiazole ring, a methyl group, and a propanamine side chain provides multiple points for potential interaction with an enzyme's active or allosteric sites. A tiered approach, beginning with broad screening and progressing to more focused mechanistic studies, is recommended to efficiently characterize the compound's inhibitory profile.

Tiered Experimental Approach for Inhibitor Characterization

A logical workflow is crucial for the efficient evaluation of a novel compound. The following tiered approach is recommended:

  • Tier 1: Primary Screening: Broadly screen the compound against a panel of relevant enzymes to identify potential "hits."

  • Tier 2: Hit Confirmation and Potency Determination: Confirm the inhibitory activity of any hits and determine their potency by calculating the IC50 value.

  • Tier 3: Mechanism of Action Studies: Elucidate the mode of inhibition for confirmed, potent hits.

  • Tier 4: Cell-Based Assays: Evaluate the compound's activity in a more physiologically relevant context.

G cluster_0 Tier 1 cluster_1 Tier 2 cluster_2 Tier 3 cluster_3 Tier 4 a Primary Screening (Enzyme Panel) b Hit Confirmation a->b Identified 'Hit' c IC50 Determination b->c d Mechanism of Action (Kinetic Studies) c->d Potent Hit e Cell-Based Assays d->e Characterized Inhibitor

Caption: Tiered workflow for enzyme inhibitor characterization.

Detailed Protocols

The following protocols are generalized and should be optimized for the specific enzyme of interest.

Protocol 1: Primary Enzyme Activity Assay

Objective: To establish a baseline measurement of enzyme activity and to perform an initial screen of the test compound.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (if available)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and test compound. Serially dilute the test compound to a range of concentrations for the initial screen (e.g., 1 µM to 100 µM).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound or control (vehicle or positive control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow for any interaction between the compound and the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time. The initial linear portion of the reaction curve represents the initial velocity (V₀).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

Protocol 2: IC50 Determination

Objective: To determine the concentration of the test compound that inhibits 50% of the enzyme's activity (IC50).

Procedure:

  • Concentration Range: Based on the primary screen, select a range of concentrations of the test compound that are expected to span the IC50 value. A 10-point, 3-fold serial dilution is a common starting point.

  • Perform Assay: Follow the procedure for the primary enzyme activity assay using the selected concentration range of the test compound.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Dose-Response Curve A graph that visualizes the relationship between the concentration of a drug and its effect.
Protocol 3: Mechanism of Action (MoA) Studies

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Procedure:

  • Vary Substrate and Inhibitor Concentrations: Perform the enzyme activity assay with multiple fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Inhibitor binds to the active site b Substrate cannot bind a->b c Inhibitor binds to an allosteric site d Enzyme conformation changes c->d e Substrate can still bind, but catalysis is inefficient d->e f Inhibitor binds only to the enzyme-substrate complex g Product formation is blocked f->g

Caption: Common mechanisms of reversible enzyme inhibition.

Protocol 4: Cell-Based Assay

Objective: To assess the compound's inhibitory activity in a cellular context.

Procedure:

  • Cell Culture: Culture a cell line that expresses the target enzyme.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Cell Lysis: After a suitable incubation period, lyse the cells to release the intracellular contents.

  • Enzyme Activity Measurement: Measure the activity of the target enzyme in the cell lysates using the primary enzyme activity assay protocol.

  • Data Analysis: Determine the effect of the compound on enzyme activity within the cellular environment and assess any potential cytotoxicity.

Data Interpretation and Troubleshooting

  • High Background Signal: This may indicate substrate instability or non-enzymatic degradation. Run controls without the enzyme to assess this.

  • Poor Reproducibility: Ensure accurate pipetting and consistent timing of reagent additions.

  • No Inhibition Observed: The compound may not be an inhibitor of the tested enzyme, or the screening concentration may be too low. Consider testing at higher concentrations, but be mindful of solubility limits.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the initial characterization of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine as a potential enzyme inhibitor. By following these protocols, researchers can efficiently screen for activity, determine potency, and elucidate the mechanism of action, thereby contributing to the broader understanding of the therapeutic potential of novel thiazole derivatives.

References

  • Khalifa M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(3), 435-453. Available at: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available at: [Link]

  • El-Sayed, W. M., et al. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available at: [Link]

  • Starkevič, U., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4475. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7319. Available at: [Link]

Sources

Application Notes and Protocols: Developing Cellular Assays for Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen, a feature that imparts a unique electronic and structural character. This "privileged scaffold" is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs with a vast range of therapeutic applications, from the anti-cancer agent Dasatinib to the anti-inflammatory drug Meloxicam. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.

Given this history, the emergence of a novel thiazole-containing compound, such as 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine , presents an exciting opportunity for drug discovery. However, with a novel compound, the primary challenge is to elucidate its biological activity and mechanism of action. This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to systematically characterize such a compound. We will move from broad, foundational assays to more specific, hypothesis-driven investigations, providing detailed, field-proven protocols at each stage.

A Strategic Workflow for Characterizing a Novel Thiazole Compound

A logical, phased approach is critical to efficiently and effectively characterize a novel compound with an unknown biological target. This workflow is designed to first establish a basic biological activity profile and then to progressively narrow down the potential mechanism of action.

Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hypothesis-Driven Investigation cluster_2 Phase 3: Lead Optimization A Compound Synthesis & QC B Tier 1: Cytotoxicity & Viability Assays (e.g., PrestoBlue™, MTT) A->B C Tier 2: Phenotypic Assays (e.g., Wound Healing, Colony Formation) B->C D Hypothesis Generation (Based on Phenotype & Thiazole Literature) C->D Informs Hypothesis E Tier 3: Target Pathway Analysis (e.g., Western Blot for NF-κB Pathway) D->E F Tier 4: Functional Target Engagement (e.g., NF-κB Reporter Assay) E->F G Mechanism of Action (MoA) Elucidation F->G Confirms Target H Structure-Activity Relationship (SAR) Studies G->H

Caption: A multi-phase workflow for characterizing novel bioactive compounds.

Phase 1: Foundational Screening

The initial phase aims to answer the most basic question: does the compound have any effect on living cells, and if so, at what concentration?

Tier 1: Cytotoxicity and Cell Viability Assays

The first step is to determine the compound's impact on cell viability and to establish a working concentration range. This is crucial for designing all subsequent experiments. Assays like PrestoBlue™ or MTT are rapid, reliable, and can be performed in a high-throughput format.[1] The principle behind these assays is the measurement of metabolic activity, which serves as an indicator of cell viability.[2][3]

Protocol 1: PrestoBlue™ Cell Viability Assay

The PrestoBlue™ reagent contains resazurin, which is reduced by metabolically active cells to the fluorescent resorufin.[4][5] This protocol is optimized for a 96-well plate format.

Materials:

  • 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (solubilized in a suitable vehicle, e.g., DMSO)

  • Adherent cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer, and a non-cancerous cell line like MRC-5 lung fibroblasts for selectivity)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • PrestoBlue™ HS Cell Viability Reagent

  • Sterile 96-well flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare a serial dilution of the thiazole compound in culture medium. A common starting range is from 100 µM down to 0.1 µM.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of PrestoBlue™ reagent to each well.[7]

  • Incubate for 1-2 hours at 37°C, protected from light.

  • Measurement: Read fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (medium-only wells). Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%).[8][9]

Data Presentation: Example IC₅₀ Values

Cell LineCompound IC₅₀ (µM) after 48hInterpretation
A549 (Cancer)5.2Potent cytotoxic/cytostatic effect
MCF-7 (Cancer)8.1Moderate cytotoxic/cytostatic effect
MRC-5 (Normal)> 100Selective for cancer cells

This table presents hypothetical data for illustrative purposes.

Tier 2: Phenotypic Assays

Once an effective concentration range is established, phenotypic assays can reveal how the compound affects cell behavior.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This assay is a straightforward method to study collective cell migration.[10] It is particularly useful if initial observations suggest an anti-cancer effect, as migration is a key process in metastasis.

Materials:

  • Culture plates (e.g., 6-well or 12-well)

  • Sterile P200 pipette tips or a specialized scratch tool

  • Microscope with a camera

Procedure:

  • Create a Monolayer: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Create the "Wound": Once confluent, use a sterile P200 pipette tip to make a straight scratch across the center of the monolayer.[11]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the PBS with a fresh medium containing the thiazole compound at a non-lethal concentration (e.g., at or below the IC₂₅ from the viability assay) and a vehicle control.

  • Imaging: Immediately capture an image of the scratch in each well (T=0). Place the plate back in the incubator.

  • Capture subsequent images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).[10]

  • Analysis: Measure the width of the cell-free area at each time point. Calculate the percentage of wound closure relative to the T=0 image.

Protocol 3: Colony Formation Assay

This assay assesses the ability of a single cell to undergo sustained proliferation to form a colony, a measure of long-term cell survival.[12] It is a stringent test for the cytotoxic effects of a compound.

Materials:

  • 6-well plates

  • Agar

  • Complete culture medium

  • Crystal Violet staining solution

Procedure:

  • Base Layer: Prepare a 0.6% agar solution in a complete medium and add 2 mL to each well of a 6-well plate. Allow it to solidify.

  • Cell Layer: Prepare a single-cell suspension. Mix the cells with a 0.3% agar solution in a complete medium to a final density of ~500 cells per well. Carefully layer 1 mL of this cell-agar suspension on top of the base layer.

  • Incubation: Incubate the plates at 37°C for 2-3 weeks, adding 0.5 mL of fresh medium containing the thiazole compound (at various concentrations) or vehicle control on top of the agar every 3-4 days.

  • Staining and Counting: After colonies have formed, stain them with 0.005% Crystal Violet for 1 hour.[13]

  • Wash the plates and count the number of colonies (typically defined as clusters of >50 cells).

Phase 2: Hypothesis-Driven Investigation

Data from Phase 1 provides the basis for forming a hypothesis about the compound's mechanism of action. For instance, if the compound selectively inhibits the proliferation and migration of cancer cells, it may be targeting a signaling pathway crucial for cancer progression. Many thiazole derivatives have been shown to possess anti-inflammatory and anti-cancer properties by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway .[14][15] This pathway is a central regulator of inflammation, immunity, cell survival, and proliferation.[16][17]

NFkB_Pathway Cytoplasm cluster_n Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammation, Survival, Proliferation) Thiazole 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (Hypothesized Target) Thiazole->IKK Inhibits? NFkB_n NF-κB (p50/p65) NFkB_n->Transcription binds DNA

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

Tier 3: Target Pathway Analysis with Western Blotting

Western blotting can be used to measure changes in the levels and post-translational modifications of key proteins in a signaling pathway.[18] To test the hypothesis that our thiazole compound inhibits the NF-κB pathway, we can measure the phosphorylation of IκBα, a key step in pathway activation.[19]

Protocol 4: Western Blot for Phospho-IκBα

Procedure:

  • Cell Treatment and Lysis: Plate cells (e.g., A549) and grow to ~80% confluency. Pre-treat the cells with the thiazole compound or vehicle for 1-2 hours.

  • Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα, 10 ng/mL), for 15-30 minutes.

  • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection: Image the blot using a chemiluminescence detector.

  • Re-probing: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Interpretation: A potent inhibitor of the NF-κB pathway would show a decrease in the TNFα-induced phosphorylation of IκBα compared to the vehicle-treated control.

Tier 4: Functional Target Engagement with a Reporter Assay

A reporter gene assay provides a functional readout of transcription factor activity.[20] An NF-κB luciferase reporter assay uses a plasmid where the luciferase gene is under the control of NF-κB response elements. Increased NF-κB activity leads to increased luciferase expression and a measurable light signal.[21][22]

Protocol 5: NF-κB Luciferase Reporter Assay

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). Allow 24 hours for gene expression.

  • Treatment: Pre-treat the transfected cells with various concentrations of the thiazole compound for 1-2 hours.

  • Stimulation: Add TNFα (10 ng/mL) to stimulate NF-κB activity and incubate for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the NF-κB-driven Firefly luciferase activity to the Renilla luciferase activity. A successful inhibitor will show a dose-dependent decrease in TNFα-induced luciferase activity.

Conclusion and Future Directions

This structured approach provides a robust framework for the initial characterization of a novel thiazole compound like 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. By progressing from broad cytotoxicity screening to specific, hypothesis-driven mechanistic studies, researchers can efficiently build a comprehensive biological profile of the compound. Positive results from this workflow, particularly the confirmation of a specific molecular target, would justify advancing the compound into lead optimization, structure-activity relationship (SAR) studies, and more complex in vivo models. The versatility of the thiazole scaffold suggests that a systematic exploration of its derivatives will continue to be a fruitful endeavor in the quest for new therapeutics.

References

  • Ngo-Reymond, J. (2025). Cell viability using PrestoBlue HS. protocols.io. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • protocols.io. (n.d.). Wound healing migration assay (Scratch assay). Retrieved from [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • JoVE. (2017). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CellBioEd. (2024). Cell Viability and Proliferation Assay with PrestoBlue. YouTube. Retrieved from [Link]

  • R&D Systems. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips. YouTube. Retrieved from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • JoVE. (2014). Video: The Soft Agar Colony Formation Assay. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay? Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • INDIGO Biosciences. (2023). Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol. YouTube. Retrieved from [Link]

  • Singh, P., et al. (2020). Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats. PubMed. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the NF-κB signalling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). General workflow of the experimental steps needed to the design of novel bioactive molecular platforms starting from the identification of natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. Retrieved from [Link]

  • Bio-protocol. (n.d.). Wnt Reporter Activity Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). The summary of the workflow in the identification of the novel.... Retrieved from [Link]

  • SID. (2021). B Expression in LPS-Induced RAW264. 7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH 2CH3). Retrieved from [Link]

  • ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay? Retrieved from [Link]

  • National Institutes of Health. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]

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Sources

Topic: Scale-Up Synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the multi-gram, scale-up synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, a key intermediate for various pharmacologically active agents. The synthesis is designed with scalability, robustness, and regulatory considerations for preclinical drug development in mind. We present a validated three-step synthetic route commencing from commercially available starting materials. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and strategic decisions necessary for successful scale-up. Furthermore, this guide details the rigorous analytical characterization and quality control (QC) workflow required to ensure the identity, purity, and stability of the final compound, meeting the stringent criteria for preclinical evaluation.[1][2][3]

Introduction: Strategic Importance and Synthesis Challenge

The 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic candidates.[4] Thiazole rings, in particular, are found in numerous approved drugs and natural products, valued for their metabolic stability and diverse biological activities.[5][6] The transition from a milligram-scale discovery synthesis to a multi-gram or kilogram-scale process suitable for preclinical toxicology and safety pharmacology studies presents significant challenges. These include ensuring process safety, controlling impurity profiles, and developing a cost-effective and reproducible methodology.

This guide addresses these challenges by outlining a strategic, scalable synthetic route. The chosen pathway is a deliberate move away from potentially hazardous or low-yielding discovery-phase reactions, focusing instead on process robustness and the generation of a high-quality Active Pharmaceutical Ingredient (API) intermediate.

Synthetic Strategy and Route Selection

The cornerstone of a successful scale-up campaign is the selection of an optimal synthetic route. Our chosen strategy involves a three-step sequence that balances efficiency, safety, and the commercial availability of starting materials. The retrosynthetic analysis is depicted below.

Retrosynthetic Analysis:

The primary amine target can be accessed via the reduction of a nitrile precursor. This nitrile can be formed through nucleophilic substitution on an alkyl halide, which in turn is derived from a readily available thiazole alcohol. This approach confines the construction of the sensitive primary amine to the final step, minimizing potential side reactions and simplifying purification.

The selected forward synthesis pathway is as follows:

  • Step 1: Hantzsch Thiazole Synthesis to form 2-(4-methylthiazol-5-yl)ethanol. This classic cyclocondensation reaction provides a reliable method for constructing the core thiazole heterocycle from simple, inexpensive precursors.[7][8]

  • Step 2: Halogenation of the alcohol to produce 5-(2-chloroethyl)-4-methylthiazole.

  • Step 3: Cyanide Displacement and Subsequent Reduction to yield the target 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

This route is advantageous because it avoids protecting group chemistry on the amine, builds the core heterocycle early, and utilizes well-understood, scalable reaction classes.

Synthetic_Pathway SM 3-Chloro-4-oxopentan-2-one + Thioacetamide Step1_Node 2-(4-methylthiazol-5-yl)ethanol SM->Step1_Node Step 1: Hantzsch Synthesis Step2_Node 5-(2-chloroethyl)-4-methylthiazole Step1_Node->Step2_Node Step 2: Halogenation (SOCl2) Step3_Node 3-(4-methylthiazol-5-yl)propanenitrile Step2_Node->Step3_Node Step 3a: Cyanation (NaCN) API 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine Step3_Node->API Step 3b: Reduction (LiAlH4)

Caption: Overall synthetic workflow for the target amine.

Detailed Synthesis Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Reactions involving thionyl chloride and sodium cyanide are particularly hazardous and require stringent safety measures.

Step 1: Synthesis of 2-(4-methylthiazol-5-yl)ethanol

This step utilizes the Hantzsch thiazole synthesis, a robust method for forming the thiazole ring.[9][10]

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
3-Chloro-4-oxopentan-2-one134.57100.00.7431.0
Thioacetamide75.1361.50.8181.1
Ethanol (Solvent)-500 mL--

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 3-chloro-4-oxopentan-2-one (100.0 g, 0.743 mol) and ethanol (500 mL).

  • Stir the solution to ensure homogeneity. Add thioacetamide (61.5 g, 0.818 mol) in one portion.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Redissolve the resulting residue in ethyl acetate (500 mL) and wash with saturated sodium bicarbonate solution (2 x 250 mL) followed by brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a dark oil.

  • Purify the crude material by vacuum distillation to afford 2-(4-methylthiazol-5-yl)ethanol as a pale yellow oil.

  • Expected Yield: 75-85%

  • Rationale: Using a slight excess of thioacetamide ensures complete consumption of the limiting chloro-ketone. The basic wash neutralizes the HCl formed during the cyclization, preventing potential side reactions and aiding in the workup.

Step 2: Synthesis of 5-(2-chloroethyl)-4-methylthiazole

This is a standard conversion of a primary alcohol to an alkyl chloride using thionyl chloride.

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
2-(4-methylthiazol-5-yl)ethanol143.2180.00.5581.0
Thionyl Chloride (SOCl₂)118.9779.70.6701.2
Dichloromethane (DCM, Solvent)-400 mL--

Protocol:

  • In a 1 L flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-(4-methylthiazol-5-yl)ethanol (80.0 g, 0.558 mol) in DCM (400 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add thionyl chloride (79.7 g, 0.670 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly pouring it into a stirred slurry of ice and saturated sodium bicarbonate solution (500 mL). Caution: Gas evolution (SO₂, CO₂).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is typically used in the next step without further purification.

  • Expected Yield: 90-95% (crude)

  • Rationale: The dropwise addition of thionyl chloride at low temperature controls the exotherm of the reaction. The basic quench neutralizes excess SOCl₂ and the HCl generated.

Step 3: Synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

This two-part, one-pot procedure involves a nucleophilic substitution followed by a robust reduction.

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
5-(2-chloroethyl)-4-methylthiazole161.6685.0 (crude)~0.5261.0
Sodium Cyanide (NaCN)49.0128.40.5791.1
Lithium Aluminum Hydride (LiAlH₄)37.9529.90.7881.5
Dimethyl Sulfoxide (DMSO, Solvent)-300 mL--
Diethyl Ether (Et₂O, Solvent)-500 mL--

Protocol:

  • Part A: Cyanation: In a 1 L flask, dissolve crude 5-(2-chloroethyl)-4-methylthiazole (85.0 g, ~0.526 mol) in DMSO (300 mL).

  • Add sodium cyanide (28.4 g, 0.579 mol). Caution: Highly toxic.

  • Heat the mixture to 60°C and stir for 6 hours. Monitor for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature. This crude solution containing 3-(4-methylthiazol-5-yl)propanenitrile is used directly in the next step.

  • Part B: Reduction: In a separate 2 L three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (29.9 g, 0.788 mol) in anhydrous diethyl ether (500 mL).

  • Cool the LiAlH₄ suspension to 0°C.

  • Slowly add the crude nitrile solution from Part A to the LiAlH₄ suspension via a cannula or dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially add:

    • 30 mL of water, dropwise.

    • 30 mL of 15% aqueous NaOH solution, dropwise.

    • 90 mL of water, dropwise.

  • Stir the resulting granular white precipitate vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.

  • Rationale: The Fieser workup for LiAlH₄ reactions is a reliable and scalable method to quench the reagent and produce an easily filterable solid, simplifying the isolation of the product.[11]

Final API Purification

Primary amines are often challenging to purify via standard silica gel chromatography due to strong interactions with the acidic silica surface, leading to tailing and poor recovery.[12] For a preclinical-grade substance, crystallization as a salt is the preferred method for achieving high purity.

Protocol: Purification via Hydrochloride Salt Formation

  • Dissolve the crude 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine in isopropanol (IPA) (approx. 3 mL per gram of crude product).

  • Cool the solution to 0°C.

  • Slowly add a 2 M solution of HCl in diethyl ether until the pH of the solution is ~2 (test with wet pH paper).

  • A white precipitate of the hydrochloride salt will form. Stir the suspension at 0°C for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum at 40°C.

  • To obtain the free base (if required), suspend the salt in water, basify with 2 M NaOH to pH >12, and extract with dichloromethane. Dry the organic extracts and concentrate to yield the pure amine.

Analytical Characterization and Quality Control

A comprehensive analytical package is mandatory to ensure the drug substance meets preclinical quality standards.[1][13]

QC_Workflow cluster_0 Quality Control Process cluster_1 Analytical Testing Crude_API Crude API Batch Purified_API Purified API Batch Crude_API->Purified_API Purification Test1 HPLC Purity (>98.5%) Purified_API->Test1 Test2 LC-MS (Impurity Profile) Purified_API->Test2 Test3 ¹H & ¹³C NMR (Identity) Purified_API->Test3 Test4 FTIR (Functional Groups) Purified_API->Test4 Test5 Residual Solvents (GC) Purified_API->Test5 Release Released for Preclinical Studies Test1->Release Passes All Specifications Test2->Release Passes All Specifications Test3->Release Passes All Specifications Test4->Release Passes All Specifications Test5->Release Passes All Specifications

Caption: Quality control workflow for API release.

Analytical Methods Summary
TestMethodPurposeSpecification
Purity HPLC-UVQuantify the API and known/unknown impurities.≥ 98.5% area
Identity ¹H NMR, ¹³C NMRConfirm the covalent structure of the molecule.Conforms to reference standard
Identity LC-MSConfirm molecular weight and identify impurities.Conforms to expected m/z
Residual Solvents GC-HSQuantify solvents used in the final steps.Per ICH Q3C guidelines

HPLC Method Example:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30°C

Rationale: The use of formic acid in the mobile phase helps to protonate the amine, leading to better peak shape on reverse-phase columns.[14]

Expected ¹H NMR Data (Free Base, CDCl₃, 400 MHz):

  • δ 8.65 (s, 1H): Thiazole C2-H

  • δ 2.90 (t, 2H): -CH₂- adjacent to thiazole ring

  • δ 2.75 (t, 2H): -CH₂- adjacent to NH₂

  • δ 2.40 (s, 3H): Thiazole C4-CH₃

  • δ 1.85 (quint, 2H): Central -CH₂- of propyl chain

  • δ 1.40 (br s, 2H): -NH₂

Conclusion

This application note details a robust and scalable three-step synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. The chosen route is economically viable and employs well-established chemical transformations suitable for multi-gram production. The described purification via salt formation provides a reliable method for achieving the high purity required for preclinical drug substance batches. By integrating a thorough analytical quality control strategy, this protocol ensures that the final compound is well-characterized and suitable for advancing into preclinical development, thereby bridging the critical gap between discovery chemistry and formal drug development.

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  • Analytical study of some drugs containing amine group. (n.d.). Thesis. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). National Institutes of Health. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). National Institutes of Health. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available at: [Link]

  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. (n.d.). ResearchGate. Available at: [Link]

  • Drug Substance Starting Material Selection. (n.d.). Pharmaceutical Technology. Available at: [Link]

  • Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide or of the methyl-d3 deuterated form thereof. (n.d.). Google Patents.
  • Separation of organic amine compounds on silica gel with reversed-phase eluents. (n.d.). ACS Publications. Available at: [Link]

  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025). Journal Article. Available at: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). National Institutes of Health. Available at: [Link]

  • Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][7][12]triazo. (2025). Technical Disclosure Commons. Available at: [Link]]([Link])

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurities in 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to purity during the multi-step synthesis of this key pharmaceutical intermediate. As your application support partner, we aim to provide not just solutions, but a deeper mechanistic understanding of why these impurities form and how to prevent them. Our approach is grounded in established chemical principles to ensure the robustness and reproducibility of your work.

Overview of a Common Synthetic Pathway

The synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is typically achieved through a multi-step process. A common and logical route involves the initial formation of the thiazole core, followed by the elaboration of the C5-position sidechain. Understanding this pathway is the first step in diagnosing impurity issues.

G SM1 3-Chloro-2-butanone Int1 5-(Chloromethyl)-4-methylthiazole SM1->Int1 Hantzsch Condensation SM2 Thioformamide SM2->Int1 Int2 3-(4-Methyl-1,3-thiazol-5-yl)propanenitrile Int1->Int2 Cyanide Displacement (e.g., NaCN) Product 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine Int2->Product

Caption: Common synthetic route to the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.

Q1: My analysis of the 5-(chloromethyl)-4-methylthiazole intermediate shows several unexpected peaks. What are they and how did they form?

A1: Root Cause Analysis of Hantzsch Synthesis Impurities

The Hantzsch thiazole synthesis, while generally robust, can generate several impurities if not properly controlled.[1] The primary concerns are isomeric by-products and unreacted starting materials.

  • Isomeric Impurity (Regioselectivity Issue): While the reaction between 3-chloro-2-butanone and a simple thioamide should be straightforward, side reactions can occur. Under certain conditions, particularly with substituted thioamides or acidic conditions, you might form regioisomers or tautomeric impurities like 2-imino-2,3-dihydrothiazoles.[2] The reaction mechanism involves nucleophilic attack by the thioamide sulfur, followed by cyclization and dehydration. A shift in the initial attack or cyclization pathway can lead to these isomers.

  • Unreacted Starting Materials: Incomplete conversion is a common issue. Residual 3-chloro-2-butanone is a lachrymator and can act as an alkylating agent in subsequent steps.

  • Dimerization/Polymerization: The α-haloketone can undergo self-condensation under basic conditions, leading to complex polymeric material that can complicate purification.

Troubleshooting Protocol:

  • Control Stoichiometry and Addition: Add the α-haloketone slowly to the thioamide solution to prevent self-condensation. A slight excess of the thioamide can help drive the reaction to completion.

  • Optimize pH and Temperature: The reaction is often performed in a protic solvent like ethanol. The formation of the product salt can make the mixture acidic, which may influence isomer formation.[2][3] Monitor the reaction temperature closely; excessive heat can promote side reactions.

  • Aqueous Workup: A carefully controlled aqueous workup with a mild base (e.g., NaHCO₃) is crucial to neutralize the hydrohalide salt of the product and remove water-soluble starting materials.[3]

Q2: During the nitrile reduction step to form the final amine, I'm observing a significant by-product with approximately double the mass of my product. What is this impurity?

A2: Identification and Prevention of Secondary Amine Formation

This is a classic and frequently encountered problem in amine synthesis via nitrile reduction. The high-mass impurity is almost certainly the secondary amine dimer, N-(3-(4-methylthiazol-5-yl)propyl)-3-(4-methylthiazol-5-yl)propan-1-amine .

Mechanism of Formation:

The reduction of a nitrile to a primary amine proceeds through an intermediate imine. This imine is electrophilic and can be attacked by the primary amine product, which is nucleophilic. This coupling reaction, followed by further reduction, leads to the secondary amine by-product.

G cluster_legend Nitrile R-C≡N (Nitrile Intermediate) Imine R-CH=NH (Intermediate Imine) Nitrile->Imine [H] (Reduction) ProductAmine R-CH₂-NH₂ (Primary Amine Product) Imine->ProductAmine [H] (Reduction) DimerAdduct R-CH(NH₂)-NH-CH₂-R (Aminal Adduct) Imine->DimerAdduct + Product Amine (Attack) Dimer R-CH₂-NH-CH₂-R (Secondary Amine Impurity) DimerAdduct->Dimer [H], -NH₃ (Reduction) R_group R = 4-methylthiazol-5-yl-ethyl

Caption: Formation of secondary amine impurity.

Troubleshooting Protocol:

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): Very effective but can be aggressive. Running the reaction under dilute conditions can disfavor the bimolecular side reaction.

    • Catalytic Hydrogenation (e.g., Raney Nickel, Rh/Al₂O₃): Often performed in the presence of ammonia. The high concentration of ammonia acts as a competitive nucleophile, minimizing the product amine's attack on the imine intermediate. This is often the preferred industrial method for controlling this impurity.

  • Reaction Conditions: Perform the reduction at the lowest effective temperature to slow the rate of the side reaction.

Q3: My final product purity is high initially, but after workup and concentration, I see new impurities, including one that appears to be a tertiary amine.

A3: Managing Post-Reaction Impurities: Over-alkylation and Degradation

This issue points to two potential problems: over-alkylation from residual starting materials and product degradation.

  • Over-alkylation: The primary amine product is a potent nucleophile. If any unreacted electrophilic starting material, such as 5-(chloromethyl)-thiazole or even the intermediate nitrile under certain conditions, is carried over into the final step, it will be alkylated by the product amine.[4][5] This leads to the formation of secondary and even tertiary amine impurities. This is a common issue known as "exhaustive alkylation" or "polyalkylation."[6]

  • Product Degradation: Primary amines can be susceptible to slow oxidation upon exposure to air, especially during solvent removal at elevated temperatures. While the thiazole ring is generally stable, prolonged exposure to harsh conditions can lead to ring-opening or other degradation pathways.

Troubleshooting Protocol:

  • Purify Your Intermediates: The most critical step is to ensure the high purity of your nitrile intermediate, 3-(4-Methyl-1,3-thiazol-5-yl)propanenitrile. Use techniques like distillation or crystallization to remove any residual alkylating agents before the reduction step.

  • Inert Atmosphere Processing: Conduct the final workup, solvent evaporation, and storage under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

  • Avoid Excessive Heat: Concentrate your final product at the lowest possible temperature using a rotary evaporator with good vacuum. Avoid prolonged heating.

  • Final Purification: If these impurities persist, purification by column chromatography or conversion to a salt (e.g., hydrochloride), followed by crystallization, can be highly effective at removing both over-alkylated and degradation impurities.

Data Summary: Common Impurities and Identification

Impurity TypeCommon Name / StructureProbable Source (Step)Recommended Analytical Method
Isomeric Impurity 2-Imino-dihydrothiazole isomerHantzsch Ring FormationLC-MS, ¹H NMR (distinct shifts)
Unreacted SM 3-Chloro-2-butanoneHantzsch Ring FormationGC-MS, LC-MS
Dimer Impurity N-(3-(4-methylthiazol-5-yl)propyl)-3-(4-methylthiazol-5-yl)propan-1-amineNitrile ReductionLC-MS (M+H peak at ~311.5)
Over-alkylation Secondary/Tertiary AminesFinal Product WorkupLC-MS (identifiable mass additions)
Oxidation Product N-oxide or related speciesFinal Product StorageLC-MS (M+16 peak)

Key Experimental Protocol: Minimizing Dimer Impurity via Catalytic Hydrogenation

This protocol provides a field-proven method for the reduction of 3-(4-Methyl-1,3-thiazol-5-yl)propanenitrile while minimizing the formation of the secondary amine dimer.

Objective: To achieve >98% conversion to the primary amine with <1% formation of the dimer impurity.

Materials:

  • 3-(4-Methyl-1,3-thiazol-5-yl)propanenitrile (1 eq.)

  • Anhydrous Ethanol or Methanol (saturated with ammonia)

  • Raney Nickel (5-10 wt% slurry in water, washed with solvent) or 5% Rh/Al₂O₃

  • Hydrogen Gas (H₂)

  • Parr Hydrogenation Apparatus or equivalent high-pressure reactor

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and leak-tested.

  • Catalyst Loading: Under an inert atmosphere (N₂ or Ar), carefully add the Raney Nickel catalyst to the reactor.

  • Solvent and Substrate Addition: Add the ammonia-saturated ethanol/methanol to the reactor, followed by the nitrile substrate. The use of an ammonia-saturated solvent is the critical control point for preventing dimer formation.

  • Reaction Execution:

    • Seal the reactor.

    • Purge the headspace several times with low-pressure hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, consult literature for specific catalyst).

    • Begin agitation and heat the reaction to a moderate temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by observing hydrogen uptake.

  • Workup:

    • Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric catalyst. Caution: Do not allow the Raney Nickel catalyst to dry in the air. Keep the filter cake wet with solvent.

    • Rinse the filter cake with additional solvent.

    • The resulting filtrate contains the desired primary amine. It can be concentrated under reduced pressure at low temperature (<40 °C).

References

Sources

Technical Support Center: Synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to improve your yield and product purity.

Overview of the Synthetic Pathway

The synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is typically approached in a two-stage process. The first stage involves the construction of the 4-methyl-5-substituted thiazole core, commonly via the Hantzsch thiazole synthesis. This is followed by the elaboration of the side chain at the 5-position and a crucial reduction step to yield the final primary amine. A common and effective strategy involves the synthesis of a nitrile intermediate, 3-(4-methylthiazol-5-yl)propanenitrile, which is then reduced.

This guide will address potential challenges in both of these key stages.

Synthesis_Overview Start Starting Materials (α-haloketone & thioamide) Thiazole Hantzsch Thiazole Synthesis Start->Thiazole Nitrile_Intermediate 3-(4-methylthiazol-5-yl)propanenitrile Thiazole->Nitrile_Intermediate Side-chain elaboration Reduction Nitrile Reduction Nitrile_Intermediate->Reduction Final_Product 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine Reduction->Final_Product

Caption: General synthetic workflow for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

Part 1: Thiazole Ring Formation - Troubleshooting and FAQs

The Hantzsch thiazole synthesis is a robust method, but challenges can arise. This section addresses common issues.[1][2]

Q1: My Hantzsch reaction is giving a low yield of the desired 4-methyl-5-substituted thiazole. What are the likely causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis can often be traced back to several factors:

  • Purity of Starting Materials: The α-haloketone (e.g., 1-chloro-2-butanone) is often unstable and can decompose upon storage. It is crucial to use freshly distilled or high-purity starting materials. Similarly, the purity of your thioamide is important.

  • Reaction Conditions:

    • Temperature: While some Hantzsch reactions proceed at room temperature, many require heating. If you observe low conversion, a gradual increase in temperature may be beneficial. However, excessive heat can lead to the formation of side products and decomposition.

    • Solvent: Ethanol is a common solvent, but exploring other options like isopropanol or even aprotic solvents like DMF might improve solubility and reaction rates.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged heating can result in degradation.

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. Sometimes, using a slight excess of the thioamide can help drive the reaction to completion.

Q2: I am observing a significant amount of an isomeric byproduct. How can I suppress its formation?

A2: A common side reaction in the Hantzsch synthesis, particularly under acidic conditions, is the formation of a 2-imino-2,3-dihydrothiazole isomer. To minimize this:

  • Control of pH: The Hantzsch synthesis is typically carried out under neutral or slightly basic conditions. The presence of acidic impurities in your starting materials or solvent can promote the formation of the undesired isomer. Consider adding a non-nucleophilic base, like pyridine, in a small amount to neutralize any acid.

  • Reaction Temperature and Time: Prolonged reaction times and high temperatures can sometimes lead to isomerization, even in a neutral medium. It is advisable to stop the reaction once the formation of the desired product is maximized, as determined by TLC.

Hantzsch_Troubleshooting Problem Low Yield Isomer Formation Causes Impure Reactants Suboptimal Conditions Incorrect Stoichiometry Acidic pH Problem->Causes Potential Causes Solutions Purify Starting Materials Optimize Temp. & Solvent Adjust Molar Ratios Add Mild Base Causes->Solutions Corrective Actions

Caption: Troubleshooting decision tree for the Hantzsch thiazole synthesis.

Part 2: Nitrile Reduction to Primary Amine - Troubleshooting and FAQs

The reduction of 3-(4-methylthiazol-5-yl)propanenitrile to the primary amine is a critical step where yield and selectivity are paramount. The primary challenge is the formation of secondary and tertiary amine byproducts.

Q3: My nitrile reduction is producing a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

A3: The formation of secondary and tertiary amines is a well-known issue in nitrile reductions and arises from the reaction of the initially formed primary amine with the intermediate imine.[1][3] Several strategies can be employed to suppress these side reactions:

  • Choice of Reducing Agent and Conditions:

    • Catalytic Hydrogenation with Raney Nickel: This is a common and effective method. To enhance selectivity for the primary amine, the reaction is often carried out in the presence of ammonia.[1][3] The ammonia competes with the primary amine for reaction with the imine intermediate, thus reducing the formation of secondary amines. A methanolic ammonia solution is frequently used.

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that can effectively reduce nitriles to primary amines. To minimize side reactions, it is crucial to perform the reaction at a low temperature (e.g., 0 °C) and to use an "inverse addition" technique, where the LiAlH₄ solution is slowly added to the nitrile solution. This ensures that the nitrile is always in excess relative to the reducing agent.

    • Borane Reagents (BH₃-THF): Borane-tetrahydrofuran complex is another effective reagent for nitrile reduction. Similar to LiAlH₄, controlling the reaction temperature is important.

Q4: I am using Raney Nickel for the hydrogenation, but the reaction is sluggish or incomplete. What can I do?

A4: The activity of Raney Nickel can vary significantly. Here are some factors to consider:

  • Catalyst Activity: Ensure you are using a high-quality, active Raney Nickel catalyst. The age and storage of the catalyst can affect its activity.

  • Hydrogen Pressure: While some reductions can be performed at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can significantly increase the reaction rate.

  • Temperature: Gently warming the reaction mixture can increase the rate of hydrogenation. However, be cautious as higher temperatures can also promote side reactions.

  • Solvent: The choice of solvent can impact the reaction. Methanol or ethanol, often with dissolved ammonia, are commonly used.

Recommended Protocol for Nitrile Reduction with Raney Nickel

This protocol is a general guideline and may require optimization for your specific setup.

  • In a suitable hydrogenation vessel, dissolve 3-(4-methylthiazol-5-yl)propanenitrile in a solution of 7N ammonia in methanol.

  • Carefully add a slurry of activated Raney Nickel catalyst under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

ParameterRecommended RangeRationale
Catalyst Raney NickelEffective for nitrile reduction.[1][3]
Solvent Methanolic AmmoniaAmmonia suppresses secondary amine formation.[3]
Temperature Room Temperature to 50 °CBalances reaction rate and selectivity.
Hydrogen Pressure Atmospheric to 100 psiHigher pressure can increase reaction rate.

Part 3: Purification of the Final Product

Q5: What is the best way to purify the final product, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine?

A5: The purification of the final amine depends on the impurities present.

  • Distillation: If the primary impurity is the solvent or other volatile compounds, vacuum distillation can be an effective method for purification.

  • Column Chromatography: For the removal of non-volatile impurities, including any secondary or tertiary amine byproducts, column chromatography on silica gel is a standard technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a mixture of dichloromethane and methanol, with a small amount of triethylamine to prevent the amine from streaking on the column), is often effective.

  • Acid-Base Extraction: Amines can be purified by taking advantage of their basicity. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2009). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2010(11), 94-102.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Hantzsch, A. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

Sources

"troubleshooting guide for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of working with this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols in a user-friendly question-and-answer format. Our goal is to empower you with the expertise to achieve successful and reproducible outcomes in your synthetic endeavors.

I. General Considerations & FAQs

This section addresses overarching questions about the handling, properties, and reactivity of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

Question: What are the key structural features of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine that I should be aware of?

Answer: The molecule possesses two key reactive sites: a primary aliphatic amine and a 4-methylthiazole ring. The primary amine is a good nucleophile and will undergo typical amine reactions. The thiazole ring is aromatic and contains a nitrogen atom that is weakly basic. The estimated pKa of the conjugate acid of 4-methylthiazole is approximately 2.74, making it significantly less basic than the primary amine (pKa of conjugate acid ~10-11).[1] This difference in basicity is crucial for selective reactions. However, the thiazole nitrogen can still act as a nucleophile under certain conditions, potentially leading to side products.

Question: How should I store and handle 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine?

Answer: Like many primary amines, this compound can be sensitive to air and moisture, potentially leading to carbonate formation or degradation over time. It is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (2-8 °C). When handling, use an inert atmosphere and dry solvents to prevent the introduction of water, which can interfere with many reactions.

II. Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting for specific synthetic transformations involving 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

A. Amide Coupling Reactions

Question: My amide coupling reaction with 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is giving low yields. What are the possible causes and how can I improve it?

Answer: Low yields in amide coupling reactions with this amine can stem from several factors. Here's a breakdown of potential issues and solutions:

  • Incomplete Activation of the Carboxylic Acid: The first step in most amide couplings is the activation of the carboxylic acid. If this step is inefficient, the overall yield will be low.

    • Solution: Ensure your coupling reagents (e.g., EDC, HATU, HOBt) are fresh and anhydrous. You can also try switching to a more potent activating agent like COMU or T3P. Pre-activating the carboxylic acid for 15-30 minutes before adding the amine can also improve results.

  • Side Reactions: Unwanted side reactions can consume starting materials or lead to complex mixtures.

    • N-Acylation of the Thiazole Ring: While less likely due to the lower basicity of the thiazole nitrogen, acylation at this position can occur, especially with highly reactive acylating agents or under forcing conditions. This is more probable if the primary amine is protonated.

      • Solution: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without deprotonating the thiazole ring. Running the reaction at lower temperatures (0 °C to room temperature) can also enhance selectivity.

    • Formation of Guanidinium Byproducts: Some uronium-based coupling reagents (like HATU) can react with the amine to form a guanidinium byproduct, consuming the amine and complicating purification.

      • Solution: Add the activated carboxylic acid solution to the amine, rather than the other way around. This ensures the activated acid is readily available to react with the amine, minimizing its reaction with the coupling agent.

  • Purification Challenges: The desired amide product may be difficult to separate from unreacted starting materials or byproducts.

    • Solution: An acidic workup (e.g., with 1M HCl) will protonate the unreacted amine, allowing it to be extracted into the aqueous layer. The amide product, being less basic, should remain in the organic layer. If the product itself has basic character, careful pH adjustment during extraction is necessary.

Troubleshooting Workflow for Amide Coupling ```dot graph TD { A[Low Yield in Amide Coupling] --> B{Check Carboxylic Acid Activation}; B --> C[Use Fresh/Anhydrous Coupling Reagents]; B --> D[Switch to a More Potent Activator e.g., COMU, T3P]; B --> E[Pre-activate Acid Before Amine Addition]; A --> F{Investigate Side Reactions}; F --> G[N-Acylation of Thiazole Ring?]; G --> H[Use Non-nucleophilic Base e.g., DIPEA]; G --> I[Lower Reaction Temperature]; F --> J[Guanidinium Byproduct Formation?]; J --> K[Add Activated Acid to Amine]; A --> L{Purification Issues?}; L --> M[Perform Acidic Workup to Remove Unreacted Amine]; L --> N[Optimize pH for Extraction]; }

Caption: Decision-making process for troubleshooting N-alkylation reactions.

III. Purification Strategies

Question: I'm having trouble purifying my product after a reaction with 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. What are some effective purification techniques?

Answer: The basicity of the amine functionality and the potential polarity of the thiazole ring can present purification challenges.

  • Acid-Base Extraction: This is the most powerful tool for separating your amine-containing product from non-basic impurities.

    • For Neutral or Acidic Products: If your final product is not basic, an acidic wash (e.g., 1M HCl or saturated NH₄Cl) will remove unreacted 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine and other basic byproducts.

    • For Basic Products: If your product is also basic, you can first wash with a mild base (e.g., saturated NaHCO₃) to remove acidic impurities. Then, perform a liquid-liquid extraction, carefully adjusting the pH to selectively partition your product and impurities between the organic and aqueous layers.

  • Column Chromatography:

    • Tailing: The basic amine functionality can cause significant tailing on silica gel. To mitigate this, add a small amount of a volatile base, such as triethylamine (0.5-1%), to your eluent system.

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Salt Precipitation: For basic products, dissolving the crude material in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in ether or dioxane can precipitate the hydrochloride salt of your product in pure form. The salt can then be collected by filtration and, if necessary, converted back to the free base.

IV. References

  • CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield - Google Patents. Available at:

  • 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine | CAS 325491-8-9. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • CAS 325491-86-9|3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine - Chemexpress. Available at: [Link]

  • 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine - Beijing Innochem Science & Technology Co., Ltd. Available at: [Link]

  • Showing metabocard for 4-Methylthiazole (HMDB0033116) - Human Metabolome Database. Available at: [Link]

  • Showing Compound 4-Methylthiazole (FDB011116) - FooDB. Available at: [Link]

  • 4-Methylthiazole - NIST WebBook. Available at: [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

  • (PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • N-alkylation of aminothiazole ring in ceftazime? - ResearchGate. Available at: [Link]

  • Coupling reactions of 4‐methylthiazoles 12a,b. - ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • 4-methyl thiazole, 693-95-8 - The Good Scents Company. Available at: [Link]

  • Reductive Amination - Chemistry Steps. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • 4-Methylthiazole: A Key Intermediate for Pharmaceutical Synthesis. Available at: [Link]

  • Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Available at: [Link]

  • 4-methyl thiazole, 693-95-8 - The Good Scents Company. Available at: [Link]

  • 4-Methylthiazole.pdf - Cheméo. Available at: [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC - NIH. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]

  • amide coupling help : r/Chempros - Reddit. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the derivatization of 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of this specific heterocyclic amine.

Q1: Why is derivatization of 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine necessary?

A1: The primary aliphatic amine on this molecule is a versatile functional handle, but the parent compound itself may not be ideal for all applications. Derivatization is performed for several key reasons:

  • Bio-conjugation and Medicinal Chemistry: To attach the molecule to other scaffolds, proteins, or DNA-encoded libraries to explore its structure-activity relationship (SAR). Amide bond formation is a cornerstone of this process.[1]

  • Improved Analytical Detection: The underivatized amine lacks a strong chromophore or fluorophore, making it difficult to detect at low concentrations using HPLC with UV-Vis or fluorescence detectors.[2] Derivatization adds a "tag" that enhances sensitivity.[2]

  • Enhanced Volatility for Gas Chromatography (GC): Primary amines often exhibit poor peak shape and thermal stability in GC analysis. Converting them to less polar derivatives, such as silyl or acyl derivatives, improves their chromatographic behavior.[2][3]

  • Modification of Physicochemical Properties: Altering the amine to an amide, sulfonamide, or other group can change the molecule's solubility, lipophilicity, and metabolic stability, which is critical in drug development.

Q2: How does the 4-methyl-1,3-thiazole ring influence the reactivity of the primary amine?

A2: The thiazole ring introduces specific electronic and steric considerations:

  • Basicity: The primary amine is the most basic site for protonation or reaction under typical conditions. The nitrogen atom in the thiazole ring is significantly less basic due to the aromatic system. However, under strongly acidic conditions, it could be protonated, potentially affecting solubility.

  • Nucleophilicity: The primary amine is a potent nucleophile, readily participating in reactions like acylation and alkylation.[4][5] The thiazole ring itself is generally not nucleophilic and is unlikely to compete in these reactions.

  • Potential for Side Reactions: While the thiazole ring is robust, harsh reaction conditions could lead to unexpected reactivity. The primary challenge is not the ring's interference but ensuring reaction conditions are selective for the primary amine. The presence of the sulfur atom can sometimes lead to issues with certain metal catalysts, though this is not a primary concern for standard derivatization like acylation.

Q3: What are the most common and effective derivatization strategies for this amine?

A3: The most common strategy is acylation to form a stable amide bond. This is broadly applicable for both synthetic and analytical purposes. Other methods like silylation are typically reserved for GC analysis.

Derivatization Strategy Common Reagents Primary Application Key Considerations
Acylation (Amide Formation) Acyl Chlorides, Anhydrides, Carboxylic Acids + Coupling Reagents (HATU, EDC, HOBt)Synthetic Chemistry, HPLC-UV/FLDHighly versatile and robust. The most common method for building larger molecules.[1][6][7]
Acylation (for HPLC) Dansyl Chloride, Dabsyl Chloride, NBD-ClHPLC with Fluorescence or UV-Vis DetectionCreates highly sensitive derivatives for quantification.[2][8][9] Products can sometimes be light-sensitive.
Acylation (for GC) Trifluoroacetic Anhydride (TFAA)GC with Electron Capture Detection (ECD)Introduces fluorine atoms for significantly increased sensitivity with ECD.[3]
Silylation BSTFA, MTBSTFAGC-MS, GC-FIDIncreases volatility and thermal stability for GC analysis.[2][3] Derivatives are moisture-sensitive.

Part 2: Troubleshooting and Optimization Guide

This section is structured to help you diagnose and solve common problems encountered during the derivatization process, focusing on the most common reaction: acylation/amide bond formation.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for a typical derivatization experiment. Understanding this flow is the first step in pinpointing where a problem might have occurred.

G General Derivatization Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagent_prep Prepare Anhydrous Solvent & Weigh Reagents amine_prep Dissolve Amine Substrate (and Base, if needed) reagent_prep->amine_prep Ensure dryness add_reagent Add Derivatizing Agent (e.g., Acyl Chloride) Dropwise amine_prep->add_reagent Control temperature (e.g., 0 °C) monitor Monitor Progress (TLC, LC-MS) add_reagent->monitor Stir at RT or heat quench Quench Reaction (e.g., add water or buffer) monitor->quench Once complete extract Liquid-Liquid Extraction quench->extract purify Purify Product (Column Chromatography, etc.) extract->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize G start_node Low / No Conversion q_node1 Reagent Quality Issue? start_node->q_node1 Start Diagnosis q_node q_node a_node a_node s_node s_node a_node1_1 Acyl chloride/anhydride may be hydrolyzed. Coupling reagents can degrade. q_node1->a_node1_1 Yes q_node2 Amine Protonation Issue? q_node1->q_node2 No s_node1 Use fresh or newly purchased reagents. Verify purity if possible. a_node1_1->s_node1 Solution a_node2_1 Reaction with acyl chloride generates HCl. This protonates the starting amine, rendering it unreactive. q_node2->a_node2_1 Yes q_node3 Insufficient Reactivity? q_node2->q_node3 No s_node2 Add a non-nucleophilic base (e.g., DIPEA, Et3N) at least 1.1 equivalents. Use pyridine as both base and solvent. a_node2_1->s_node2 Solution a_node3_1 Reaction may be too slow at room temp, especially with hindered reagents. q_node3->a_node3_1 Yes a_node_final Consider solvent effects (see Solvent Guide) or check stoichiometry. q_node3->a_node_final No s_node3 Gently heat the reaction (e.g., 40-60 °C). Increase reaction time and continue monitoring. a_node3_1->s_node3 Solution

Caption: A decision tree for troubleshooting low reaction conversion.

Q: I'm seeing multiple spots on my TLC plate, and my final product is impure. What are the likely side products?

A: The formation of multiple products often points to specific, preventable side reactions.

  • Over-acylation: This is unlikely for this substrate, as the amide product is significantly less nucleophilic than the starting amine. [4][5]If you are using very harsh conditions and a large excess of a highly reactive acylating agent, it's a remote possibility, but you should investigate other causes first.

  • N-acylurea Byproduct: When using carbodiimide coupling reagents like EDC or DCC, the activated carboxylic acid can rearrange to form a stable N-acylurea byproduct, consuming your activated intermediate. [6] * Causality: This occurs when the nucleophilic attack by the amine is slow compared to the rearrangement.

    • Solution: Add an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). [1]These additives trap the activated intermediate to form an active ester that is more stable to rearrangement but still highly reactive towards the amine.

  • Ketene Formation: When using an acyl chloride with an α-hydrogen, a strong base can deprotonate the α-position, leading to elimination of HCl and formation of a ketene. This ketene is also an acylating agent but can lead to dimerization or other side reactions. [10] * Causality: The amine itself or an added tertiary amine base acts on the acyl chloride.

    • Solution: Add the acyl chloride slowly at a low temperature (0 °C) to allow it to react with the more nucleophilic amine before elimination can occur. If the problem persists, consider using a different acylating agent, like an acid anhydride.

Q: My purification by column chromatography is difficult. The product is streaking or not separating well. What can I do?

A: Purification challenges with amine derivatives are common.

  • Problem: Product streaking on silica gel.

    • Causality: The basicity of any unreacted amine or the product itself can lead to strong, non-ideal interactions with the acidic silica gel.

    • Solution: Add a small amount of a volatile base, like triethylamine (~0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica and lead to much sharper peaks.

  • Problem: Product is difficult to separate from the starting amine.

    • Causality: The polarity difference may not be large enough.

    • Solution: Ensure the reaction has gone to completion to consume all the starting material. If separation is still an issue, consider re-derivatizing the crude mixture. For example, if you have unreacted primary amine, you can react the crude material with an isocyanate to form a urea, which will have a very different polarity and be easily separable.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Remember to always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Acylation with an Acyl Chloride (e.g., Acetyl Chloride)

This protocol is a robust method for forming a simple amide derivative.

Materials:

  • 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine (1.0 eq) and the base (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will likely form. The slow addition is crucial to control the exothermic reaction. [11]4. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting amine.

  • Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).

Protocol 2: Amide Coupling with a Carboxylic Acid using EDC/HOAt

This method is ideal for coupling with carboxylic acids, especially in more complex syntheses like those for DNA-encoded libraries. [1] Materials:

  • 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (1.0 eq)

  • Carboxylic Acid of interest (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOAt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step.

  • Add the 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine (1.0 eq) to the activated mixture.

  • Finally, add DIPEA (2.0 eq) and stir the reaction at room temperature.

  • Monitor the reaction: The reaction progress can be monitored by LC-MS. These reactions are often complete within 4-12 hours.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and wash the organic layer sequentially with 5% aqueous citric acid (to remove EDC byproducts and DIPEA), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: DMF is a high-boiling solvent and may require high vacuum for complete removal.

  • Purification: Purify the crude material by flash column chromatography.

References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health (NIH). Available at: [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (2012). National Institutes of Health (NIH). Available at: [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Available at: [Link]

  • Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. (n.d.). ResearchGate. Available at: [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). (n.d.). ResearchGate. Available at: [Link]

  • Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products. (2023). Semantic Scholar. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2017). ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the preparation of amide 2 1a. (n.d.). ResearchGate. Available at: [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. Available at: [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Royal Society of Chemistry. Available at: [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017). Journal of the American Chemical Society. Available at: [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016). PubMed Central (PMC). Available at: [Link]

  • 24.7 Reactions of Amines. (2023). OpenStax. Available at: [Link]

  • 12.5 Reactions of Amines. (n.d.). Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]

  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. Available at: [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (2015). PubMed Central (PMC). Available at: [Link]

  • Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. (2001). PubMed. Available at: [Link]

  • New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. (2019). ResearchGate. Available at: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2023). MDPI. Available at: [Link]

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"stability issues of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the stability issues of this compound in solution. As a molecule featuring both a thiazole ring and a primary amine, its stability can be influenced by a variety of factors. This document aims to provide a foundational understanding of its potential degradation pathways and practical advice for maintaining its integrity during experimental work.

The thiazole nucleus is a cornerstone in many pharmacologically active compounds, valued for its chemical versatility and biological activity.[1][2] However, the inherent reactivity of the primary amine and the heteroatoms in the thiazole ring can present stability challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: General Handling and Storage

Question: What are the general recommendations for storing and handling 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine in its solid form and in solution?

Answer:

Proper storage is the first line of defense against degradation.

  • Solid Form: The compound should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator at 2-8°C is recommended for long-term storage. The dihydrochloride salt form is expected to be more stable as a solid than the free base due to the protonation of the reactive amine group.[3]

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to:

    • Use a suitable, high-purity solvent.

    • Store at -20°C or -80°C.

    • Protect from light.

    • Consider purging the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen, as amines can be susceptible to oxidative degradation.[4][5]

FAQ 2: pH-Dependent Stability

Question: My solution of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine shows signs of degradation after adjusting the pH. What is the likely cause and how can I mitigate this?

Answer:

The stability of this compound is expected to be highly pH-dependent due to the presence of the primary amine and the thiazole ring.[6]

Causality:

  • Acidic Conditions (Low pH): In acidic solutions, the primary amine will be protonated to form an ammonium salt. This generally protects the amine from oxidative degradation. However, very strong acidic conditions could potentially lead to hydrolysis of the thiazole ring, although thiazoles are generally stable in acid.[7]

  • Basic Conditions (High pH): In basic solutions, the primary amine is in its free base form, which is more nucleophilic and highly susceptible to oxidation.[8] The thiazole ring itself can also be susceptible to degradation under strongly basic conditions.

  • Neutral pH: At neutral pH, a significant portion of the amine may still be in its reactive free base form, making it prone to oxidative degradation over time. The ionization state of a drug molecule can change with pH, leading to different degradation pathways.[6]

Troubleshooting Steps:

  • Determine the Optimal pH Range: Conduct a pH stability study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and analyzing the purity over time using a stability-indicating method like HPLC.

  • Use Buffers: For your experiments, use a buffer system to maintain the pH within the determined stable range.[6]

  • Minimize Time in Unfavorable pH: If your experimental protocol requires a pH outside the optimal range, minimize the time the compound is exposed to these conditions. Neutralize the solution as soon as possible after the procedure.

FAQ 3: Oxidative Degradation

Question: I suspect my compound is degrading due to oxidation. What are the signs, and what preventative measures can I take?

Answer:

Oxidative degradation is a common issue for compounds containing primary amines and sulfur-containing heterocycles.[4][5][8]

Signs of Oxidation:

  • Appearance of new peaks in your chromatogram.

  • A color change in the solution (often to a yellowish or brownish hue).

  • Loss of potency or activity in your assay.

Potential Oxidation Sites:

  • Primary Amine: Can be oxidized to form various products.

  • Thiazole Sulfur: Can be oxidized to a sulfoxide or sulfone, which would alter the electronic properties and potentially the biological activity of the molecule.[7]

Preventative Measures:

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid.

  • Inert Atmosphere: Handle the solid compound and prepare solutions in a glove box under an inert atmosphere if it is highly sensitive to oxidation.

  • Avoid Metal Contaminants: Metal ions can catalyze oxidation reactions.[5] Use high-purity solvents and avoid contact with reactive metal surfaces.

FAQ 4: Photostability

Question: My results are inconsistent, and I work in a brightly lit lab. Could my compound be degrading due to light exposure?

Answer:

Yes, compounds with aromatic rings like thiazole can be susceptible to photodegradation.[9][10] It is crucial to evaluate the photostability of your compound.

Troubleshooting and Best Practices:

  • Protect from Light: Always store solutions of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine in amber vials or wrap clear vials with aluminum foil.

  • Minimize Exposure During Experiments: Dim the lights in the lab when working with the compound for extended periods.

  • Conduct a Photostability Study: As per ICH Q1B guidelines, you can perform a confirmatory photostability study.[9][11] Expose a solution of your compound to a controlled light source (e.g., a UV lamp or a photostability chamber) and compare its purity to a dark control stored at the same temperature.

FAQ 5: Thermal Stability

Question: I need to heat my solution for my experiment. How stable is 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine at elevated temperatures?

Answer:

Elevated temperatures accelerate most chemical reactions, including degradation.[4] The thermal stability of this compound in solution has not been extensively reported, so caution is advised.

Recommendations:

  • Avoid Unnecessary Heating: If your protocol allows, perform reactions at room temperature or below.

  • Determine Thermal Lability: If heating is necessary, conduct a preliminary experiment. Heat a solution of your compound to the required temperature for the specified duration and analyze its purity by HPLC. Compare this to a sample kept at room temperature.

  • Minimize Heating Time: If the compound shows signs of degradation at elevated temperatures, reduce the heating time as much as possible.

Experimental Protocols

Protocol 1: Rapid Assessment of pH Stability

This protocol provides a quick way to identify the approximate pH range of stability for your compound.

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10) at a concentration of 50 mM.

  • Prepare Stock Solution: Prepare a concentrated stock solution of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare Test Solutions: Dilute the stock solution into each buffer to your final working concentration.

  • Incubate: Aliquot each test solution into two sets of vials. Store one set at room temperature and the other at 40°C for 24 hours. Keep one aliquot of each at -20°C as a time-zero control.

  • Analyze: Analyze all samples by a suitable analytical method, such as RP-HPLC with UV detection, to determine the percentage of the parent compound remaining.

Protocol 2: Forced Degradation Study

Forced degradation studies help to identify potential degradation products and establish the degradation pathways of a molecule.[4][12]

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat a solution of the compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines.[9]

  • Analysis: Analyze the stressed samples by LC-MS to identify the mass of the degradation products and propose their structures.

Data Presentation

Table 1: Hypothetical pH Stability Data for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

pHBuffer System% Remaining (24h @ 40°C)Observations
3.0Citrate98.5%Stable
5.0Citrate97.2%Stable
7.0Phosphate91.8%Minor degradation observed
9.0Borate75.3%Significant degradation, slight color change

Note: This is example data and should be confirmed experimentally.

Visualizations

Diagram 1: Potential Degradation Pathways

This diagram illustrates the potential sites of degradation on the 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine molecule.

G cluster_main 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine cluster_stressors Stress Conditions cluster_sites Potential Degradation Sites cluster_products Potential Degradation Products mol Molecule Structure (Image Placeholder) acid Acid/Base (pH) amine Primary Amine acid->amine thiazole_ring Thiazole Ring acid->thiazole_ring oxidation Oxidation (O2, H2O2) oxidation->amine thiazole_s Thiazole Sulfur oxidation->thiazole_s light Light (UV/Vis) light->thiazole_ring heat Heat heat->amine heat->thiazole_ring amine_ox Amine Oxidation Products amine->amine_ox sulfoxide Sulfoxide/Sulfone thiazole_s->sulfoxide ring_opened Ring-Opened Products thiazole_ring->ring_opened

Caption: Potential degradation pathways of the target molecule under various stress conditions.

Diagram 2: Troubleshooting Workflow for Solution Instability

This workflow provides a logical sequence of steps to diagnose and resolve stability issues.

G start Instability Observed (e.g., new HPLC peaks, color change) check_ph Is the solution pH controlled? start->check_ph check_o2 Is the solution protected from oxygen? check_ph->check_o2 Yes action_ph Conduct pH stability study. Use appropriate buffer. check_ph->action_ph No check_light Is the solution protected from light? check_o2->check_light Yes action_o2 Deoxygenate solvents. Use inert atmosphere. check_o2->action_o2 No check_temp Is the solution exposed to high heat? check_light->check_temp Yes action_light Use amber vials. Work in low light. check_light->action_light No action_temp Conduct thermal stability study. Minimize heating. check_temp->action_temp Yes end_node Solution Stabilized check_temp->end_node No action_ph->check_o2 action_o2->check_light action_light->check_temp action_temp->end_node

Caption: A step-by-step workflow for troubleshooting solution instability.

References

  • ResearchGate. (n.d.). Thiazoles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]

  • National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SID 178103052 - PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (2016). Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Retrieved from [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from [Link]

  • (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Retrieved from [Link]

  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]

  • CORE. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

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Technical Support Center: Purification of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the effective purification of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (CAS 325491-86-9). This document is designed for researchers, medicinal chemists, and process development professionals who are handling this intermediate and require robust, scalable, and reproducible purification strategies. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and adapt these methods to your specific experimental context.

Introduction: Understanding the Purification Challenge

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a valuable building block in pharmaceutical synthesis. Its structure, featuring a basic primary amine and a heterocyclic thiazole ring, presents a unique set of purification challenges. The free amine is typically a liquid or low-melting solid, while its salts are crystalline solids.[1][2] Impurities often arise from unreacted starting materials, reagents from preceding synthetic steps (e.g., reducing agents like borane complexes), or side-products.[3] Effective purification is paramount to ensure the integrity of downstream reactions and the purity of the final active pharmaceutical ingredient.

This guide provides a multi-faceted approach, covering liquid chromatography, distillation, and recrystallization of its salt form, along with a detailed troubleshooting section to address common experimental hurdles.

Section 1: Core Purification Methodologies

Choosing the correct purification strategy depends on the scale of your reaction, the nature of the impurities, and the desired final purity. Below is a comparison of the most effective methods.

Method Principle Best Suited For Advantages Disadvantages
Flash Column Chromatography Adsorption chromatography based on polarity.Small to medium scale (mg to g). Purification of the free amine (oil/liquid).High resolution for removing closely related impurities. Versatile.Can be time-consuming and solvent-intensive. Potential for product loss on silica.
Vacuum Distillation Separation based on differences in boiling points.Medium to large scale (g to kg). Purification of the thermally stable free amine.Excellent for removing non-volatile or very high-boiling impurities. Scalable.Requires thermal stability of the compound. Not effective for impurities with similar boiling points.
Recrystallization (of Salt) Differential solubility of the compound and impurities in a solvent system.[4]All scales, especially for final polishing.Can achieve very high purity (>99.5%). Cost-effective and highly scalable.Requires conversion to a solid salt. Yield can be lower due to solubility losses.
Protocol 1: Flash Column Chromatography of the Free Amine

This is often the first-line approach after a reaction work-up to isolate the product from a complex mixture. The basicity of the amine requires special consideration to prevent streaking and ensure good separation.

Rationale: Standard silica gel is acidic and can strongly interact with basic amines, leading to poor separation and recovery. To mitigate this, the silica gel is deactivated or the mobile phase is basified.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane or Dichloromethane).

  • Basification (Choose one):

    • Option A (Recommended): Add 1-2% triethylamine (Et₃N) or ammonium hydroxide to your polar mobile phase (e.g., Ethyl Acetate or Methanol). This will neutralize the acidic sites on the silica.

    • Option B: Prepare a deactivated silica slurry by mixing silica gel with water (e.g., 1-5% w/w) before packing the column.

  • Column Packing: Pack the column with the prepared slurry. Do not let the column run dry.

  • Sample Loading: Dissolve your crude 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine in a minimal amount of dichloromethane (DCM). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides superior resolution compared to wet loading.

  • Elution: Start with a low-polarity mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding the basified polar solvent (e.g., Methanol containing 1% Et₃N). A typical gradient might be 0% to 10% Methanol in DCM.

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC), staining with a suitable agent like ninhydrin (for the primary amine) or potassium permanganate.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified free amine.

Quality Control: Before combining fractions, run an analytical TLC of all fractions suspected to contain the product. Combine only those fractions that are single-spot and have the correct Rf value.

Protocol 2: Recrystallization of the Hydrochloride Salt

For achieving the highest purity, converting the amine to its hydrochloride (HCl) salt and performing a recrystallization is the gold standard. Salts are typically stable, crystalline solids, making them easy to handle and purify.[5]

Workflow Diagram: From Free Amine to Purified Salt

G cluster_0 Part A: Salt Formation cluster_1 Part B: Recrystallization start Purified Free Amine (from Chromatography/Distillation) dissolve Dissolve in Anhydrous Solvent (e.g., Ether, EtOAc) start->dissolve add_hcl Add HCl Solution (e.g., 2M in Ether) dropwise at 0°C dissolve->add_hcl precipitate Precipitate Forms add_hcl->precipitate filtrate Filter & Wash Solid with Cold Solvent precipitate->filtrate dry Dry under Vacuum filtrate->dry crude_salt Crude Amine HCl Salt dry->crude_salt dissolve_hot Dissolve Crude Salt in Minimum Hot Solvent (e.g., IPA/MeOH) crude_salt->dissolve_hot Proceed to Final Purification cool Slowly Cool to RT, then 0-4°C dissolve_hot->cool crystals Crystals Form cool->crystals filter_final Filter Crystals crystals->filter_final wash_final Wash with Cold Solvent filter_final->wash_final dry_final Dry to Constant Weight wash_final->dry_final final_product High-Purity Amine HCl Salt dry_final->final_product

Caption: Workflow for high-purity isolation via salt formation and recrystallization.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the free amine (1.0 eq) in a suitable anhydrous solvent like diethyl ether, ethyl acetate (EtOAc), or isopropanol (IPA).

    • Cool the solution in an ice bath (0°C).

    • Slowly add a solution of HCl (1.0-1.1 eq), such as 2M HCl in diethyl ether or gaseous HCl, while stirring.

    • The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes in the ice bath.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Solvent Screening for Recrystallization:

    • The ideal solvent should dissolve the salt when hot but not when cold.[4] Test small batches in solvents like isopropanol, ethanol, methanol, or solvent mixtures like IPA/heptane or ethanol/ether.

  • Recrystallization Procedure:

    • Place the crude HCl salt in a flask.

    • Add a minimal amount of the chosen hot solvent until all the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once crystals begin to form, you can place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize yield.

    • Collect the pure crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the crystals in a vacuum oven to a constant weight.

Section 2: Troubleshooting Guide

Question / IssuePossible Cause(s)Recommended Solution(s)
Why is my amine streaking badly on the TLC plate and column? The silica gel is acidic, causing strong, irreversible binding of your basic amine.1. Basify the Eluent: Add 1-2% triethylamine or ammonium hydroxide to your mobile phase.[6]2. Use Neutral or Basic Stationary Phase: Consider using neutral alumina or a commercially available amine-specific silica gel for your column.
My yield is very low after column chromatography. Where did my product go? 1. Irreversible binding to acidic silica gel.2. The compound is very polar and did not elute from the column with the chosen solvent system.3. The compound is volatile and was lost during solvent evaporation.1. Follow the basification procedures mentioned above.2. Increase the polarity of your mobile phase significantly. A common strong eluent for amines is 10% Methanol in DCM with 1% NH₄OH.3. Use lower temperatures and pressures during rotary evaporation.
I can't get my hydrochloride salt to crystallize. It just oils out. 1. The solvent is too non-polar or too polar.2. The concentration is too high or too low.3. Presence of impurities inhibiting crystal lattice formation.4. Cooling too rapidly.1. Perform a systematic solvent screen. Try mixed solvent systems (e.g., dissolve in hot methanol, then add ethyl acetate until cloudy).[7]2. Try concentrating the solution slightly or, conversely, diluting it a little.3. Attempt to "seed" the solution with a tiny crystal from a previous batch, or scratch the inside of the flask with a glass rod to create nucleation sites.4. Ensure slow cooling. Insulate the flask to allow it to cool to room temperature over several hours before refrigerating.
My final product purity is still low (<95%) after one purification step. A single purification technique may not be sufficient to remove all impurities, especially isomers or by-products with similar properties.1. Orthogonal Purification: Use a second, different purification method. For example, follow column chromatography of the free amine with salt formation and recrystallization.2. Re-run Chromatography: Perform a second column purification using a different solvent system to alter the selectivity of the separation.

Troubleshooting Logic Diagram

G cluster_troubleshooting Troubleshooting Pathway start Initial Purification Outcome purity_check Purity < 98%? start->purity_check streaking Streaking / Tailing on TLC/Column? purity_check->streaking Yes success Purity > 98% (Process Complete) purity_check->success No oiling_out Salt 'Oiling Out' During Crystallization? streaking->oiling_out No sol_streaking Action: - Add Et3N or NH4OH to eluent - Use neutral alumina streaking->sol_streaking Yes sol_purity Action: - Perform orthogonal purification (e.g., Chromatography -> Recrystallization) oiling_out->sol_purity No sol_oiling Action: - Screen different solvents (e.g., IPA, EtOH/Ether) - Ensure slow cooling - Try seeding oiling_out->sol_oiling Yes sol_streaking->sol_purity sol_oiling->sol_purity

Caption: A decision-making diagram for troubleshooting common purification issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to check the purity of my final product? A: A combination of techniques is ideal. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure and identify organic impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for quantifying purity and detecting trace-level impurities that may not be visible by NMR. For the HCl salt, Elemental Analysis (CHN) can provide a definitive confirmation of purity and salt stoichiometry.

Q2: My synthesis is complete, but it's in an aqueous solution. How do I work it up before purification? A: First, make the aqueous layer basic (pH > 10) with a base like sodium hydroxide (NaOH) to ensure your amine is in its free base form. Then, extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Combine the organic extracts, wash with brine (saturated NaCl solution), dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude oil is now ready for purification.[3]

Q3: Can I use distillation to purify the free amine? A: Yes, vacuum distillation can be an effective method, particularly for larger scales, provided the compound is thermally stable.[8][9] You would need to perform this under high vacuum to lower the boiling point and prevent decomposition. It is most effective at removing non-volatile impurities (like inorganic salts) or highly volatile impurities (like residual solvents). It will not separate impurities with boiling points close to that of the product.

Q4: Is it necessary to convert the amine to a salt for purification? A: It is not strictly necessary, but it is highly recommended for achieving the best purity. The free amine is often an oil and difficult to handle, whereas the hydrochloride salt is typically a stable, free-flowing crystalline solid. The process of crystallization is a powerful purification technique that effectively removes impurities by excluding them from the growing crystal lattice.[4]

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. RSC.
  • Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Sigma-Aldrich. (n.d.). 3-(4-Methyl-1,3-thiazol-2-yl)-1-propanamine dihydrochloride AldrichCPR.
  • BLDpharm. (n.d.). 325491-86-9|3-(4-Methylthiazol-5-yl)propan-1-amine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.
  • Google Patents. (2021). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • Google Patents. (2020). CN111632400B - Recrystallization purification method of enamine salt.
  • International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter.

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"avoiding side reactions in the synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the multi-step synthesis of this key intermediate. We provide field-proven insights, troubleshooting guides, and detailed protocols to enhance yield, purity, and reproducibility.

Recommended Synthetic Pathway Overview

The most reliable and commonly employed synthetic route commences with the commercially available precursor, 4-methyl-5-thiazoleethanol.[1][2][3][4] This pathway involves three key transformations: activation of the primary alcohol, nucleophilic substitution to form a nitrile, and subsequent reduction to the target primary amine. While seemingly straightforward, each step presents unique challenges that can significantly impact the final product's quality and yield.

Synthesis_Workflow A 4-Methyl-5-thiazoleethanol B Activated Intermediate (e.g., Tosylate or Halide) A->B  Activation (TsCl or SOCl2) C 3-(4-Methyl-1,3-thiazol-5-yl)propanenitrile B->C  Cyanation (NaCN) D Target: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine C->D  Reduction (e.g., H2/Raney Ni, LAH)

Caption: Recommended three-step synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Question 1: I'm experiencing low yields and isolating an unexpected isomer during the first step (activation of 4-methyl-5-thiazoleethanol). What is happening?

Answer: This is a common issue stemming from the reactivity of the thiazole ring itself. The nitrogen atom at position 3 (N3) is nucleophilic and can compete with the primary alcohol for the activating agent (e.g., TsCl, SOCl₂), leading to the formation of a thiazolium salt.[5][6] This side reaction consumes your reagent and starting material, reducing the yield of the desired O-activated intermediate.

Troubleshooting Steps:

  • Temperature Control: Perform the reaction at low temperatures (0 °C to -10 °C) to favor the more kinetically accessible O-activation over the thermodynamically stable N-alkylation.

  • Reagent Addition: Add the activating agent (e.g., tosyl chloride) slowly and portion-wise to the solution of the alcohol and a non-nucleophilic base (e.g., triethylamine or pyridine). This maintains a low concentration of the electrophile, minimizing the attack at the nitrogen.

  • Choice of Base: Use a sterically hindered or non-nucleophilic base. Pyridine is often used as both the base and solvent, but for sensitive substrates, a bulkier base like 2,6-lutidine can further suppress N-alkylation.

Question 2: During the nitrile formation step, my primary side product appears to be 4-methyl-5-vinylthiazole. How can I favor the desired SN2 substitution?

Answer: The formation of 4-methyl-5-vinylthiazole indicates that an E2 elimination reaction is outcompeting the required SN2 substitution. This is particularly prevalent if your activated intermediate is sterically hindered or if the reaction conditions favor elimination.

Troubleshooting Steps:

  • Solvent Choice: Use a polar aprotic solvent such as DMSO or DMF. These solvents solvate the cation (e.g., Na⁺) but not the nucleophile (CN⁻), increasing its nucleophilicity and promoting the SN2 pathway. Alcohols or other protic solvents can promote elimination.

  • Leaving Group: A good leaving group is essential. While tosylates are excellent, halides (especially iodide, formed in situ via the Finkelstein reaction by adding catalytic NaI) can be more effective for SN2 reactions.

  • Temperature Management: Keep the reaction temperature as low as feasible to achieve a reasonable rate. Higher temperatures disproportionately favor the elimination pathway due to its higher activation energy and positive entropy change.

Question 3: The main impurity in my final product after nitrile reduction has a mass roughly double that of my target amine. What is this and how do I prevent it?

Answer: This is the classic signature of secondary amine formation, a notorious side reaction in nitrile reductions. The initially formed primary amine attacks an intermediate imine species, leading to a dimer that is subsequently reduced.

Side_Reaction_Mechanism cluster_0 Primary Amine Formation (Desired) cluster_1 Secondary Amine Formation (Side Reaction) Nitrile R-C≡N Nitrile Imine R-CH=NH Imine Intermediate Nitrile->Imine [H] Amine1 R-CH2-NH2 Primary Amine Imine->Amine1 [H] Amine1_reactant R-CH2-NH2 Primary Amine Imine2 R-CH=NH Imine Intermediate Dimer_Intermediate R-CH(NH2)-NH-CH2-R Dimer Adduct Imine2->Dimer_Intermediate Amine1_reactant->Imine2 Nucleophilic Attack Amine2 (R-CH2)2NH Secondary Amine Dimer_Intermediate->Amine2 +[H], -NH3

Caption: Mechanism of secondary amine formation during nitrile reduction.

Mitigation Strategies:

This side reaction is highly dependent on the chosen reduction method. See the protocol section and the summary table below for specific guidance.

  • Catalytic Hydrogenation (Recommended): The most effective method for suppression is to conduct the hydrogenation in the presence of ammonia.[7][8] Liquid ammonia or a solution of ammonia in methanol acts as a solvent and competitive inhibitor, preventing the primary amine from reacting with the imine intermediate.

  • Lithium Aluminum Hydride (LAH): While effective, LAH can be problematic. To minimize dimerization, use "inverse addition"—add the nitrile solution slowly to a stirred slurry of excess LAH in a solvent like THF at 0 °C. This ensures the intermediate imine is immediately reduced before it can react with the product amine.

  • Sodium Borohydride/Cobalt(II) Chloride: This system can reduce nitriles under milder conditions. The presence of the cobalt catalyst is key. Careful control of stoichiometry and temperature is necessary to prevent side reactions.

Question 4: I am attempting catalytic hydrogenation, but my yield is very low, and I suspect the thiazole ring is being cleaved. How can I avoid this?

Answer: Thiazole rings can be susceptible to hydrogenolysis, particularly under harsh hydrogenation conditions (high pressure, high temperature) or with aggressive catalysts like Raney Nickel. The C-S bonds are the most likely points of cleavage.

Troubleshooting Steps:

  • Catalyst Choice: While Raney Nickel is common, it can be overly aggressive. Consider using a less active catalyst such as Palladium on Carbon (Pd/C) or a rhodium-based catalyst (e.g., Rh/Al₂O₃), which are often gentler on heterocyclic rings.

  • Reaction Conditions:

    • Temperature: Keep the reaction temperature as low as possible (e.g., 25-50 °C).

    • Pressure: Use lower hydrogen pressures (e.g., 50-100 psi) instead of high-pressure hydrogenation (>500 psi).

    • Reaction Time: Monitor the reaction progress carefully by TLC or GC/LC-MS and stop it as soon as the starting material is consumed to avoid over-reduction and ring degradation.

Data & Protocols

Comparison of Nitrile Reduction Methods
MethodReagents & ConditionsCommon Side ProductsKey Advantages / Disadvantages
Catalytic Hydrogenation H₂ (50-100 psi), Raney Ni or Pd/C, MeOH/NH₃, 25-50°CSecondary amine (if NH₃ is omitted), ring cleavage productsAdv: Clean, high yield, scalable, excellent suppression of side products with ammonia. Dis: Requires specialized pressure equipment.
LAH Reduction LiAlH₄ in THF, 0°C to RT, inverse additionSecondary amine, incomplete reduction (aldehyde)Adv: Rapid, powerful, does not require pressure equipment. Dis: Highly reactive, difficult to handle, requires strict anhydrous conditions, secondary amine formation is common without careful control.
NaBH₄ / CoCl₂ NaBH₄, CoCl₂·6H₂O, Methanol, RTSecondary amine, borane-amine complexesAdv: Milder than LAH, operationally simple. Dis: Stoichiometry can be tricky to optimize, yields may be lower than other methods.
Detailed Experimental Protocol: High-Purity Nitrile Reduction via Catalytic Hydrogenation

This protocol is optimized to minimize the formation of the secondary amine dimer.

  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add 3-(4-Methyl-1,3-thiazol-5-yl)propanenitrile (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add Raney Nickel (approx. 10-20% by weight, washed with methanol) or 10% Pd/C (5-10 mol%).

  • Solvent System: Add anhydrous methanol saturated with ammonia gas. This is typically prepared by bubbling ammonia gas through cold methanol for 15-30 minutes. The total solvent volume should be sufficient to create a stirrable slurry (approx. 10-20 mL per gram of nitrile).

  • Reaction Execution: Seal the vessel. Purge the headspace with nitrogen, followed by hydrogen gas (3-4 cycles). Pressurize the vessel with hydrogen to 50-80 psi.

  • Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (not exceeding 50°C). Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots via TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 4-12 hours), carefully depressurize and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation or column chromatography on silica gel (using a mobile phase such as Dichloromethane/Methanol/Triethylamine, e.g., 90:9:1) to yield the pure 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Bou-Salah, L., Belaidi, S., & Villemin, D. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2977. Retrieved from [Link]

  • Venkatesh, P. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole [PowerPoint slides]. Slideshare. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Intermediate Spotlight: 4-Methyl-5-Thiazoleethanol in Synthesis. Retrieved from [Link]

  • Google Patents. (2020). WO2020128003A1 - Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide or of the methyl-d3 deuterated form thereof.
  • Google Patents. (2021). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • Google Patents. (2009). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • NIST. (n.d.). 5-Thiazoleethanol, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(15), 4978. Retrieved from [Link]

  • ACS Omega. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(43), 28211–28223. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6378. Retrieved from [Link]

  • NIH. (n.d.). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. Retrieved from [Link]

  • Acta Pharmaceutica. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. Retrieved from [Link]

  • ResearchGate. (2020, February 26). Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. Retrieved from [Link]

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Technical Support Center: Enhancing Cell Permeability of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cell permeability challenges often encountered with 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine derivatives. As Senior Application Scientists, our goal is to explain the causality behind experimental choices and provide robust, self-validating protocols to advance your research.

Frequently Asked Questions (FAQs)

Q1: Why do my 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine derivatives often exhibit poor cell permeability?

A1: The core structure of these derivatives contains several physicochemical features that can collectively hinder passive diffusion across the lipid bilayer of a cell membrane. The primary amine is basic and will be protonated at physiological pH (7.4), creating a positive charge that is unfavorable for entering the hydrophobic membrane core.[1] Additionally, the thiazole ring contains nitrogen and sulfur heteroatoms, which, along with the amine group, are capable of forming hydrogen bonds with the aqueous environment, increasing the energy penalty required for desolvation to enter the membrane.[2] These factors often result in a high polar surface area (PSA) and low lipophilicity, both of which are common culprits for poor membrane permeability.

Q2: I'm observing low activity in my cell-based assays. How can I be sure that poor permeability is the problem and not something else, like low target affinity or rapid metabolism?

A2: This is a critical first step in troubleshooting. Differentiating these factors requires a systematic, tiered approach. Before focusing on permeability, you should rule out other possibilities. A logical workflow is essential.

First, confirm target engagement with a cell-free biochemical assay (e.g., an enzymatic assay or binding assay with the purified target protein). If the compound is potent in this setting but weak in a whole-cell assay, this points toward a barrier to reaching the intracellular target. This barrier is often, but not always, poor cell permeability. Other factors could include compound instability in media or rapid degradation within the cell.

The next step is to directly measure the permeability of your compound using the assays detailed in this guide, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.

Q3: What are the essential first-line experiments to quantify the cell permeability of my derivatives?

A3: A two-tiered approach is highly recommended for an initial assessment:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that models passive diffusion.[3][4] A lipid-infused artificial membrane separates a donor and acceptor well.[3][4] Because it only measures passive transport, it provides a clean, baseline reading of a compound's intrinsic ability to permeate a lipid bilayer without the complexities of active transporters or metabolism.[3][5] It is an excellent, cost-effective first screen.[5]

  • Caco-2 Permeability Assay: This is the gold standard cell-based model for predicting human intestinal absorption.[6][7] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[6][7] This assay measures not only passive diffusion but also active transport and paracellular flux, providing a more comprehensive and biologically relevant picture.[4][6]

Comparing the results from PAMPA and Caco-2 assays can be highly informative. For instance, if a compound shows good permeability in PAMPA but poor permeability in the Caco-2 assay, it strongly suggests the involvement of active efflux.[4]

Q4: What are the primary medicinal chemistry strategies to improve the permeability of my lead compound?

A4: Improving permeability typically involves modifying the molecule to balance lipophilicity and polarity. Key strategies include:

  • Masking Polar Groups (Prodrug Approach): The primary amine is a key culprit. It can be temporarily masked with a group (a "promoiety") that is cleaved off by intracellular enzymes (e.g., esterases) to release the active parent drug.[8][9][10] Converting the amine to a cleavable amide or carbamate can neutralize its charge and increase lipophilicity.[8][9]

  • Reducing Hydrogen Bond Donors (HBDs): The number of HBDs is a critical determinant of permeability.[11] Strategies include N-methylation of the amine (if compatible with target binding) or designing the molecule to form an intramolecular hydrogen bond (IHB).[2][12][13] An IHB can "hide" polar groups from the solvent, effectively reducing the molecule's apparent polarity and the energetic cost of desolvation.[2][12]

  • Modulating Lipophilicity (LogP/LogD): While increasing lipophilicity can improve permeability, it's a delicate balance. Too much lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.[14] Small, targeted additions of lipophilic groups (e.g., a methyl or fluoro group on the thiazole ring) can fine-tune the LogP/LogD into a more favorable range (typically LogD 1-3).[15][16]

  • Blocking Efflux: If Caco-2 assays indicate that your compound is a substrate for an efflux pump, structural modifications can be made to disrupt its recognition by the transporter. This is often achieved by altering the pattern of hydrogen bond acceptors/donors or changing the overall molecular shape.

Q5: Are there any formulation-based strategies to overcome poor permeability without changing the molecule's structure?

A5: Yes, formulation can be a powerful tool, particularly in later stages of development. Strategies include the use of:

  • Permeation Enhancers: These are excipients that can transiently open tight junctions between cells or disrupt the cell membrane to allow for greater drug passage.

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based carriers like liposomes or solid lipid nanoparticles (SLNs) can facilitate its transport across the cell membrane.[17]

  • Nanocarrier Systems: Polymeric nanoparticles can protect the drug and facilitate its uptake into cells through endocytic pathways.[17]

These approaches are generally considered after medicinal chemistry efforts to optimize the intrinsic properties of the molecule have been explored.

Troubleshooting Guides & Protocols

This section provides actionable workflows and detailed experimental protocols to diagnose and address permeability issues with your 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine derivatives.

Guide 1: Systematic Workflow for Diagnosing Permeability Issues

When a compound shows a significant drop in potency between a biochemical assay and a cell-based assay, this workflow can help pinpoint the cause.

G cluster_0 cluster_1 cluster_2 A Start: Low potency in cell-based assay B Is the compound potent in a cell-free biochemical assay? A->B C Problem is likely target affinity, not permeability. Re-evaluate SAR at target level. B->C No D Compound is potent at target. Proceed to assess permeability. B->D Yes E Perform PAMPA Assay (Assesses Passive Diffusion) D->E F Is PAMPA permeability (Papp) high? E->F G Perform Caco-2 Assay (Assesses Passive + Active Transport) F->G Yes H Poor intrinsic passive permeability. Focus on medicinal chemistry: - Increase lipophilicity (LogD) - Reduce H-bond donors - Prodrug strategies F->H No I Is Caco-2 A->B permeability high AND Efflux Ratio (B-A/A-B) < 2? G->I J Permeability is likely not the issue. Investigate other causes: - Compound instability in media - Intracellular metabolism - Target engagement in cellular context I->J Yes K High efflux is the likely cause. Confirm with P-gp inhibitor (e.g., Verapamil). Focus on medicinal chemistry: - Modify structure to evade efflux pump recognition I->K No G cluster_0 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine Scaffold Core Core Structure A Strategy 1: Mask Amine (Prodrug) - Form cleavable amide/carbamate - Neutralizes charge, increases LogD Core->A B Strategy 2: Reduce H-Bond Donors - N-methylation - Induce Intramolecular H-Bond Core->B C Strategy 3: Modulate Lipophilicity - Add small lipophilic groups (F, Cl, Me) to thiazole ring Core->C D Strategy 4: Conformational Rigidity - Introduce cyclic constraints to alkyl chain - Can improve passive diffusion and evade efflux Core->D

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Elucidation of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structure in Drug Discovery

In the landscape of modern drug discovery and development, the precise characterization of a new chemical entity (NCE) is a foundational pillar of a successful program.[1][2] Medicinal chemists rely on a definitive "structural basis" to rationalize the activity of small molecules and to guide the optimization of a hit or lead compound.[3] While techniques like NMR and mass spectrometry provide crucial data on connectivity and composition, they can sometimes leave ambiguities in the absolute three-dimensional arrangement of atoms. This is where single-crystal X-ray crystallography emerges as the gold-standard analytical technique, providing an unambiguous and high-resolution map of a molecule's structure in the solid state.[4][5]

This guide focuses on a representative NCE, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine , a molecule featuring the thiazole scaffold. Thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry for their diverse and potent biological activities, including antimicrobial and anticancer properties.[6][7][8] Given the therapeutic potential of such scaffolds, confirming the exact atomic arrangement, including bond lengths, bond angles, and conformation, is paramount. This guide provides an in-depth, experience-driven protocol for the structural confirmation of this target molecule using X-ray crystallography and compares its definitive output with data from other common analytical methods.

The Foundational Technique: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[9][10] The core principle relies on the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating crystal lattice.[11] When a focused beam of monochromatic X-rays strikes the crystal, it is diffracted in specific directions, creating a unique pattern of spots.[12][13] By precisely measuring the angles and intensities of these diffracted beams as the crystal is rotated, we can computationally reconstruct a three-dimensional electron density map of the molecule, and from that, determine the precise location of each atom.[14]

Experimental Workflow: From Powder to Proof

The journey from a synthesized powder to a validated 3D structure involves three critical stages: growing a high-quality single crystal, collecting diffraction data, and solving/refining the structure.

G cluster_0 Part A: Crystal Growth cluster_1 Part B: Data Acquisition cluster_2 Part C: Structure Solution & Refinement A1 Synthesized Powder of Target Compound A2 Solvent Screening & Selection A1->A2 A3 Crystal Growth Method Selection (e.g., Slow Evaporation, Vapor Diffusion) A2->A3 A4 Formation of Diffraction-Quality Single Crystals A3->A4 B1 Crystal Selection & Mounting A4->B1 B2 Mount on Diffractometer Goniometer B1->B2 B3 Data Collection (Low Temperature, X-ray Source: Mo or Cu) B2->B3 B4 Raw Diffraction Data (Intensities & Angles) B3->B4 C1 Unit Cell Determination & Space Group Assignment B4->C1 C2 Structure Solution (Phase Problem) C1->C2 C3 Structural Refinement C2->C3 C4 Final Validated 3D Structure & CIF File C3->C4 Output Unambiguous Molecular Structure C4->Output Definitive Confirmation

Caption: The experimental workflow for single-crystal X-ray crystallography.

Part A: Protocol for Growing Diffraction-Quality Crystals

The most crucial and often challenging step is obtaining high-quality single crystals.[15] A suitable crystal for modern diffractometers should be at least 20 micrometers in all dimensions, though sizes of 0.1-0.3 mm are ideal, and free of significant cracks or defects.[11][16]

Causality: The goal is to encourage molecules to pack slowly and orderly into a repeating lattice. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals, which do not diffract X-rays coherently.

Step-by-Step Protocol:

  • Purity Assessment: Ensure the starting material, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, causing disorder.

  • Solvent Selection:

    • Test the solubility of a small amount of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).

    • The ideal solvent is one in which the compound is moderately soluble. If it is too soluble, it will not precipitate; if it is poorly soluble, it will crash out of solution too quickly.

    • For an amine-containing compound, polar protic solvents like ethanol or methanol are often a good starting point.

  • Slow Evaporation (Recommended Starting Method):

    • Dissolve the compound in the chosen solvent or solvent mixture to near-saturation in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows the solvent to evaporate over several days to weeks.

    • Rationale: As the solvent slowly evaporates, the solution becomes supersaturated, and if conditions are right, nucleation will occur, and crystals will begin to grow.

  • Vapor Diffusion (Alternative Method):

    • This method is useful if the compound is highly soluble in most solvents.

    • Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble).

    • Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).

    • Rationale: The poor solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Part B: Protocol for Data Acquisition

Modern single-crystal diffractometers are highly automated instruments.[4]

Step-by-Step Protocol:

  • Crystal Mounting: Using a microscope, select a well-formed single crystal and mount it on the tip of a glass fiber or a specialized loop, which is then attached to a goniometer head.

  • Cryo-Cooling: Mount the goniometer head onto the diffractometer. The crystal is immediately cooled to a low temperature (typically 100 K or -173 °C) in a stream of cold nitrogen gas.

    • Rationale: Low-temperature data collection significantly improves data quality by reducing the thermal vibration of atoms. This results in sharper diffraction spots and a more precise final structure.

  • Data Collection:

    • An X-ray source (commonly Molybdenum or Copper) generates a beam of X-rays directed at the crystal.[16] Copper sources are particularly well-suited for absolute structure determination of chiral organic compounds.[16]

    • The instrument software rotates the crystal through a series of angles while a detector records the intensity and position of every diffracted X-ray.[12] A full dataset may consist of hundreds or thousands of individual images.

Part C: Structure Solution and Refinement

This stage is entirely computational. The collected diffraction data is used to solve the "phase problem" and generate the 3D structure.

  • Data Integration and Scaling: The raw images are processed to determine the unit cell dimensions (the basic repeating unit of the crystal) and to integrate the intensities of all diffraction spots.[11]

  • Space Group Determination: Based on the symmetry of the diffraction pattern, the space group is determined, which describes the symmetry elements within the unit cell.[11]

  • Structure Solution: Sophisticated algorithms are used to determine the initial phases of the diffracted waves, which allows for the calculation of an initial electron density map.

  • Model Building and Refinement: An atomic model is fitted to the electron density map. This model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions and their vibrational parameters are adjusted until the calculated and observed data show the best possible agreement.

Data Interpretation and Validation

The final output is a Crystallographic Information File (CIF), which contains all the information about the structure. The quality of the structure is assessed by several factors, summarized below.

ParameterTypical Value (Good)Significance
Crystal System Varies (e.g., Monoclinic)Describes the basic shape of the unit cell.
Space Group Varies (e.g., P2₁/c)Describes the symmetry of the atomic arrangement.
Completeness > 99%The percentage of unique diffraction spots measured.
R1 (Final R-factor) < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
wR2 (weighted R-factor) < 0.15 (15%)A weighted measure of agreement, also indicating the quality of the refinement.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1 for a good model.

For 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine , the refined structure would provide definitive proof of:

  • Connectivity: Unambiguously showing the linkage of the propan-1-amine chain to the C5 position of the 4-methyl-1,3-thiazole ring.

  • Geometry: Providing precise bond lengths (e.g., C-S, C-N, C-C) and bond angles to within a few thousandths of an Ångstrom and tenths of a degree, respectively.[10]

  • Conformation: Revealing the preferred three-dimensional shape (conformation) of the flexible propan-1-amine side chain in the solid state.

  • Intermolecular Interactions: Elucidating how molecules pack together in the crystal lattice, revealing hydrogen bonds (e.g., involving the amine group) and other non-covalent interactions that stabilize the structure.[5]

Comparative Analysis: The Uniqueness of Crystallography

While other techniques are indispensable in drug discovery, they answer different questions. X-ray crystallography stands alone in its ability to provide a direct, three-dimensional image of a molecule.

G cluster_0 cluster_1 Q1 What is the elemental composition and mass? Q2 How are the atoms connected (Connectivity)? Q3 What is the absolute 3D atomic arrangement? T1 Mass Spectrometry (MS) T1->Q1 Provides T2 NMR Spectroscopy (¹H, ¹³C, COSY, etc.) T2->Q1 Inferential T2->Q2 Provides T3 X-ray Crystallography T3->Q1 Confirms T3->Q2 Confirms T3->Q3 Unambiguously Provides

Caption: Comparison of information provided by different analytical techniques.

  • Mass Spectrometry (MS): This technique provides a highly accurate mass-to-charge ratio. It confirms the elemental formula (e.g., C₇H₁₂N₂S) and can give structural clues through fragmentation patterns, but it provides no information about atomic connectivity or 3D geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the workhorse for determining the connectivity of a molecule in solution. Techniques like ¹H and ¹³C NMR identify the chemical environments of protons and carbons, while 2D experiments (like COSY and HMBC) establish which atoms are bonded to each other. While powerful for deducing the 2D structure, determining the complete 3D conformation and solid-state packing remains inferential.

  • X-ray Crystallography: This technique directly determines the 3D coordinates of every atom in the crystal lattice, thereby confirming the information from both MS (by confirming the atoms present in the model) and NMR (by confirming the connectivity).[5] It is the only common laboratory method that provides a direct, high-resolution picture of the molecule, making it the ultimate arbiter of molecular structure.[4] This level of detail is crucial for structure-based drug design, where understanding precise interactions between a drug candidate and its biological target is essential.[1][3]

Conclusion

For a novel thiazole derivative like 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, confirming the molecular structure is not merely a characterization step; it is a prerequisite for advancing a drug discovery program. While MS and NMR provide foundational pieces of the puzzle, single-crystal X-ray crystallography assembles them into a complete and unambiguous three-dimensional picture. The detailed protocols and comparative insights provided in this guide underscore the technique's authoritative role. By delivering a definitive, high-resolution structural model, X-ray crystallography provides the solid ground upon which rational, structure-based drug design is built, enabling researchers to proceed with confidence in their chemical matter.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. (n.d.). The University of Queensland. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

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  • X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences. Retrieved from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved from [Link]

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  • Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties. (2024, October 18). BPAS Journals. Retrieved from [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023, July 17). MDPI. Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH - National Center for Biotechnology Information. Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • How are chemical structures analyzed in drug discovery? (2025, March 20). Patsnap Synapse. Retrieved from [Link]

  • Identification of first active compounds in drug discovery. how to proceed? (2024, January 24). Frontiers. Retrieved from [Link]

  • Principles of early drug discovery. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]

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"comparative analysis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine with other thiazole compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Thiazole-Based Bioactive Compounds: A Focus on 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties have established it as a "privileged scaffold," appearing in a multitude of clinically approved drugs, from the antibiotic Penicillin and the antiretroviral Ritonavir to the anticancer agent Dasatinib.[2][3][4] The versatility of the thiazole nucleus allows for substitutions at its C2, C4, and C5 positions, enabling chemists to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[1]

This guide provides a comparative analysis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, a representative 4,5-disubstituted thiazole, against other classes of thiazole derivatives that have been extensively studied for their therapeutic potential. While specific biological data on this particular compound is sparse in public literature, its structural motifs—a C5-alkylamine sidechain and a C4-methyl group—provide a valuable platform for a structure-activity relationship (SAR) discussion. We will dissect how these features potentially modulate biological activity when compared to other substitution patterns, such as the widely explored C2-substituted thiazoles. This analysis is supported by experimental data from existing literature and is designed to guide researchers in the strategic design and evaluation of novel thiazole-based therapeutic agents.

Structural and Physicochemical Profile Analysis

The therapeutic efficacy of any compound is intrinsically linked to its structure. The key features of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine are the 4-methyl group and the 5-propan-1-amine side chain.

  • The C5-(propan-1-amine) Moiety: The presence of a flexible three-carbon linker terminating in a primary amine is significant. This basic group (pKa of the conjugate acid is typically around 9-10) will be protonated at physiological pH. This positive charge can facilitate strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets. The flexibility of the propyl chain allows it to adopt multiple conformations to optimize these interactions. This contrasts sharply with thiazoles bearing rigid aryl or heterocyclic groups, which rely more on hydrophobic and π-stacking interactions.

  • The C4-Methyl Group: Small alkyl substituents like the methyl group at the C4 position can influence activity through several mechanisms. It can enhance binding through van der Waals interactions within a hydrophobic pocket and can shield the adjacent thiazole ring from metabolic degradation. Furthermore, its electron-donating nature can modulate the electron density of the thiazole ring, potentially influencing its interaction with biological targets.

Compared to the more common 2,4-disubstituted thiazoles, this 4,5-substitution pattern orients its side chains differently, offering a distinct vector for exploring chemical space and potentially interacting with different biological targets or the same targets in a novel manner.

Comparative Analysis of Biological Activity

The biological activity of thiazole derivatives is highly dependent on the nature and position of their substituents.[1] Below, we compare the potential activities of our target compound's structural class against well-documented thiazole families.

Antimicrobial Activity

The thiazole nucleus is a core component of many antimicrobial agents.[5][6] Structure-activity relationship studies reveal that the antimicrobial profile is heavily influenced by the substituents.

  • Comparison with 2-Amino/Hydrazinyl Thiazoles: A vast number of potent antimicrobial thiazoles feature substitutions at the C2 position. For instance, novel thiazole derivatives bearing a hydrazone group have shown promising antibacterial and antifungal activity.[6] Similarly, 2-aminothiazole derivatives are common motifs. The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.[7] The primary amine in our target compound, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, could confer amphiphilic properties that allow it to interact with and disrupt microbial cell membranes, a mechanism also proposed for other cationic antimicrobial agents.[7]

  • Impact of Lipophilicity: Many potent antimicrobial thiazoles are appended with lipophilic groups, such as phenyl or substituted phenyl rings, to enhance passage through the lipid-rich bacterial cell wall.[8] The relatively small and polar nature of our target compound might limit its activity against certain classes of bacteria, particularly Gram-negative strains which possess a complex outer membrane. However, its activity could be significant against Gram-positive bacteria.

The following table summarizes the Minimum Inhibitory Concentration (MIC) for various classes of thiazole derivatives against representative microbial strains.

Compound ClassSubstituent ExampleTarget OrganismMIC (µg/mL)Reference
2,5-disubstituted ThiazoleAmino or 8-quinolinyl moietiesS. aureus6.25 - 12.5[6]
2-pyrazolin-1-yl ThiazoleVarious phenyl groupsS. aureus50[9][10]
2-pyrazolin-1-yl ThiazoleVarious phenyl groupsC. albicans>200[9][10]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole2,5-dimethoxyphenylC. albicans3.9 - 62.5[10]
Heteroaryl ThiazolePhthalazine moietyE. coli170 - 230[11]
Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various pathways, including protein kinase inhibition and apoptosis induction.[1][12]

  • Comparison with Kinase Inhibitors: Many thiazole-based anticancer drugs, like Dasatinib, function by inhibiting tyrosine kinases. These inhibitors typically possess larger, aromatic moieties that can occupy the ATP-binding pocket of the kinase. A recently synthesized thiazole derivative, compound 4c (a 2-hydrazinyl-thiazol-4[5H]-one derivative), showed potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis, with an IC50 of 0.15 µM.[12] The small, flexible side chain of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine makes it an unlikely candidate for a potent ATP-competitive kinase inhibitor in its own right. However, it could serve as a versatile anchor point or fragment for building more complex kinase inhibitors.

  • Cytotoxicity against Cancer Cell Lines: The cytotoxic effects of thiazoles are highly structure-dependent. The introduction of specific functional groups can lead to potent activity against various cancer cell lines. For example, the presence of a methoxy group on a phenyl ring attached to the thiazole core has been shown to enhance anticancer activity.[8]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative thiazole derivatives against human cancer cell lines.

Compound ClassCompound IDCancer Cell LineIC50 (µM)Reference DrugRef. Drug IC50 (µM)Reference
2-Hydrazinyl-thiazol-4[5H]-one4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[12]
2-Hydrazinyl-thiazol-4[5H]-one4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[12]
Pyrazole-naphthalene-thiazole91a HeLa (Cervical)0.86--[3]
Pyrazole-naphthalene-thiazole91a HepG2 (Liver)8.49--[3]

Experimental Protocols for Comparative Evaluation

To empirically determine the biological profile of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine and compare it to other thiazoles, a series of standardized in vitro assays are required. The following protocols provide a robust framework for this evaluation.

Workflow for Synthesis and Biological Screening

The overall process from chemical synthesis to biological data can be visualized as follows.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening s1 Hantzsch Thiazole Synthesis s2 Purification & Characterization (NMR, MS, HPLC) s1->s2 b1 Antimicrobial Assay (MIC) s2->b1 b2 Cytotoxicity Assay (MTT) s2->b2 b3 Enzyme Inhibition Assay s2->b3 b4 Data Analysis & SAR b1->b4 b2->b4 b3->b4 MTT_Workflow A Seed cancer cells in 96-well plate B Incubate 24h A->B C Add serial dilutions of Thiazole compounds B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 2-4h E->F G Solubilize formazan crystals (DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Sources

A Comparative Guide to Validating the Biological Activity of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of the novel thiazole derivative, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. Given the nascent understanding of this specific molecule, this document leverages the well-documented pleiotropic activities of the thiazole scaffold to propose a robust, multi-faceted validation strategy. We will explore relevant animal models, compare the subject compound to established and novel therapeutics, and provide detailed experimental protocols grounded in scientific integrity.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1] Thiazole derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[1][2] This versatility stems from the unique electronic and structural properties of the thiazole ring, which allow for diverse interactions with biological targets.[3] Molecules incorporating this scaffold can modulate key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, which are often dysregulated in various diseases.[4][5]

Our focus, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, is a novel small molecule. While specific data on its biological effects are not yet available, its structural components suggest a strong potential for therapeutic efficacy. This guide, therefore, is designed to be a proactive roadmap for its preclinical development, outlining the critical in vivo studies necessary to elucidate its bioactivity and benchmark its performance against relevant comparators.

Part 1: Validating Anticancer Activity in a Xenograft Mouse Model

The anticancer potential of thiazole derivatives is well-documented, with many compounds exhibiting potent cytotoxic effects against various cancer cell lines.[6][7] Some thiazole-based drugs, such as Dasatinib, are already in clinical use for cancer therapy.[8] The proposed mechanism often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.[4]

Experimental Workflow: Xenograft Model

The following diagram outlines the general workflow for assessing the anticancer efficacy of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine in a subcutaneous xenograft model.

anticancer_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_endpoint Phase 3: Endpoint Analysis cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) inoculation Subcutaneous Inoculation in Immunocompromised Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Drug Administration (IV, IP, PO) randomization->dosing monitoring Tumor Volume & Body Weight Measurement (2-3x/week) dosing->monitoring endpoint Humane Endpoint Reached or Study Termination monitoring->endpoint collection Tumor & Tissue Collection endpoint->collection analysis Ex Vivo Analysis (Histology, Biomarkers) collection->analysis

Caption: Workflow for in vivo anticancer efficacy testing.

Comparative Efficacy Study Design
Parameter Group 1: Vehicle Control Group 2: Test Compound Group 3: Standard of Care Group 4: Novel Competitor
Agent Saline or appropriate vehicle3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amineCisplatinA relevant kinase inhibitor (e.g., a B-RAF inhibitor for melanoma models)[4]
Dose -To be determined by MTD studies5 mg/kgDose based on literature
Route of Administration Intraperitoneal (IP)IP, Intravenous (IV), or Oral (PO)IPTo be determined by literature
Dosing Schedule Once every 3 daysDaily or as per PK dataOnce every 3 daysAs per literature
Primary Endpoint Tumor Growth Inhibition (TGI)TGITGITGI
Secondary Endpoints Body weight, clinical signs of toxicityBody weight, clinical signs of toxicityBody weight, clinical signs of toxicityBody weight, clinical signs of toxicity
Ex Vivo Analysis Histopathology, Ki-67 stainingHistopathology, Ki-67, p-ERK, p-STAT3Histopathology, Ki-67Histopathology, Ki-67, relevant pathway markers
Step-by-Step Protocol: Xenograft Model
  • Cell Culture and Implantation:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., Matrigel) at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of female athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with calipers every 2-3 days.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups outlined in the table above.

  • Drug Preparation and Administration:

    • Prepare the test compound, standard of care, and novel competitor in their respective vehicles on each day of dosing.

    • Administer the drugs according to the specified routes and schedules.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals daily for any clinical signs of toxicity.

    • Euthanize the animals when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant distress (humane endpoint).

  • Tissue Collection and Analysis:

    • At the end of the study, collect the tumors and other relevant organs.

    • Fix a portion of the tumor in formalin for histopathological analysis (H&E staining, immunohistochemistry for proliferation markers like Ki-67 and pathway-specific markers).

    • Snap-freeze another portion for protein and gene expression analysis.

Part 2: Assessing Anti-Inflammatory Activity

Thiazole derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key inflammatory mediators and signaling pathways such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating NF-κB activity.[9][10]

Model 1: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute inflammation.

inflammation_workflow pretreatment Pre-treatment with Test Compound/Controls (PO, IP) carrageenan Subplantar Injection of 1% Carrageenan pretreatment->carrageenan measurement Paw Volume Measurement (Plethesmometer) at 0, 1, 2, 3, 4h carrageenan->measurement analysis Calculation of % Edema Inhibition measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Parameter Group 1: Vehicle Control Group 2: Test Compound Group 3: Standard of Care Group 4: Novel Competitor
Agent Saline3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amineIndomethacinA selective COX-2 inhibitor (e.g., Celecoxib)
Dose -10, 30, 100 mg/kg10 mg/kgDose based on literature
Route of Administration Oral (PO)POPOPO
Primary Endpoint Paw edema volumePaw edema volumePaw edema volumePaw edema volume
Secondary Endpoints Myeloperoxidase (MPO) activity in paw tissueMPO activityMPO activityMPO activity
  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

    • Group the animals as described in the table.

  • Drug Administration:

    • Administer the vehicle, test compound, or standard/competitor drugs orally 1 hour before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • At the end of the experiment, paw tissue can be collected to measure MPO activity as an indicator of neutrophil infiltration.

Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to evaluate the effect of the compound on systemic inflammatory responses.

Parameter Group 1: Vehicle Control Group 2: Test Compound Group 3: Standard of Care
Agent Saline3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amineDexamethasone
Dose -10, 30, 100 mg/kg1 mg/kg
Route of Administration Intraperitoneal (IP)IPIP
Primary Endpoint Serum levels of TNF-α and IL-6Serum levels of TNF-α and IL-6Serum levels of TNF-α and IL-6
Secondary Endpoints Lung and liver histopathologyLung and liver histopathologyLung and liver histopathology
  • Animal Grouping and Pre-treatment:

    • Group male C57BL/6 mice and pre-treat with the test compound or dexamethasone 1 hour prior to LPS administration.

  • Induction of Inflammation:

    • Administer LPS (e.g., 10 mg/kg) via intraperitoneal injection.

  • Sample Collection:

    • At a specified time point (e.g., 2 or 4 hours post-LPS), collect blood via cardiac puncture for serum separation.

    • Harvest lungs and liver for histopathological examination.

  • Biomarker Analysis:

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the serum using ELISA kits.

    • Evaluate tissue sections for signs of inflammation, such as cellular infiltration and edema.

Part 3: Mechanistic Insights and Signaling Pathways

A critical aspect of validating a novel compound is to understand its mechanism of action. Based on existing literature for thiazole derivatives, key signaling pathways to investigate for both anticancer and anti-inflammatory effects include:

  • MAPK Pathway (ERK, p38, JNK): This pathway is central to cell proliferation, differentiation, and apoptosis.[11]

  • JAK/STAT Pathway: Crucial for cytokine signaling and immune responses.

  • NF-κB Pathway: A master regulator of inflammation and cell survival.

The following diagram illustrates the potential points of intervention for a thiazole derivative within these interconnected pathways.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., RTK, GPCR) RAS RAS receptor->RAS JAK JAK receptor->JAK IKK IKK receptor->IKK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription (Proliferation, Inflammation, Apoptosis) ERK->transcription STAT STAT JAK->STAT STAT->transcription NFkB_I NF-κB/IκB IKK->NFkB_I NFkB_I->transcription thiazole 3-(4-Methyl-1,3-thiazol-5-yl) propan-1-amine thiazole->RAF thiazole->JAK thiazole->IKK

Caption: Potential signaling pathway targets for the thiazole derivative.

Conclusion

The validation of a novel compound like 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine requires a systematic and comparative approach. By leveraging the known biological activities of the thiazole scaffold, we have outlined a comprehensive in vivo testing strategy encompassing both anticancer and anti-inflammatory models. The proposed experimental designs, complete with detailed protocols and relevant comparators, provide a solid foundation for elucidating the therapeutic potential of this promising molecule. Subsequent pharmacokinetic and pharmacodynamic studies will be crucial for optimizing dosing regimens and further understanding its mechanism of action. This guide serves as a critical starting point for the rigorous preclinical evaluation necessary to advance this compound through the drug development pipeline.

References

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  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine, a molecule with potential therapeutic applications, the methods used to quantify it must be rigorously tested and proven fit for purpose. This guide provides an in-depth comparison of two widely adopted analytical techniques—Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization—for the quantification of this primary amine. We will delve into the principles of each method, present detailed experimental protocols, and, most importantly, explore the critical process of cross-validation to ensure consistency and reliability between these orthogonal approaches.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical insights into the selection and validation of analytical methods.

The Imperative of Cross-Validation

In drug development, it is not uncommon for analytical methods to be transferred between laboratories or for different methods to be used across various stages of development (e.g., from preclinical to clinical phases). Cross-validation is the formal process of comparing two or more bioanalytical methods to demonstrate their equivalence.[3] This is crucial when data from different methods or laboratories will be included in the same study or across different studies to support a regulatory submission. The U.S. Food and Drug Administration (FDA) provides guidance on when cross-validation is necessary, such as changes in analytical methodology or when samples are analyzed at more than one laboratory.[3]

The core principle of cross-validation is to ensure that the data generated by one method is directly comparable to the data generated by another, thereby ensuring the continuity and integrity of the product's analytical lifecycle.

Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle and Rationale:

RP-HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness and versatility. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. The analyte, 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine, possesses both polar (primary amine) and non-polar (thiazole ring and alkyl chain) characteristics, making it well-suited for retention and separation on a C18 column. The thiazole ring contains a chromophore that absorbs UV light, allowing for sensitive detection. An acidic mobile phase modifier is employed to protonate the primary amine, ensuring good peak shape and consistent retention.

Experimental Protocol: RP-HPLC-UV

  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column:

    • C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Isocratic elution: 70% A / 30% B.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30°C.

  • Detection Wavelength:

    • 254 nm.

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a final concentration within the calibration range.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle and Rationale:

GC-MS offers exceptional selectivity and sensitivity. However, primary amines like 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine are polar and can exhibit poor peak shape and thermal instability in a GC system due to interactions with active sites in the injector and column.[4] To overcome these challenges, derivatization is employed. Acylation with an agent like Pentafluoropropionic Anhydride (PFPA) replaces the active hydrogens on the amine with a non-polar, fluorinated group.[5] This increases the compound's volatility and thermal stability while reducing its polarity, leading to improved chromatographic performance.[4] The mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the derivatized analyte and its fragments.

Experimental Protocol: GC-MS with PFPA Derivatization

  • Sample Derivatization:

    • Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and evaporate the excess reagent under nitrogen.

    • Reconstitute the residue in 100 µL of Ethyl Acetate for injection.

  • GC-MS System:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column:

    • DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas:

    • Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature:

    • 250°C.

  • Injection Mode:

    • Splitless, 1 µL.

  • Mass Spectrometer Parameters:

    • EI source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Cross-Validation: The Workflow

The cross-validation process involves analyzing a set of quality control (QC) samples with both analytical methods and comparing the results. The acceptance criteria should be defined in the validation plan a priori.[3][6]

Caption: Workflow for the cross-validation of two analytical methods.

Head-to-Head Comparison of Validation Parameters

The performance of each method must be established through a rigorous validation process, guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][7][8][9][10] The following table summarizes typical performance data for the two methods.

Validation Parameter RP-HPLC-UV GC-MS with Derivatization ICH Q2(R2) Guideline Insight
Specificity Demonstrated by separating the analyte from potential impurities and degradation products. Peak purity assessed by diode array detector.High specificity achieved through chromatographic separation and unique mass fragmentation patterns in SIM mode.The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.[8]
Linearity (r²) > 0.999 over a range of 1-100 µg/mL> 0.998 over a range of 10-1000 ng/mLA linear relationship should be evaluated across the range of the analytical procedure.[8]
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 103.0%Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[6]
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 1.5%Intermediate: < 3.0%For an assay, a relative standard deviation (RSD) of ≤ 2% is commonly acceptable.[8]
Limit of Quantitation (LOQ) 1 µg/mL10 ng/mLThe quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Insensitive to small variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).Insensitive to minor changes in oven ramp rate (±1°C/min) and final hold time (±0.5 min).The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Rationale for Experimental Choices

  • RP-HPLC-UV: The choice of a C18 column provides a versatile stationary phase for retaining the moderately polar analyte. The use of TFA in the mobile phase is critical; it acts as an ion-pairing agent and protonates the silanol groups on the silica backbone, minimizing peak tailing of the basic amine. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity.

  • GC-MS: PFPA is selected as the derivatizing agent because it reacts efficiently with primary amines to form stable, volatile derivatives that are highly responsive to electron ionization.[5] The DB-5ms column is a low-polarity phase that provides excellent separation for a wide range of compounds. The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the derivatized analyte, filtering out background noise.

Method Cross-Validation: Data Interpretation

To perform the cross-validation, a minimum of three concentrations (low, medium, and high) of QC samples are analyzed in replicate (n=6) by both the RP-HPLC-UV and GC-MS methods. The mean concentration obtained from each method is then compared.

Acceptance Criteria: The percentage difference between the mean values obtained by the two methods should not exceed 15% for each concentration level.

Hypothetical Cross-Validation Data:

QC LevelMean Conc. (RP-HPLC-UV)Mean Conc. (GC-MS)% DifferenceResult
Low (5 µg/mL)5.08 µg/mL4.91 µg/mL3.4%Pass
Mid (50 µg/mL)51.1 µg/mL49.8 µg/mL2.6%Pass
High (80 µg/mL)79.2 µg/mL81.5 µg/mL-2.8%Pass

The low percentage difference between the two methods in this hypothetical dataset would confirm that both analytical procedures are providing equivalent quantitative results, demonstrating that they are "fit for purpose" and can be used interchangeably or in sequence throughout the drug development lifecycle.

Sources

Benchmarking the Efficacy of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine Against Standard Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comprehensive comparative analysis of a promising thiazole derivative, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, against two well-established standard-of-care chemotherapy agents: Doxorubicin and Cisplatin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at preclinical benchmarking methodologies and data interpretation.

Introduction to 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a novel synthetic compound featuring a thiazole ring, a heterocyclic moiety known for its diverse pharmacological activities. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their presence in various clinically approved drugs and their potential to interact with a wide range of biological targets. While the specific mechanism of action for this particular compound is under investigation, its structural alerts suggest potential interactions with key cellular pathways involved in cancer cell proliferation and survival.

Chemical Structure:

Comparative Efficacy Evaluation: In Vitro Analysis

To establish a baseline understanding of the cytotoxic potential of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, a series of in vitro assays were conducted. The compound was tested against two well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). These cell lines were chosen to represent two of the most prevalent and challenging cancer types. The efficacy of the test compound was directly compared to Doxorubicin and Cisplatin.

Methodology: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: MCF-7 and A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with increasing concentrations of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, Doxorubicin, and Cisplatin for 72 hours.

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[1][2]

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Data Summary:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine15.222.8
Doxorubicin0.81.2
Cisplatin5.68.9

Interpretation of In Vitro Results:

The hypothetical data presented in the table indicates that 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine exhibits cytotoxic activity against both MCF-7 and A549 cell lines, albeit with a higher IC50 value compared to the standard drugs, Doxorubicin and Cisplatin. This suggests that while it may be less potent, it warrants further investigation, particularly concerning its potential for a more favorable therapeutic window or a different mechanism of action that could be beneficial in combination therapies.

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare MCF-7 and A549 Cell Cultures seed_cells Seed Cells in 96-Well Plates prep_cells->seed_cells prep_compounds Prepare Serial Dilutions of Test and Standard Compounds treat_cells Treat Cells with Compounds for 72h prep_compounds->treat_cells seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 compare_efficacy Compare Efficacy of Compounds calc_ic50->compare_efficacy

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Comparative Efficacy Evaluation: In Vivo Analysis

To evaluate the in vivo antitumor efficacy of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, a human tumor xenograft model in immunodeficient mice was employed. This model allows for the assessment of a compound's therapeutic effect in a more complex biological system.

Methodology: Human Tumor Xenograft Model

Experimental Protocol:

  • Cell Implantation: Athymic nude mice were subcutaneously inoculated with 5 x 10^6 MCF-7 cells.[3]

  • Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Mice were randomized into treatment groups (n=8 per group):

    • Vehicle control (saline)

    • 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (50 mg/kg, intraperitoneal injection, daily)

    • Doxorubicin (5 mg/kg, intravenous injection, once a week)

    • Cisplatin (3 mg/kg, intraperitoneal injection, every three days)

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size or after a specified duration.

  • Data Analysis: Tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control.

Data Summary:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250-
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine75040
Doxorubicin35072
Cisplatin45064

Interpretation of In Vivo Results:

The hypothetical in vivo data suggests that 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine demonstrates a moderate tumor growth inhibition in the MCF-7 xenograft model. While not as potent as Doxorubicin or Cisplatin at the tested dosages, the observed efficacy is significant and encourages further optimization of the dosing regimen and investigation into its pharmacokinetic and pharmacodynamic properties.

Experimental Workflow: In Vivo Xenograft Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint and Analysis implant_cells Subcutaneous Implantation of MCF-7 Cells in Nude Mice tumor_growth Allow Tumors to Reach Palpable Size implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize administer_drugs Administer Test Compound and Standard Drugs randomize->administer_drugs monitor Monitor Tumor Volume and Body Weight administer_drugs->monitor terminate Terminate Study at Predefined Endpoint monitor->terminate Tumor size or time endpoint evaluate_toxicity Assess Treatment-Related Toxicity monitor->evaluate_toxicity analyze_data Calculate Tumor Growth Inhibition terminate->analyze_data analyze_data->evaluate_toxicity

Caption: Workflow for the in vivo human tumor xenograft study.

Mechanistic Insights: A Comparative Overview

Understanding the mechanism of action of standard drugs is crucial for contextualizing the potential of a novel compound. Doxorubicin and Cisplatin exert their anticancer effects through distinct, yet powerful, mechanisms.

Doxorubicin: Topoisomerase II Inhibition and Oxidative Stress

Doxorubicin's primary mechanism involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[4] This leads to DNA double-strand breaks and the induction of apoptosis. Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects through oxidative damage to cellular components.[5][6]

G Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Intercalation->Topo_II_Inhibition DSBs DNA Double-Strand Breaks Topo_II_Inhibition->DSBs Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptosis Apoptosis DSBs->Apoptosis Oxidative_Stress->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin's mechanism of action.

Cisplatin: DNA Adduct Formation and Apoptosis Induction

Cisplatin is a platinum-based chemotherapeutic that exerts its cytotoxic effects primarily through the formation of DNA adducts.[7][8] By cross-linking with purine bases on the DNA, it distorts the DNA structure, inhibits DNA replication and transcription, and ultimately triggers apoptosis.[9] The cellular response to cisplatin-induced DNA damage involves the activation of various signaling pathways, including those mediated by p53 and MAPK.[7]

G Cisplatin Cisplatin DNA_Adducts Formation of DNA Adducts Cisplatin->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication DNA_Adducts->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Adducts->Transcription_Inhibition p53_Activation p53 Activation Replication_Inhibition->p53_Activation MAPK_Pathway MAPK Pathway Activation Transcription_Inhibition->MAPK_Pathway Apoptosis Apoptosis p53_Activation->Apoptosis MAPK_Pathway->Apoptosis

Caption: Simplified signaling pathway of Cisplatin's mechanism of action.

Conclusion and Future Directions

This comparative guide provides a framework for the preclinical evaluation of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine as a potential anticancer agent. The hypothetical data presented herein suggests that while the compound may not possess the same level of potency as Doxorubicin or Cisplatin, it demonstrates clear cytotoxic and antitumor activity.

Future research should focus on elucidating the specific molecular targets and mechanism of action of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. Further in vitro and in vivo studies are warranted to explore its efficacy in a broader range of cancer models, to optimize its therapeutic index, and to investigate its potential in combination with existing chemotherapeutic agents. The insights gained from such studies will be critical in determining the future clinical development path for this and other novel thiazole derivatives.

References

  • Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Florea, A.-M., & Büsselberg, D. (2011). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Cancers, 3(1), 1351–1371. [Link]

  • Ghosh, S. (2019). Cisplatin: The first metal based anticancer drug. Bioorganic Chemistry, 88, 102925. [Link]

  • Doxorubicin. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Carvalho, C., Santos, R. X., Cardoso, S., Dourado, S., Pestana, M., & Oliveira, P. J. (2009). Doxorubicin: the good, the bad and the ugly face. Current molecular medicine, 9(3), 326–348.
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  • Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 19, 2026, from [Link]

  • Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

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  • Xenograft Tumor Assay Protocol. (n.d.). Darren Carpizo, M.D. Retrieved January 19, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 22). protocols.io. Retrieved January 19, 2026, from [Link]

  • 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. (2024, June 26). Crown Bioscience. Retrieved January 19, 2026, from [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved January 19, 2026, from [Link]

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A Head-to-Head Comparison of Synthetic Routes to 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a valuable building block in medicinal chemistry, and its synthesis can be approached through various strategic routes. This guide provides an in-depth, head-to-head comparison of two prominent synthetic pathways: the Gabriel Synthesis and Reductive Amination. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of their respective advantages and disadvantages to aid in the selection of the most suitable method for your research needs.

Introduction to the Synthetic Challenge

The target molecule, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, possesses a primary amine functionality appended to a substituted thiazole ring. The selection of a synthetic route is often a balance between factors such as yield, purity, scalability, cost of starting materials, and the safety profile of the reactions involved. This guide will explore two classical and robust methods for amine synthesis, tailored to the specific challenges of this thiazole derivative.

Route 1: The Gabriel Synthesis - A Classic Approach to Primary Amines

The Gabriel synthesis is a well-established and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered with direct amination of alkyl halides.[1][2] This pathway involves the N-alkylation of phthalimide with a suitable alkyl halide, followed by the liberation of the desired primary amine.[3]

Synthetic Strategy

This route commences with the commercially available precursor, 5-(3-bromopropyl)-4-methylthiazole. This halide is reacted with potassium phthalimide to form the N-alkylated phthalimide intermediate. Subsequent hydrazinolysis cleaves the phthalimide group, yielding the target primary amine.

digraph "Gabriel_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="5-(3-Bromopropyl)-4-methylthiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]phthalimide"]; product [label="3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Potassium Phthalimide,\nDMF"]; intermediate -> product [label="Hydrazine Hydrate,\nEthanol, Reflux"]; }

Workflow for the Gabriel Synthesis of the target amine.

Experimental Protocol

Step 1: Synthesis of N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]phthalimide

  • To a solution of 5-(3-bromopropyl)-4-methylthiazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the N-alkylated phthalimide intermediate.

Step 2: Synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

  • Suspend the N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the suspension.

  • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with hydrochloric acid.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the target amine.

Route 2: Reductive Amination - A Versatile and Direct Approach

Reductive amination is a powerful and highly versatile method for the synthesis of amines from carbonyl compounds.[4][5] This one-pot procedure involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[6][7] For the synthesis of a primary amine, ammonia is used as the nitrogen source.

Synthetic Strategy

This pathway requires the preparation of the key intermediate, 3-(4-methyl-1,3-thiazol-5-yl)propanal. A plausible synthesis for this aldehyde involves the hydroformylation of 4-methyl-5-vinylthiazole. The resulting aldehyde can then undergo reductive amination with ammonia, in the presence of a suitable reducing agent like sodium cyanoborohydride, to yield the final product.

digraph "Reductive_Amination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="4-Methyl-5-vinylthiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="3-(4-Methyl-1,3-thiazol-5-yl)propanal"]; product [label="3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Hydroformylation\n(CO, H2, Rh catalyst)"]; intermediate -> product [label="NH3, NaBH3CN,\nMethanol"]; }

Workflow for the Reductive Amination synthesis of the target amine.

Experimental Protocol

Step 1: Synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propanal (Hypothetical Protocol based on standard hydroformylation)

  • In a high-pressure reactor, dissolve 4-methyl-5-vinylthiazole (1.0 eq) and a rhodium-based catalyst (e.g., Rh(acac)(CO)2) in a suitable solvent like toluene.

  • Pressurize the reactor with a mixture of carbon monoxide and hydrogen (synthesis gas) to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature and stir for several hours, monitoring the consumption of the starting material by gas chromatography (GC).

  • After the reaction is complete, cool the reactor, vent the excess gas, and concentrate the reaction mixture under reduced pressure to obtain the crude aldehyde. Purification can be achieved by column chromatography.

Step 2: Synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

  • Dissolve the crude 3-(4-methyl-1,3-thiazol-5-yl)propanal (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (excess).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by adding dilute hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with a strong base and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to yield the target amine.

Head-to-Head Comparison

FeatureGabriel SynthesisReductive Amination
Starting Materials 5-(3-Bromopropyl)-4-methylthiazole (commercially available, though potentially expensive)[8][9], Potassium Phthalimide4-Methyl-5-vinylthiazole (potentially requires synthesis), Ammonia, Sodium Cyanoborohydride
Number of Steps 22 (assuming aldehyde precursor is available)
Key Intermediates N-alkylated phthalimideAldehyde, Imine (in situ)
Reaction Conditions High temperatures for alkylation; reflux for hydrazinolysisHigh pressure and temperature for hydroformylation; mild conditions for amination
Yields Generally good to excellent for both stepsCan be high, but hydroformylation may yield isomeric mixtures. Amination yields are typically good.
Purity of Product High purity of primary amine, avoids over-alkylationCan be high, but purification from reaction byproducts may be necessary
Scalability Scalable, but handling of solid intermediates can be cumbersomeHydroformylation requires specialized high-pressure equipment. Reductive amination is readily scalable.
Safety Concerns Hydrazine is toxic and potentially explosive.[2] DMF is a reprotoxic solvent.Hydroformylation involves flammable and toxic gases (CO, H2) under high pressure. Sodium cyanoborohydride is toxic.
Advantages - Reliable for primary amines[1]- Avoids polyalkylation- Starting halide is commercially available- Versatile for various amines[4]- Often a one-pot procedure for the amination step[7]- Milder conditions for the amination step
Disadvantages - Use of hazardous hydrazine[2]- Harsh conditions for phthalimide cleavage- Atom economy is not ideal- Requires synthesis of the aldehyde precursor- Hydroformylation can lead to regioisomers- Use of toxic reagents (CO, NaBH3CN)

Conclusion and Recommendations

Both the Gabriel synthesis and reductive amination present viable pathways for the synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

The Gabriel Synthesis is a strong choice when a reliable, well-established method for producing a pure primary amine is desired and the corresponding alkyl halide is readily accessible. Its primary drawback lies in the use of hazardous reagents like hydrazine and the often harsh conditions required for deprotection.

The Reductive Amination route offers a more modern and potentially more convergent approach, especially if the aldehyde precursor can be synthesized efficiently and with good regioselectivity. The mild conditions of the final amination step are a significant advantage. However, the necessity of a high-pressure hydroformylation step for the aldehyde synthesis might be a limiting factor for laboratories not equipped for such reactions.

Ultimately, the choice of synthesis route will depend on the specific constraints and capabilities of the research environment, including access to starting materials and specialized equipment, as well as safety considerations. For laboratories prioritizing well-established protocols and avoiding high-pressure reactions, the Gabriel synthesis is a commendable option. For those with the capability for catalytic gas reactions and a desire for a more streamlined final step, the reductive amination pathway holds significant promise.

References

  • Gabriel Synthesis. (n.d.). In Name Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 28). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Chem LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Kovtun, Y. P., & Chernykh, V. P. (2014). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Symmetry, 6(4), 937–957. [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • Reductive Amination. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • Marrero, J. G. (2015). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents (Doctoral dissertation, University of Puerto Rico, Mayagüez Campus).
  • 5-(3-Bromopropyl)-4-methyl-1,3-thiazole. (n.d.). In Chemsrc.com. Retrieved January 19, 2026, from [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, A. A.-M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4879. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. (n.d.). In Scribd. Retrieved from [Link]

  • Wang, H., et al. (2008). N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o261. [Link]

  • Wang, H., et al. (2008). 4-{4-Methyl-2-[methyl(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o259. [Link]

  • Buchman, E. R. (1953). U.S. Patent No. 2,654,760. Washington, DC: U.S.
  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents. (n.d.).
  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents. (n.d.).
  • IFRA. (2021, February 10). Amendment 49 STAND α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA). PerfumersWorld.
  • Jezuita, A., et al. (2017). N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine.
  • Cayman Chemical. (2019, July 11).

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A Comparative Guide to Assessing the Off-Target Effects of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, the identification of a potent "on-target" interaction is only the beginning of the story. The ultimate success of a small molecule candidate, such as 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine , is critically dependent on its selectivity profile. Unintended interactions with "off-target" proteins can lead to a spectrum of consequences, ranging from unforeseen toxicities that derail clinical development to beneficial polypharmacology that enhances therapeutic efficacy.[1][2] Therefore, a rigorous and multi-faceted assessment of off-target effects is not merely a regulatory hurdle but a foundational component of modern drug discovery, essential for understanding a compound's true mechanism of action and ensuring patient safety.

This guide provides a comprehensive framework for assessing the off-target profile of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, a representative small molecule featuring a thiazole scaffold common in many bioactive compounds.[3] We will compare and contrast several state-of-the-art methodologies, presenting detailed protocols and interpreting hypothetical data to guide researchers in making informed decisions. The objective is to build a self-validating experimental cascade that moves from broad, unbiased screening to focused, quantitative validation.

Part 1: A Multi-Pronged Strategy for Off-Target Deconvolution

No single method can definitively map the entire interactome of a small molecule. A robust off-target assessment strategy relies on the integration of orthogonal approaches, each providing a unique layer of evidence. Our recommended workflow begins with broad, unbiased methods to identify a wide range of potential interactors in a physiologically relevant context, followed by more focused assays to validate and quantify these interactions.

G cluster_0 Phase 1: Unbiased Proteome-Wide Screening cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Focused Selectivity Profiling CETSA Cellular Thermal Shift Assay (TPP) (Intact Cell Target Engagement) Data Integrate Datasets & Prioritize High-Confidence Hits CETSA->Data Affinity Affinity Chromatography-MS (Direct Binding in Lysate) Affinity->Data Biochem Biochemical Assays (e.g., SPR, ITC) Data->Biochem Validate Direct Binders Profile Profile Data->Profile Inform Profile Panel Focused Panels (e.g., KinomeScan) Biochem->Panel Quantify Family-Wide Selectivity Cellular Cell-Based Functional Assays (Target Engagement & Phenotype) Panel->Cellular Confirm Cellular Activity Cellular->Profile Comprehensive Off-Target Profile Molecule Test Compound: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine Molecule->CETSA Initial Screen Molecule->Affinity Initial Screen

Caption: A strategic workflow for comprehensive off-target profiling.

Unbiased, Proteome-Wide Identification Methods

The cornerstone of modern off-target analysis is the ability to survey thousands of proteins simultaneously. We will compare two powerful and widely adopted chemical proteomics techniques: the Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).

  • Cellular Thermal Shift Assay (CETSA): This method operates on the principle of ligand-induced thermal stabilization.[4] A protein's melting point increases when a ligand is bound, making it more resistant to heat-induced denaturation. By heating intact cells treated with the test compound to various temperatures and quantifying the remaining soluble proteins using mass spectrometry (a technique often called Thermal Proteome Profiling or TPP), one can identify which proteins were stabilized by the compound.[5][6] A key advantage of CETSA is that it measures target engagement within a native cellular environment, without any modification to the compound, thus providing highly physiological data.[7][8]

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This technique provides a more direct measure of binding.[9][10] The test compound is immobilized on a solid support (e.g., beads) and incubated with a cell lysate.[11][12] Proteins that bind to the compound are "pulled down," washed to remove non-specific interactors, and then eluted for identification by mass spectrometry.[11] The success of this method hinges on synthesizing a suitable affinity probe that retains biological activity, and the inclusion of rigorous controls is essential for distinguishing true binders from non-specific interactions.[2][13]

Comparison of Unbiased Methodologies
FeatureCellular Thermal Shift Assay (CETSA/TPP)Affinity Chromatography-MS (AC-MS)
Principle Ligand-induced thermal stabilizationDirect binding to an immobilized compound
Compound State Unmodified, native structureChemically modified for immobilization
Biological Context Intact, live cellsCell lysate (in vitro)
Key Advantage High physiological relevance; no compound modification needed.[4]Directly identifies binding partners.[9]
Key Challenge Not all binding events cause a thermal shift; indirect effects possible.Immobilization may alter binding; risk of non-specific binders.[2]
Primary Output List of proteins with altered thermal stabilityList of proteins that bind to the compound

Part 2: Experimental Protocols & Data Interpretation

To ensure scientific integrity, protocols must be designed with self-validating controls. Below are detailed methodologies for CETSA and AC-MS, followed by a comparative analysis of hypothetical data.

Detailed Protocol: Thermal Proteome Profiling (TPP)

This protocol outlines a proteome-wide CETSA experiment to identify targets of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

G cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Sample Processing & MS cluster_3 Data Analysis A 1. Culture cells to ~80% confluency B 2. Treat with Vehicle (DMSO) or Test Compound (10 µM) A->B C 3. Aliquot cells and heat to 10 different temperatures (e.g., 37°C to 67°C) B->C D 4. Lyse cells via freeze-thaw cycles C->D E 5. Separate soluble vs. aggregated proteins (ultracentrifugation) D->E F 6. Prepare soluble fractions (digest, TMT label) E->F G 7. Analyze via LC-MS/MS F->G H 8. Generate melting curves and identify proteins with significant thermal shifts G->H

Caption: Workflow for a Thermal Proteome Profiling (TPP) experiment.

Methodology:

  • Cell Culture and Treatment: Grow a relevant human cell line (e.g., HEK293T or a cancer cell line like HCT116) to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or a final concentration of 10 µM 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine for 1 hour.

  • Thermal Challenge: Harvest and wash the cells. Resuspend in PBS and aliquot into 10 separate PCR tubes for each condition (Vehicle and Treatment). Heat the aliquots for 3 minutes at a temperature gradient (e.g., 37, 41, 45, 49, 53, 57, 61, 65, 67°C) using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen.[6] Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (100,000 x g for 20 minutes at 4°C).

  • Proteomics Sample Preparation: Collect the supernatant (soluble fraction). Determine protein concentration, then digest proteins into peptides using trypsin. Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each protein at each temperature point. Plot the data to generate melting curves for thousands of proteins. Identify proteins that exhibit a statistically significant shift in their melting temperature (Tm) in the drug-treated samples compared to the vehicle control.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol requires chemical modification of the test compound to create an affinity probe.

G cluster_0 Probe & Lysate Prep cluster_1 Binding & Washing (with Controls) cluster_2 Elution & Analysis A 1. Synthesize affinity probe (Compound + Linker) B 2. Immobilize probe on beads A->B D 4. Incubate lysate with: a) Probe-beads b) Control beads c) Probe-beads + excess free compound B->D C 3. Prepare native cell lysate C->D E 5. Wash beads extensively to remove non-specific binders D->E F 6. Elute bound proteins E->F G 7. Identify proteins by LC-MS/MS F->G H 8. Compare conditions to identify specific, competable binders G->H

Caption: A self-validating workflow for AC-MS experiments.

Methodology:

  • Probe Synthesis and Immobilization: Synthesize a derivative of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine with a linker arm (e.g., a short PEG chain ending in a carboxyl group) suitable for covalent attachment to activated beads (e.g., NHS-activated sepharose).

  • Lysate Preparation: Lyse cells under non-denaturing conditions to preserve native protein structures and complexes. Clarify the lysate by centrifugation.

  • Affinity Pulldown:

    • Condition A (Test): Incubate the cell lysate with the immobilized compound beads.

    • Condition B (Negative Control): Incubate the lysate with control beads (beads that have been blocked but have no compound attached). This identifies proteins that bind non-specifically to the matrix.[13]

    • Condition C (Competition Control): Pre-incubate the lysate with a high concentration (e.g., 100 µM) of the free, unmodified 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine before adding the immobilized compound beads. This identifies proteins that bind specifically to the compound, as their interaction will be outcompeted.[13]

  • Washing and Elution: Wash all bead sets extensively with lysis buffer to remove unbound proteins. Elute the bound proteins using a denaturing buffer (e.g., SDS sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins by LC-MS/MS.

  • Data Analysis: A high-confidence "hit" is a protein that is significantly enriched in Condition A compared to Condition B, and whose enrichment is significantly reduced in Condition C.

Comparative Data Analysis

To illustrate how data from these experiments informs decision-making, we present hypothetical results for our lead compound and two comparators.

Table 1: Hypothetical Off-Target Profiles from Unbiased Screens

CompoundMethod# of High-Confidence Off-TargetsTop Off-Target Hit(s)Notes
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine TPP12Kinase A, Protein XShows a mix of kinase and non-kinase interactors.
AC-MS9Kinase A, Protein Y, Protein ZConfirms Kinase A. Discrepancies (X, Y, Z) require further validation.
Alternative A (High Selectivity) TPP1On-Target ProteinClean profile, minimal off-target stabilization observed.
AC-MS2On-Target Protein, Protein QMinor off-target binding detected.
Alternative B (Poor Selectivity) TPP45Kinase A, Kinase B, Kinase C, Ion Channel DPromiscuous compound, interacts with multiple protein families.
AC-MS52Kinase A, B, C, D, E...Numerous binders, suggesting a high potential for toxicity.

Interpretation:

From this hypothetical data, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine shows a moderately selective profile. The consistent identification of "Kinase A" by both orthogonal methods provides strong evidence that it is a genuine off-target. The discrepancies between the TPP and AC-MS results (Proteins X, Y, Z) are common and highlight the complementary nature of the assays; these hits are considered lower confidence and require further validation. Alternative A is a highly desirable compound, while Alternative B would likely be deprioritized due to its promiscuity.

Part 3: Focused Validation and Selectivity Profiling

The identification of "Kinase A" as a high-confidence off-target necessitates a more focused investigation. Kinase inhibitor promiscuity is a well-documented phenomenon due to the conserved nature of the ATP binding pocket.[14] A focused kinase panel screen is the logical next step to quantify the interaction with Kinase A and assess selectivity across the broader human kinome.

  • Kinase Profiling Services (e.g., KINOMEscan™): These are commercially available platforms that typically use in vitro competition binding assays to quantitatively measure the interaction of a test compound against hundreds of kinases.[15] The output is often a dissociation constant (Kd) or a percent inhibition at a given concentration, allowing for a precise determination of potency and selectivity.

Table 2: Hypothetical Kinome Selectivity Data (at 1 µM concentration)

CompoundOn-Target Potency (Kd)Off-Target Potency (Kd) for Kinase ASelectivity Score (S10)¹Key Off-Targets (>90% Inhibition)
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine 50 nM450 nM0.03Kinase A, Kinase F, Kinase G
Alternative A (High Selectivity) 40 nM>10,000 nM0.95None
Alternative B (Poor Selectivity) 100 nM120 nM0.0125 kinases across 5 families

¹Selectivity Score (S10) is the fraction of kinases in the panel that are inhibited by less than 90% at a 1 µM compound concentration. A higher score indicates greater selectivity.

Final Assessment:

The focused kinase panel confirms that 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine binds not only to Kinase A but also to Kinases F and G. With a 9-fold lower potency for Kinase A compared to its intended target, this off-target interaction may be manageable, but its biological consequence must be investigated in cell-based functional assays. This integrated, multi-step approach—from broad discovery to quantitative profiling—provides the robust, evidence-based understanding of off-target effects required for successful drug development.

References

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery.
  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
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  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
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A Guide to Ensuring Reproducibility in In Vitro Oncology Assays: A Comparative Study Featuring Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug discovery, the reproducibility of in vitro experiments is the bedrock upon which successful therapeutic development is built. The ability to consistently replicate findings is not merely a matter of procedural diligence; it is a fundamental requirement for establishing the scientific validity of a potential drug candidate. This guide provides a comprehensive framework for ensuring the reproducibility of in vitro experiments, using the promising class of thiazole derivatives as a case study. We will delve into the critical factors influencing experimental outcomes, offer detailed protocols for common oncology assays, and present a comparative analysis of hypothetical data for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine and a well-characterized reference compound.

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including potent anti-cancer effects[1][2]. These compounds can induce their cytotoxic effects through various mechanisms, such as inhibiting key signaling pathways, triggering apoptosis, and disrupting cellular processes like tubulin polymerization[1]. Given the immense therapeutic potential of this chemical class, it is imperative that in vitro studies evaluating novel thiazole compounds are conducted with the highest degree of scientific rigor to ensure that the generated data is both reliable and reproducible.

This guide is designed for researchers, scientists, and drug development professionals. It will provide not only the "how" but also the "why" behind experimental choices, fostering a deeper understanding of the principles of robust in vitro research.

Section 1: The Cornerstone of Reproducibility: Key Considerations

The reproducibility crisis in preclinical research is a well-documented challenge, with numerous studies highlighting the difficulties in replicating published findings[3]. To address this, a proactive approach to experimental design and execution is essential. The following are critical factors that must be meticulously controlled to ensure the reproducibility of in vitro assays.

Cell Line Integrity and Authentication

The biological material itself is the most significant variable in any cell-based assay. The use of misidentified or cross-contaminated cell lines can lead to erroneous and irreproducible results.

  • Routine Authentication: Cell line authentication should be a standard practice. Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines. This should be performed at the beginning of a study and after any significant period of continuous culture.

  • Mycoplasma Testing: Mycoplasma contamination is a common issue in cell culture that can significantly alter cellular physiology and response to treatment. Regular testing using PCR-based methods or fluorescence microscopy is crucial.

  • Passage Number: The phenotypic and genotypic characteristics of cell lines can drift over time with increasing passage number. It is critical to establish and adhere to a specific passage number range for all experiments to minimize this variability.

Reagent and Media Variability

Inconsistencies in reagents and media can introduce significant variability into experiments.

  • Serum Lot Testing: Fetal Bovine Serum (FBS) is a complex and undefined mixture of growth factors, hormones, and other components. Different lots of FBS can have varying compositions, leading to significant differences in cell growth and drug response. It is essential to test new lots of FBS and, if possible, purchase a large quantity of a single lot for the duration of a study.

  • Reagent Quality and Storage: The quality and proper storage of all reagents, including media, supplements, and the compounds being tested, are paramount. Ensure that all reagents are within their expiration dates and stored under the recommended conditions.

  • Standardized Compound Handling: A clear and consistent protocol for the handling of test compounds, including solvent selection, stock solution preparation, and storage, is necessary to ensure accurate and reproducible dosing.

Assay-Specific Parameters and Controls

Each in vitro assay has a unique set of parameters that must be carefully optimized and controlled.

  • Cell Seeding Density: The initial number of cells seeded can influence growth rates and the response to treatment. Optimal seeding densities should be determined for each cell line and assay to ensure that cells are in the exponential growth phase during the experiment.

  • Incubation Times: The duration of compound exposure and subsequent incubation periods must be precisely controlled and consistent across all experiments.

  • Appropriate Controls: The inclusion of appropriate positive and negative controls is fundamental to data interpretation and quality control. A well-characterized reference compound with a known mechanism of action should be included in every assay to monitor for consistency and to serve as a benchmark for the activity of novel compounds.

Section 2: Comparative In Vitro Evaluation of Thiazole Derivatives in Oncology

To illustrate the principles of reproducible in vitro research, we will consider a hypothetical study comparing a novel thiazole derivative, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (Compound A) , with a well-established anti-cancer agent, Sorafenib , in relevant oncology assays. Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers and serves as an excellent positive control[4].

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anti-cancer drugs[5].

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with serial dilutions of Compound A and Sorafenib incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read Measure absorbance at 570 nm add_solubilizer->read

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (Compound A) and Sorafenib in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Hypothetical Comparative Data:

CompoundIC₅₀ in MCF-7 cells (µM) - Experiment 1IC₅₀ in MCF-7 cells (µM) - Experiment 2IC₅₀ in MCF-7 cells (µM) - Experiment 3Mean IC₅₀ (µM) ± SD
Compound A 15.216.514.815.5 ± 0.85
Sorafenib 8.59.18.88.8 ± 0.3

Interpretation: The consistent IC₅₀ values for both Compound A and the positive control, Sorafenib, across three independent experiments demonstrate good reproducibility. The standard deviation provides a quantitative measure of this consistency.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Experimental Workflow:

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis seed Seed cells in 6-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with IC₅₀ concentrations of compounds incubate1->treat incubate2 Incubate for 24h treat->incubate2 harvest Harvest and wash cells incubate2->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain analyze Acquire and analyze data on a flow cytometer stain->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed HepG2 liver cancer cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with the IC₅₀ concentration of Compound A (hypothetically 25 µM for HepG2) and Sorafenib (hypothetically 10 µM for HepG2) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Hypothetical Comparative Data:

Treatment% Early Apoptosis (Annexin V+/PI-) - Rep 1% Early Apoptosis (Annexin V+/PI-) - Rep 2% Late Apoptosis/Necrosis (Annexin V+/PI+) - Rep 1% Late Apoptosis/Necrosis (Annexin V+/PI+) - Rep 2
Vehicle Control 3.23.51.51.8
Compound A (25 µM) 25.827.110.211.5
Sorafenib (10 µM) 35.436.815.616.2

Interpretation: The similar percentages of apoptotic cells across replicate experiments for both the test compound and the positive control indicate reproducible induction of apoptosis.

Section 3: Mitigating Common Pitfalls in In Vitro Research

Beyond standardized protocols, several common challenges can undermine the reproducibility of in vitro experiments.

  • Inadequate Documentation: Detailed and accurate record-keeping is non-negotiable. This includes lot numbers of all reagents, passage numbers of cells, dates of experiments, and any deviations from the standard protocol.

  • Confirmation Bias: It is important to design experiments that can both confirm and refute a hypothesis. Including appropriate negative controls and being objective in data interpretation are essential to avoid confirmation bias.

Conclusion

Ensuring the reproducibility of in vitro experiments is a shared responsibility within the scientific community. By implementing the principles and protocols outlined in this guide, researchers can significantly enhance the reliability and validity of their findings. The use of well-characterized reference compounds, rigorous adherence to standardized procedures, and meticulous documentation are all critical components of a robust and reproducible in vitro research program. While the specific compound 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine currently lacks extensive published data, the framework provided here offers a clear path for its future evaluation and for the broader class of promising thiazole derivatives, ultimately accelerating the translation of preclinical discoveries into effective cancer therapies.

References

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A Comparative Analysis of the Toxicological Profiles of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazole moiety stands as a cornerstone of medicinal chemistry, present in a wide array of pharmacologically active agents.[1][2][3] The compound 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine represents a fundamental scaffold within this class. As with any promising therapeutic candidate, a thorough understanding of its toxicity profile is paramount to its potential clinical success and regulatory approval. Late-stage failures due to unforeseen toxicity are a significant driver of cost and attrition in pharmaceutical development.[4] Therefore, early and comprehensive toxicological assessment is not merely a regulatory hurdle but a critical component of strategic drug design.[5]

This guide provides a comparative overview of the toxicological considerations for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine and its structural analogs. We will explore how subtle modifications to this core structure can influence its safety profile, delve into the key experimental assays for evaluating toxicity, and discuss the structure-activity relationships (SAR) that govern the toxicological outcomes of these compounds.

The Core Scaffold and the Imperative of Toxicity Profiling

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a heterocyclic compound featuring a substituted thiazole ring linked to a propanamine side chain. The thiazole ring is a known pharmacophore that can engage in various biological interactions, including hydrogen bonding and π-stacking, which contribute to its therapeutic effects but also its potential toxicities.[6] Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this and related molecules is crucial for optimizing their therapeutic index.[7][8][9][10]

The primary goal of early toxicological screening is to identify and mitigate potential liabilities such as cytotoxicity, genotoxicity, organ-specific toxicity, and carcinogenicity before significant resources are invested in a candidate compound.[11] This proactive approach allows for the iterative refinement of chemical structures to enhance safety while preserving or improving efficacy.[5]

Structure-Activity Relationships and Comparative Toxicity of Analogs

The toxicity of a thiazole derivative can be significantly altered by modifying its substituents. While specific experimental data for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is not extensively available in the public domain, we can infer potential toxicological trends by examining published structure-activity relationship studies on similar thiazole-containing molecules.[1][6][12]

Here, we propose a comparative analysis of the parent compound with three hypothetical, yet representative, analogs to illustrate these principles.

Table 1: Comparative Toxicity Profile of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine and Representative Analogs

Compound Name Structure Key Structural Modification Predicted Impact on Toxicity Profile Rationale
Parent Compound: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amineC7H12N2SBaselineModerateThe primary amine and thiazole ring present potential sites for metabolism and interaction with off-target proteins.
Analog 1: N,N-dimethyl-3-(4-methyl-1,3-thiazol-5-yl)propan-1-amineC9H16N2SMethylation of the primary aminePotentially reduced cytotoxicityTertiary amines are often less reactive and may exhibit different metabolic pathways compared to primary amines, potentially reducing the formation of toxic metabolites.
Analog 2: 3-(4-Trifluoromethyl-1,3-thiazol-5-yl)propan-1-amineC7H9F3N2SReplacement of methyl with trifluoromethylPotentially increased cytotoxicity and altered metabolismThe electron-withdrawing trifluoromethyl group can significantly alter the electronic properties of the thiazole ring, potentially increasing its reactivity and interaction with biological targets. It may also block metabolic pathways.
Analog 3: 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-olC6H9NOSReplacement of propanamine with ethanolVariable; potential for reduced amine-related toxicity but introduction of alcohol-related metabolic pathwaysReplacing the amine with a hydroxyl group removes a potential source of toxicity associated with primary amines. However, it introduces a site for alcohol metabolism, which could lead to different toxicological outcomes. A safety assessment of a similar compound, 4-methyl-5-thiazoleethanol, indicated it was not genotoxic.[13]

Disclaimer: The predicted impacts are based on general principles of medicinal chemistry and toxicology and require experimental verification.

The rationale for these predictions lies in how structural changes affect a molecule's physicochemical properties and its interactions with biological systems. For instance, studies have shown that the number and arrangement of thiazole rings, as well as the nature of their substituents, can dramatically influence cytotoxicity.[6][14] In some cases, the presence of multiple linked thiazoles is a requirement for cytotoxic activity.[6]

Experimental Workflows for Toxicity Assessment

A robust evaluation of a compound's toxicity profile involves a tiered approach, beginning with in vitro assays and progressing to in vivo studies for promising candidates.[15]

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental for early-stage drug development, providing a rapid and cost-effective means to assess a compound's effect on cell viability.[16][17][18]

Workflow for In Vitro Cytotoxicity Assessment

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay & Data Acquisition cluster_3 Analysis A Cell Line Seeding (e.g., HepG2, HEK293) C Incubation of Cells with Compound (24-72h) A->C B Compound Preparation (Serial Dilutions) B->C D Addition of Cytotoxicity Reagent (e.g., MTT, Resazurin, LDH) C->D E Incubation & Signal Measurement (e.g., Absorbance, Fluorescence) D->E F Data Normalization (to Vehicle Control) E->F G IC50 Calculation (Dose-Response Curve) F->G G A Acute Toxicity Study (Single High Dose) B Dose Range-Finding Study (Multiple Doses) A->B Determines MTD (Maximum Tolerated Dose) C Repeated Dose Toxicity Study (e.g., 28-day study) B->C Informs Dose Selection D Safety Pharmacology (Cardiovascular, Respiratory, CNS) C->D Identifies Target Organs E Genotoxicity (in vivo) (e.g., Micronucleus Test) C->E F Toxicokinetics (ADME in vivo) C->F

Caption: Progression of in vivo toxicity studies in drug development.

Protocol Outline: Acute Oral Toxicity Study (OECD 423)

This study aims to determine the acute oral toxicity of a substance, often to classify it according to the Globally Harmonized System (GHS). A study on a thiazole derivative followed this OECD-423 guide. [19]

  • Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., Syrian hamsters or Wistar rats).

  • Dosing: Administer the test compound orally at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, perform a gross necropsy on all animals. Histopathological examination of major organs (liver, kidney, etc.) is conducted to identify any treatment-related changes. For instance, a study on a thiazole derivative revealed significant liver and kidney damage at high doses. [19]5. Endpoint: The results are used to estimate the LD50 (lethal dose for 50% of the animals) and classify the compound's acute toxicity.

Conclusion and Future Directions

The toxicological evaluation of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine and its analogs is a critical exercise in preclinical drug development. While direct comparative data is limited, established principles of medicinal chemistry and toxicology allow for rational predictions based on structural modifications. A systematic approach, employing a battery of in vitro and in vivo assays, is essential to build a comprehensive safety profile.

Future work should focus on generating empirical data for this compound and its key analogs. This would involve conducting the described cytotoxicity assays against a panel of cell lines (including primary cells), followed by ADMET profiling and, if warranted, targeted in vivo studies. Such data will be invaluable for establishing clear structure-activity relationships, enabling the design of safer and more effective thiazole-based therapeutic agents.

References

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"independent verification of the reported anti-cancer properties of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Investigator's Guide to Verifying the Anti-Cancer Properties of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Introduction: The Imperative of Independent Verification in Oncology Drug Discovery

In the landscape of pre-clinical oncology, the emergence of novel therapeutic candidates is a daily occurrence. A promising, yet unvalidated, agent is 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (hereafter designated as Compound T-MPA ). Preliminary reports suggest potent anti-proliferative activity, a claim that warrants rigorous and unbiased independent verification. This guide, designed for drug development professionals and cancer researchers, outlines a comprehensive, multi-faceted strategy to systematically validate or refute the purported anti-cancer properties of Compound T-MPA.

Our approach is grounded in establishing a plausible mechanism of action, against which we can design a series of definitive experiments. The thiazole ring is a privileged scaffold in medicinal chemistry, frequently associated with the inhibition of protein kinases critical to cancer cell survival. Therefore, we will operate under the working hypothesis that Compound T-MPA exerts its anti-cancer effects by inhibiting a key kinase within the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers.

This guide will compare Compound T-MPA against a known clinical standard, Doxorubicin, and a targeted pathway inhibitor, a generic PI3K inhibitor, to provide a robust contextual analysis of its performance.

Phase 1: Foundational In Vitro Evaluation

The initial phase of verification focuses on cell-based assays to determine the cytotoxic and anti-proliferative potential of Compound T-MPA across a panel of relevant cancer cell lines.

Experimental Workflow: In Vitro Verification

cluster_setup Experimental Setup cluster_assays Core Assays cluster_analysis Data Analysis & Conclusion cell_culture 1. Cell Line Selection & Culture (e.g., MCF-7, A549, HCT116, and non-cancerous HFF-1) compound_prep 2. Compound Preparation (Compound T-MPA, Doxorubicin, PI3K Inhibitor) cytotoxicity 3. Cytotoxicity Assay (MTT) Determine IC50 Values compound_prep->cytotoxicity apoptosis 4. Apoptosis Assay (Annexin V/PI) Quantify Apoptotic vs. Necrotic Cells cytotoxicity->apoptosis mechanistic 5. Mechanistic Assay (Western Blot) Probe PI3K/Akt Pathway apoptosis->mechanistic data_analysis 6. Data Compilation & Statistical Analysis mechanistic->data_analysis conclusion 7. Conclusion (Validate/Refute Anti-Cancer Activity) data_analysis->conclusion

Caption: Workflow for the independent verification of Compound T-MPA's anti-cancer activity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To quantify the dose-dependent effect of Compound T-MPA on the viability of cancer cells and to determine its half-maximal inhibitory concentration (IC50).

Comparator Agents:

  • Positive Control (Clinical Standard): Doxorubicin (a potent chemotherapy agent).

  • Positive Control (Mechanistic): A well-characterized PI3K inhibitor (e.g., Wortmannin).

  • Negative Control: Vehicle (e.g., 0.1% DMSO).

Cell Line Panel:

  • MCF-7: Estrogen receptor-positive breast cancer.

  • A549: Non-small cell lung cancer.

  • HCT116: Colorectal cancer.

  • HFF-1: Human foreskin fibroblasts (non-cancerous control to assess selectivity).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Compound T-MPA, Doxorubicin, and the PI3K inhibitor in complete culture medium. Aspirate the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model to calculate the IC50 value.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)HFF-1 IC50 (µM)Selectivity Index (HFF-1 / Avg. Cancer)
Compound T-MPA Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Doxorubicin~0.1~0.2~0.15~1.0~6
PI3K Inhibitor~1.0~1.5~0.8>20>15
Vehicle (0.1% DMSO)>100>100>100>100N/A
Mechanistic Deep Dive: Apoptosis Induction

Objective: To determine if the cytotoxicity observed is due to the induction of programmed cell death (apoptosis).

  • Treatment: Seed cells in a 6-well plate and treat them with Compound T-MPA at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle and Doxorubicin-treated wells as controls.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol. Incubate in the dark for 15 minutes. The principle is that Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic/necrotic cells.

Treatment (MCF-7 Cells)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control>95%<5%<2%
Compound T-MPA (IC50) Experimental ValueExperimental ValueExperimental Value
Compound T-MPA (2x IC50) Experimental ValueExperimental ValueExperimental Value
Doxorubicin (IC50)~40%~35%~25%

Phase 2: Target Engagement and Pathway Analysis

This phase aims to validate our working hypothesis: Does Compound T-MPA actually modulate the PI3K/Akt/mTOR pathway?

Hypothesized Mechanism of Action

G cluster_pathway Hypothesized PI3K/Akt/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Compound T-MPA Compound->PI3K

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, a compound that, while integral to specific research pathways, requires meticulous handling from inception to disposal. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, ensuring a self-validating system of laboratory waste management.

Hazard Identification and Characterization
  • Amine Group: Organic amines can be corrosive, flammable, and toxic. They may cause skin and eye irritation or burns.

  • Thiazole Ring: Thiazole derivatives can also exhibit irritant properties and may be harmful if swallowed or inhaled. Some sulfur-containing compounds are known for their strong, unpleasant odors (stench). A safety data sheet for the related compound, 4-Methyl-5-thiazoleethanol, indicates it causes skin irritation.[1]

Given these characteristics, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine must be treated as hazardous waste . All waste materials contaminated with this compound, including personal protective equipment (PPE), glassware, and spill cleanup materials, must also be disposed of as hazardous waste.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety.[2] It prevents potentially dangerous reactions between incompatible chemicals and ensures that waste is managed in the most appropriate and environmentally sound manner.

Immediate Action:

  • Designate a specific, labeled waste container for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine and any materials contaminated with it.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EH&S) department.[3]

  • Crucially, keep this amine-containing waste separate from:

    • Oxidizing agents (e.g., nitrates, peroxides, chromates)[4][5]

    • Acids and acid anhydrides[4]

    • Halogenated solvents[2]

Containerization and Labeling: Ensuring Clarity and Compliance

All hazardous waste must be collected in appropriate containers that are correctly labeled.[6][7] This is not just a matter of good practice; it is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and other local and state laws.

Protocol:

  • Select a Compatible Container: Use a clean, non-reactive container, preferably of polyethylene or another chemically resistant plastic.[8] The container must have a secure, leak-proof screw-top cap.[5]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste".[6][7] The label must also include:

    • The full chemical name: "3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine"

    • A clear indication of the hazards (e.g., "Irritant," "Toxic")[7]

    • The date when the first drop of waste was added to the container (the "accumulation start date")

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[5][8] This prevents the release of vapors and reduces the risk of spills.

On-Site Accumulation and Storage

Laboratories that generate hazardous waste must adhere to strict guidelines for its temporary storage on-site, typically in what is known as a Satellite Accumulation Area (SAA).[6][7][8]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6][8]

  • Volume Limits: A maximum of 55 gallons of a single hazardous waste stream, or 1 quart of any acutely toxic ("P-listed") waste, may be accumulated in an SAA.[8]

  • Time Limits: Once a container is full, it must be moved to a Central Accumulation Area (CAA) within three calendar days.[5] Partially filled containers may remain in the SAA for up to one year.[5]

ParameterSatellite Accumulation Area (SAA) RequirementCentral Accumulation Area (CAA) Time Limit
Location At or near the point of waste generationA designated, secure on-site location
Volume Limit Up to 55 gallonsDependent on generator status
Time Limit Container must be moved within 3 days of being fullUp to 90 days for Large Quantity Generators (LQGs)

Data synthesized from multiple regulatory sources.[6][8]

Final Disposal Pathway

Under no circumstances should 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine or its containers be disposed of in the regular trash or down the sanitary sewer. The appropriate disposal method is through your institution's hazardous waste management program.

Step-by-Step Disposal Workflow:

  • Request Pickup: Once your waste container is full or nearing its accumulation time limit, arrange for a pickup by your institution's EH&S department or its designated hazardous waste contractor.

  • Transportation: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Ultimate Disposal: The most likely disposal method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[6] This process effectively destroys the chemical, preventing its release into the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation cluster_3 Step 4: Disposal A Waste Generated: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine B Hazard Assessment: Treat as Hazardous Waste A->B C Segregate from Incompatible Chemicals (Oxidizers, Acids) B->C D Use Compatible, Labeled Container 'Hazardous Waste' C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full or Time Limit Reached? E->F F->E No G Request Pickup by EH&S or Contractor F->G Yes H Transport to Licensed TSDF G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Waste Disposal Workflow Diagram

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.[1][9]

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department, in accordance with your institution's policies.

By adhering to these rigorous, well-defined procedures, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. This protocol serves as a living document, to be reviewed and adapted in accordance with evolving regulatory landscapes and our ever-deepening understanding of chemical safety.

References

  • Regulation of Laboratory Waste - American Chemical Society. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. [Link]

  • Managing Hazardous Chemical Waste in the Lab - American Society for Clinical Laboratory Science. [Link]

  • Laboratory Waste Management: The New Regulations - Medical Laboratory Observer. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories - US Environmental Protection Agency. [Link]

  • Chemical Waste Disposal Guidelines - Emory University. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • Chemical waste | Hazardous Waste Management - McGill University. [Link]

Sources

Navigating the Safe Handling of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the meticulous and safe handling of novel chemical compounds is paramount. This guide provides a comprehensive framework for the safe use of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, a molecule of interest in various research applications. By integrating established safety protocols for related chemical classes with a deep understanding of its structural motifs, this document serves as an essential resource for laboratory personnel. Our commitment is to empower your research with the highest standards of safety and operational excellence.

Hazard Identification and Risk Assessment: Understanding the Molecule

A closely related compound, 3-(4-Methyl-1,3-thiazol-2-yl)-1-propanamine dihydrochloride, is classified with the GHS05 pictogram, indicating it can cause severe skin burns and eye damage.[1] The primary hazard statement associated with this analogue is H318: "Causes serious eye damage."[1] Therefore, it is prudent to handle 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine as a corrosive substance with the potential to cause significant eye injury.

Inferred Hazard Profile:

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCorrosionDangerLikely to cause skin irritation or burns.
Serious Eye Damage/IrritationCorrosionDangerCauses serious eye damage. [1]
Respiratory IrritationExclamation MarkWarningMay cause respiratory irritation.[2]

The primary amine group contributes to the alkalinity and nucleophilicity of the molecule, while the thiazole ring, a sulfur- and nitrogen-containing heterocycle, can present its own set of reactivity and toxicity concerns. Thiazole and its derivatives may cause asthma-like symptoms upon inhalation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum recommended PPE.

Body PartRecommended PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldThe high risk of serious eye damage necessitates robust protection.[1] Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.
Skin Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatAmines can be corrosive and may be absorbed through the skin.[4] Select gloves that are rated for protection against corrosive amines. A lab coat should be worn to protect skin and clothing.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of potentially irritating vapors, all handling of the compound should be performed within a properly functioning fume hood.[2][5]

DOT Script for PPE Selection Workflow:

PPE_Selection Start Handling 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine Assess_Hazards Assess Hazards: - Corrosive (Inferred) - Serious Eye Damage (Analog Data) - Potential Skin/Respiratory Irritant Start->Assess_Hazards Select_Eye_Face Select Eye/Face Protection: - Chemical Safety Goggles - Face Shield Assess_Hazards->Select_Eye_Face Select_Skin Select Skin Protection: - Nitrile/Neoprene Gloves - Lab Coat Assess_Hazards->Select_Skin Select_Respiratory Select Respiratory Protection: - Chemical Fume Hood Assess_Hazards->Select_Respiratory End Proceed with Handling Select_Eye_Face->End Select_Skin->End Select_Respiratory->End

Caption: Workflow for selecting appropriate PPE.

Operational Plan: From Receipt to Storage

Adherence to a strict operational plan is critical for minimizing exposure and ensuring the integrity of the compound.

Receiving and Unpacking
  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Don appropriate PPE, including eye protection and gloves, before opening the package in a well-ventilated area, preferably a fume hood.

  • Verify that the container is properly labeled and sealed.

Handling and Dispensing
  • Work Area Preparation : Ensure the chemical fume hood is operational and the sash is at the appropriate height. Have spill cleanup materials readily available.

  • Personal Protective Equipment : Don the full, required PPE as outlined in the table above.

  • Dispensing : Use only compatible tools, such as glass or polyethylene-lined spatulas, for transferring the solid. If it is a liquid, use a calibrated pipette with a disposable tip.

  • Weighing : If weighing is required, do so in a ventilated enclosure or a balance with a draft shield.

  • Container Sealing : After dispensing, securely seal the container to prevent exposure to moisture and air. Amines are known to be hygroscopic and can absorb atmospheric carbon dioxide.

Storage
  • Incompatible Materials : Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent vigorous or explosive reactions.[3]

  • Storage Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated area.[4][5]

  • Labeling : Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to an emergency is crucial.

Spill Cleanup
  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill : Determine the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Don PPE : Wear appropriate PPE, including respiratory protection if necessary.

  • Containment : For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.

  • Cleanup : Carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontamination : Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Waste Disposal : Dispose of all contaminated materials as hazardous waste.

Personnel Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][6]

  • Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

DOT Script for Spill Response:

Spill_Response Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size Alert->Assess Small_Spill Small Spill Assess->Small_Spill Manageable Large_Spill Large Spill Assess->Large_Spill Unmanageable Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Contact_EHS Contact Emergency Response Large_Spill->Contact_EHS Contain Contain Spill with Absorbent Don_PPE->Contain Cleanup Collect Contaminated Material Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine
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3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.